molecular formula C8H12 B049516 3-Cyclopentyl-1-propyne CAS No. 116279-08-4

3-Cyclopentyl-1-propyne

Cat. No.: B049516
CAS No.: 116279-08-4
M. Wt: 108.18 g/mol
InChI Key: VBTCAHMANZTRMG-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-propyne is a valuable terminal alkyne building block specifically designed for advanced organic synthesis and medicinal chemistry research. Its core structure incorporates a cyclopentyl group, a versatile hydrophobic moiety that can influence the pharmacokinetic properties and binding affinity of target molecules. The terminal alkyne functionality is pivotal for participating in metal-catalyzed coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction enables the efficient and reliable formation of 1,2,3-triazoles, facilitating the modular synthesis of complex molecular architectures, chemical probes, and bioconjugates.

Properties

IUPAC Name

prop-2-ynylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTCAHMANZTRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334530
Record name 3-Cyclopentyl-1-propyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116279-08-4
Record name 3-Cyclopentyl-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334530
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Record name (prop-2-yn-1-yl)cyclopentane
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Foundational & Exploratory

3-Cyclopentyl-1-propyne physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Cyclopentyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 116279-08-4). The document is structured to serve as a practical reference for laboratory and research applications. It includes a detailed summary of quantitative data, general experimental protocols for the determination of key physical properties, and a visualization of a potential synthetic pathway. This guide is intended for professionals in research, science, and drug development who require accurate and accessible data on this compound.

Chemical Identity and Structure

This compound, also known as (prop-2-yn-1-yl)cyclopentane, is an organic compound featuring a cyclopentyl ring attached to a propyne (B1212725) group.[1][2] Its terminal alkyne functionality makes it a valuable building block in organic synthesis, particularly for exploring regioselective reactions.[3]

  • IUPAC Name: (Prop-2-yn-1-yl)cyclopentane[1]

  • Synonyms: 3-Cyclopentylpropyne, 2-propynylcyclopentane[2][3][4]

  • CAS Number: 116279-08-4[2][5][6][7]

  • Molecular Formula: C₈H₁₂[2][5][6][7]

  • Molecular Weight: 108.18 g/mol [1][2][5][7]

  • Chemical Structure:

    • SMILES: C#CCC1CCCC1[6][8]

    • InChI: 1S/C8H12/c1-2-5-8-6-3-4-7-8/h1,8H,3-7H2[2][6]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Appearance Clear colorless to slightly yellow liquid[3]
Boiling Point 132-134 °C (lit.)[3][5][6][9]
Density 0.827 g/mL at 25 °C (lit.)[3][5][6][9]
Refractive Index (n20/D) 1.4490 (lit.)[3][5][6][9]
Flash Point 69.8 °F (21 °C)[3][5][10]
Water Solubility Not miscible or difficult to mix[3][5][9]
Vapor Pressure 11.3 mmHg at 25°C[9][10]
Storage Temperature 2-8°C, stored under nitrogen[3]

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in the readily available literature, the following are standard methodologies used for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.

  • Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The flask is gently heated.

    • As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

    • The boiling point is recorded as the temperature at which the vapor temperature remains constant during the distillation process.

  • Note: Since the reported boiling point is 132-134 °C, a standard atmospheric pressure is assumed.[5][6] For high-precision measurements, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.

  • Procedure (using a pycnometer):

    • The empty, clean, and dry pycnometer is weighed accurately.

    • The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).[5]

    • The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped off.

    • The filled pycnometer is reweighed.

    • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

  • Apparatus: An Abbe refractometer, a constant-temperature water bath, a light source (typically a sodium lamp for the D-line, 589 nm), and a sample dropper.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • The temperature of the refractometer prisms is regulated to a specific temperature (e.g., 20 °C) using the circulating water bath.[5]

    • A few drops of this compound are placed on the surface of the lower prism.

    • The prisms are closed, and the light source is positioned.

    • Looking through the eyepiece, the controls are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Synthesis and Reactivity

This compound is a useful synthetic intermediate. Its terminal alkyne group allows for reactions such as deprotonation followed by alkylation, coupling reactions (e.g., Sonogashira coupling), and cycloadditions. A plausible synthetic route involves the reaction of a cyclopentyl Grignard reagent with a propargyl halide.

Synthesis_of_3_Cyclopentyl_1_propyne cluster_reactants Reactants cluster_product Product cluster_process Process R1 Cyclopentyl magnesium bromide Process Grignard Reaction (Nucleophilic Substitution) R1->Process R2 Propargyl bromide R2->Process P1 This compound Process->P1 Workup

Caption: Synthetic pathway for this compound via Grignard reaction.

Safety and Handling

This compound is classified as a flammable liquid and may be harmful if swallowed.[1]

  • GHS Classification: Highly Flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes serious eye damage (H318).[1]

  • Precautionary Statements: Users should keep the compound away from heat, sparks, and open flames.[10] Protective gloves, clothing, and eye/face protection are mandatory. It should be handled in a well-ventilated area.

  • Storage: Store in a cool, dry place (2-8°C) in a tightly sealed container, preferably under a nitrogen atmosphere to prevent degradation.[3]

References

An In-Depth Technical Guide to 3-Cyclopentyl-1-propyne (CAS Number: 116279-08-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopentyl-1-propyne (CAS No. 116279-08-4), a terminal alkyne of significant interest in medicinal chemistry and organic synthesis. This document consolidates its physicochemical properties, outlines key synthetic protocols, and explores its application as a crucial building block in the development of pharmacologically active compounds, with a particular focus on adenosine (B11128) receptor agonists. Detailed experimental procedures and signaling pathway diagrams are provided to support researchers in their drug discovery and development endeavors.

Introduction

This compound, also known as prop-2-ynylcyclopentane, is a valuable reagent in organic synthesis.[1] Its structure, featuring a terminal alkyne and a cyclopentyl group, makes it a versatile building block for introducing both reactivity and specific physicochemical properties into target molecules.[2][3] The terminal alkyne functionality allows for a variety of chemical transformations, including Sonogashira couplings, "click" chemistry, and cycloaddition reactions, enabling the construction of complex molecular architectures.[3] The cyclopentyl moiety can enhance lipophilicity, potentially improving the pharmacokinetic profile of drug candidates.[2] This guide delves into the technical details of this compound, offering a resource for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in chemical reactions.

PropertyValueReference(s)
CAS Number 116279-08-4[4]
Molecular Formula C₈H₁₂[4]
Molecular Weight 108.18 g/mol [4]
Boiling Point 132-134 °C (lit.)[3]
Density 0.827 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.4490 (lit.)[3]
InChI Key VBTCAHMANZTRMG-UHFFFAOYSA-N[4]
SMILES C#CCC1CCCC1[5]

Synthesis and Reactivity

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, its synthesis can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the alkylation of acetylene (B1199291) with a suitable cyclopentylmethyl halide.

This compound is a versatile intermediate that participates in a range of chemical reactions, primarily leveraging the reactivity of its terminal alkyne group. These reactions include:

  • Oxidation: The alkyne can be oxidized to form diketones or carboxylic acids.[2]

  • Reduction: Hydrogenation of the alkyne can yield the corresponding alkane, cyclopentylpropane.[2]

  • Substitution: The terminal proton of the alkyne is acidic and can be removed by a strong base, allowing for nucleophilic substitution reactions to introduce various functional groups.[2]

  • Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[6]

  • Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions to form cyclic compounds.[3]

Application in Drug Discovery and Development

The primary application of this compound in drug discovery lies in its use as a synthon for the preparation of adenosine receptor ligands. The adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a class of G protein-coupled receptors (GPCRs) that are implicated in a wide range of physiological and pathological processes, making them attractive drug targets.[7]

Synthesis of Adenosine Receptor Agonists

Derivatives of this compound have been incorporated into the structure of adenosine analogues to modulate their affinity and selectivity for different adenosine receptor subtypes. A key example is the synthesis of N⁶-cyclopentyladenosine (CPA) derivatives, which are known to be potent and selective A₁ adenosine receptor agonists.[8]

The synthesis of these derivatives often involves a Sonogashira coupling reaction between this compound and a halogenated adenosine precursor, such as 2-iodoadenosine (B13990).[6]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide (General Procedure)

This protocol provides a general methodology for the Sonogashira coupling, which can be adapted for the synthesis of various derivatives.

Materials:

  • Aryl halide (e.g., 2-iodoadenosine derivative) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (B128534) (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[9][10]

Workflow for Sonogashira Coupling:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Combine aryl halide, Pd(PPh3)2Cl2, and CuI in a dry Schlenk flask. prep2 Add anhydrous THF and triethylamine. prep1->prep2 react1 Cool to -78 °C. prep2->react1 react2 Slowly add This compound. react1->react2 react3 Warm to room temperature and stir overnight. react2->react3 workup1 Quench with aq. NH4Cl. react3->workup1 workup2 Extract with organic solvent. workup1->workup2 workup3 Wash, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for the Sonogashira coupling reaction.

Biological Activity and Signaling Pathways of Derivatives

Derivatives of this compound, particularly those based on an adenosine scaffold, are primarily investigated for their activity at adenosine receptors. The A₁ and A₃ adenosine receptors, both coupled to inhibitory G proteins (Gᵢ/Gₒ), are of particular interest.[11][12]

A₁ Adenosine Receptor Signaling

Activation of the A₁ adenosine receptor by an agonist, such as a derivative of N⁶-cyclopentyladenosine, initiates a signaling cascade that leads to a decrease in neuronal excitability.[7][13] The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[2] Additionally, A₁ receptor activation can modulate ion channels and activate other signaling pathways, such as the phospholipase C (PLC) pathway.[2][14]

A₁ Adenosine Receptor Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist A1R Agonist (e.g., CPA derivative) A1R A1 Adenosine Receptor agonist->A1R binds G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates neuronal_inhibition Neuronal Inhibition PKA->neuronal_inhibition leads to PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates PKC->neuronal_inhibition leads to Ca_release->PKC activates G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist A3R Agonist A3R A3 Adenosine Receptor agonist->A3R binds G_protein Gi/q Protein A3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates cellular_response Anti-inflammatory/ Anticancer Effects PKA->cellular_response contributes to PIP2 PIP2 PIP2->IP3 PIP2->DAG PKC PKC DAG->PKC activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates MAPK_pathway->cellular_response leads to

References

Technical Data Sheet: 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 3-Cyclopentyl-1-propyne, a valuable building block in organic synthesis. Its terminal alkyne group allows for participation in various regioselective reactions, making it a compound of interest in the development of novel molecules.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

ParameterValueReference
Molecular Formula C₈H₁₂[1][2][3][4][5]
Molecular Weight 108.18 g/mol [1][2][3][4][5][6]

Experimental Protocols & Signaling Pathways

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on the standard atomic weights of its constituent elements. As this is a fundamental calculation, detailed experimental protocols for its determination are not applicable in this context.

Similarly, this compound is a chemical reagent and not a biologically active molecule with a known signaling pathway. Therefore, a signaling pathway diagram is not relevant to the scope of this technical data sheet.

Visualizations

In line with the inapplicability of experimental workflows or signaling pathways to the subject of molecular weight, a graphical visualization is not provided. The core data is most accurately and efficiently presented in the tabular format above.

References

An In-depth Technical Guide to 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopentyl-1-propyne, a valuable building block in organic synthesis. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound, also known as (prop-2-yn-1-yl)cyclopentane, is a terminal alkyne characterized by a cyclopentyl ring attached to a propyne (B1212725) moiety.[1][2][3] Its structure combines a reactive terminal alkyne functionality with a lipophilic cyclopentyl group, making it an attractive starting material for the synthesis of more complex molecules. The terminal alkyne allows for a variety of chemical transformations, including carbon-carbon bond formation, click chemistry, and conversion to other functional groups. These features make this compound a versatile intermediate in the development of new therapeutic agents and other advanced materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₁₂[2][4][5]
Molecular Weight 108.18 g/mol [4][6][7]
CAS Number 116279-08-4[2][4]
Appearance Clear, colorless liquid[8]
Boiling Point 132-134 °C[6][8][9]
Density 0.827 g/mL at 25 °C[6][7][9]
Refractive Index (n²⁰/D) 1.4490[6][9]
SMILES C#CCC1CCCC1[3][6][10]
InChI 1S/C8H12/c1-2-5-8-6-3-4-7-8/h1,8H,3-7H2[2][6]
InChIKey VBTCAHMANZTRMG-UHFFFAOYSA-N[2]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the alkylation of a terminal alkyne. This can be achieved through the reaction of a cyclopentyl Grignard reagent with a propargyl halide, or by reacting the acetylide of propyne with a cyclopentyl halide. A general representation of the latter, more common approach is depicted below.

General Reaction Scheme

The synthesis involves the deprotonation of a terminal alkyne, such as propyne, with a strong base to form a nucleophilic acetylide. This acetylide then undergoes a nucleophilic substitution reaction (Sₙ2) with a cyclopentyl halide.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Alkylation Propyne H-C≡C-CH₃ Acetylide Na⁺ ⁻C≡C-CH₃ Propyne->Acetylide Deprotonation Base NaNH₂ Base->Acetylide CyclopentylHalide Cyclopentyl-X (X = Br, I) Product This compound CyclopentylHalide->Product Acetylide_ref Na⁺ ⁻C≡C-CH₃ Acetylide_ref->Product Sₙ2 Attack

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a likely procedure for the synthesis of this compound based on the alkylation of propyne with a cyclopentyl halide.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Dry ice/acetone condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Acetylide Formation:

    • Set up a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer.

    • Under an inert atmosphere (e.g., nitrogen or argon), condense liquid ammonia into the flask.

    • Carefully add sodium amide to the liquid ammonia with stirring until it dissolves.

    • Bubble propyne gas through the solution or add condensed propyne dropwise. The formation of the sodium propynide salt will be evident.[11]

  • Alkylation:

    • Dissolve cyclopentyl bromide or iodide in an anhydrous solvent like diethyl ether or THF in a dropping funnel.

    • Add the cyclopentyl halide solution dropwise to the stirred suspension of sodium propynide in liquid ammonia. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • After the addition is complete, allow the reaction mixture to stir for several hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium amide.

    • Allow the ammonia to evaporate.

    • Add water and an organic solvent (e.g., diethyl ether) to the residue to extract the product.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Spectroscopic Data

  • ¹H NMR: The proton spectrum would be expected to show a triplet for the acetylenic proton (C≡C-H) around 1.8-2.0 ppm. The methylene (B1212753) protons adjacent to the alkyne (C-CH₂-C≡) would likely appear as a doublet around 2.1-2.3 ppm. The methine proton on the cyclopentyl ring attached to the propyne group would be a multiplet, and the remaining cyclopentyl protons would appear as complex multiplets in the upfield region (typically 1.0-1.8 ppm).

  • ¹³C NMR: The carbon spectrum would show characteristic peaks for the acetylenic carbons, with the terminal carbon (≡C-H) appearing around 68-72 ppm and the internal alkyne carbon (C-C≡) around 80-85 ppm. The carbons of the cyclopentyl ring and the methylene bridge would appear in the aliphatic region of the spectrum.

  • IR Spectroscopy: The infrared spectrum would be characterized by a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A weak to medium absorption band around 2100-2140 cm⁻¹ would indicate the C≡C triple bond stretch. The C-H stretching vibrations of the cyclopentyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[1] Its terminal alkyne functionality is particularly useful for:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted-1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

  • Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes.

  • Alkynylation Reactions: The acetylide can be used as a nucleophile to attack various electrophiles, such as aldehydes, ketones, and epoxides, to introduce the propargyl group into other molecules.[12]

The cyclopentyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability of drug candidates. The combination of these features makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel bioactive compounds.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This guide provides essential information on its properties and a detailed protocol for its synthesis, which should aid researchers in its effective utilization. The unique combination of a reactive terminal alkyne and a lipophilic cyclopentyl moiety makes it a valuable component in the synthetic chemist's toolbox for the construction of complex and biologically active molecules.

References

Spectroscopic Profile of 3-Cyclopentyl-1-propyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the terminal alkyne, 3-Cyclopentyl-1-propyne. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic information generated from validated computational models. These predictions, combined with detailed general experimental protocols, offer valuable insights for the characterization and utilization of this compound in research and development.

Physicochemical Properties

This compound is a flammable liquid with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol . It is a useful synthetic building block, particularly in reactions involving its terminal alkyne functionality.

PropertyValueReference
CAS Number 116279-08-4
Molecular Formula C₈H₁₂
Molecular Weight 108.18 g/mol
Density 0.827 g/mL at 25 °C
Boiling Point 132-134 °C
Refractive Index n20/D 1.4490
SMILES C#CCC1CCCC1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using computational prediction tools and should be considered as estimates.

¹H NMR (Proton Nuclear Magnetic Resonance)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.25t1HH-1 (≡C-H)
~2.15d2HH-3 (-C≡C-CH₂-)
~1.90m1HH-4 (Cyclopentyl CH)
~1.75-1.50m4HCyclopentyl CH₂
~1.30-1.10m4HCyclopentyl CH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~84.0C-2 (-C≡C-)
~68.0C-1 (≡C-H)
~40.0C-4 (Cyclopentyl CH)
~32.0Cyclopentyl CH₂
~25.0Cyclopentyl CH₂
~22.0C-3 (-C≡C-CH₂-)
IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3310Strong, Sharp≡C-H stretch (Terminal alkyne)
~2960-2870StrongC-H stretch (Cyclopentyl)
~2120Weak-C≡C- stretch
~1450MediumCH₂ bend (Cyclopentyl)
MS (Mass Spectrometry)

Predicted Mass Spectrometry Fragmentation

m/zInterpretation
108[M]⁺ (Molecular ion)
93[M-CH₃]⁺
79[M-C₂H₅]⁺
67[C₅H₇]⁺ (Cyclopentenyl cation)
41[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument : A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and 1024-4096 scans.

  • Processing : Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument : A Fourier-transform infrared spectrometer.

  • Acquisition :

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded plates in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection : Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep MS_Prep Prepare for Injection/Infusion Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis Process NMR Data (Chemical Shifts, Coupling) NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Spectrum (Functional Groups) IR_Acq->IR_Analysis MS_Analysis Analyze Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Characterization NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational spectroscopic dataset for this compound. While the data presented is based on computational predictions, it serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Experimental verification of this data is recommended for rigorous structural confirmation.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-cyclopentyl-1-propyne. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure with its corresponding proton environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established chemical shift principles and typical coupling constants for similar molecular fragments. The molecule, with the structure C₈H₁₂, presents several distinct proton environments.[1][2][3] The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~1.8 - 2.0Triplet (t)~2.51H
H-3~2.2 - 2.4Doublet (d)~2.52H
H-4~1.9 - 2.1Multiplet (m)-1H
H-5, H-5'~1.5 - 1.7Multiplet (m)-4H
H-6, H-6'~1.2 - 1.4Multiplet (m)-4H
  • Acetylenic Proton (H-1): The terminal alkyne proton is expected to appear as a triplet in the range of δ 1.8-2.0 ppm due to long-range coupling with the propargylic protons (H-3).[4][5][6]

  • Propargylic Protons (H-3): These protons, being adjacent to both the cyclopentyl ring and the alkyne, are predicted to resonate as a doublet around δ 2.2-2.4 ppm, coupled to the acetylenic proton.

  • Cyclopentyl Protons (H-4, H-5, H-6): The protons on the cyclopentyl ring will exhibit complex multiplets due to spin-spin coupling among themselves. The methine proton (H-4) is expected to be the most downfield of the ring protons, appearing as a multiplet around δ 1.9-2.1 ppm. The methylene (B1212753) protons of the cyclopentyl ring (H-5, H-5', H-6, H-6') will appear as overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2 and 1.7 ppm.[7][8]

Experimental Protocols

The following section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[9][10]

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion and resolution.

  • Probe: A standard 5 mm broadband probe is suitable.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds between scans is recommended.

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds will ensure good resolution.

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for a ¹H NMR spectrum.

    • Pulse Width: A 90° pulse should be calibrated for the specific probe being used.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum should be manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

  • Integration: The relative areas under each peak are integrated to determine the ratio of protons in each environment.

  • Peak Picking: The chemical shift of each peak is determined.

Visualization of Proton Environments

The following diagram illustrates the molecular structure of this compound and the distinct proton environments, which correspond to the signals in the ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Cyclopentyl-1-propyne. Due to the absence of readily available experimental spectra in public databases, this document leverages computational prediction methods to offer valuable insights for the structural elucidation and characterization of this compound. This guide is intended to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound have been predicted using established computational algorithms. The data is summarized in the table below, with each carbon atom assigned according to standard IUPAC nomenclature.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (≡CH)~68.5
C2 (C≡C)~84.0
C3 (-CH₂-)~20.5
C4 (-CH-)~38.0
C5, C9 (-CH₂-)~32.5
C6, C8 (-CH₂-)~25.0

Note: These values are predicted and may vary slightly from experimental results.

Structural Assignment and Predicted Spectrum

The structure of this compound with the corresponding carbon atom numbering for NMR assignment is depicted below. The predicted chemical shifts are influenced by the electronic environment of each carbon. The sp-hybridized carbons of the alkyne group (C1 and C2) are expected to resonate in the characteristic downfield region for alkynes. The chemical shifts of the cyclopentyl ring carbons are influenced by their substitution and proximity to the propyne (B1212725) group.

Figure 1. Structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

While the data presented is predictive, the following outlines a standard experimental protocol for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent. A common and suitable solvent is deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A standard modern NMR spectrometer with a proton frequency of 300 MHz or higher is recommended. The corresponding 13C frequency would be approximately 75 MHz.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used to obtain a proton-decoupled 13C spectrum, where each unique carbon appears as a singlet.

  • Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of chemical shifts for both aliphatic and alkynyl carbons.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, particularly the quaternary alkyne carbon.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from 128 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum using the solvent peak (for CDCl₃, the triplet is centered at approximately 77.16 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

  • Perform baseline correction.

Logical Workflow for 13C NMR Prediction and Analysis

The process of predicting and analyzing the 13C NMR spectrum of a novel or uncharacterized compound like this compound follows a logical workflow. This can be visualized as follows:

G A Define Molecular Structure (this compound) B Select Prediction Algorithm (e.g., Machine Learning, Database Methods) A->B G Design and Execute Experimental NMR A->G C Generate Predicted 13C NMR Spectrum B->C D Assign Predicted Peaks to Carbon Atoms C->D H Compare Experimental and Predicted Data C->H E Compare with Known Chemical Shift Ranges D->E F Validate Structural Hypotheses E->F F->G G->H I Final Structural Confirmation H->I

Figure 2. Workflow for 13C NMR prediction and structural analysis.

This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. While computational predictions are a powerful tool, experimental verification remains the gold standard for structural elucidation. The provided protocol offers a robust starting point for researchers to acquire empirical data for this compound.

IR spectroscopy of terminal alkynes like 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Terminal Alkynes: A Case Study of 3-Cyclopentyl-1-propyne

For researchers, scientists, and professionals engaged in drug development and chemical analysis, infrared (IR) spectroscopy serves as a powerful tool for the elucidation of molecular structures. This guide provides a detailed examination of the characteristic IR spectral features of terminal alkynes, using this compound as a representative example. The distinct vibrational modes of the carbon-carbon triple bond (C≡C) and the adjacent sp-hybridized carbon-hydrogen bond (≡C-H) give rise to highly diagnostic absorption bands.

Core Principles of Alkyne IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies of radiation absorbed are characteristic of the types of chemical bonds and functional groups present in the molecule.

For terminal alkynes, the two most prominent and informative absorption bands are:

  • ≡C-H Stretch: This absorption is due to the stretching vibration of the hydrogen atom directly attached to a carbon atom of the triple bond. It appears as a strong and sharp peak, which is a hallmark of a terminal alkyne.[1][2]

  • C≡C Stretch: The stretching of the carbon-carbon triple bond results in an absorption band in a region of the spectrum where few other functional groups absorb.[2][3] The intensity of this band is typically weaker in symmetrical or nearly symmetrical internal alkynes, but it is more pronounced in terminal alkynes.[4]

In addition to these key signals, the IR spectrum of a molecule like this compound will also exhibit absorptions corresponding to the C-H bonds of the cyclopentyl ring and the methylene (B1212753) bridge.

Characteristic IR Absorption Frequencies for Terminal Alkynes

The following table summarizes the key quantitative data for the IR absorption bands relevant to the analysis of terminal alkynes such as this compound.

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)IntensityPeak Shape
≡C-H StretchTerminal Alkyne3330 - 3270StrongSharp
C≡C StretchAlkyne2260 - 2100Weak to MediumSharp
sp³ C-H StretchAlkane3000 - 2850StrongSharp
≡C-H BendTerminal Alkyne700 - 610StrongBroad
CH₂ Bend (Scissoring)Alkane~1470 - 1450MediumSharp

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Logical Relationship of Structure to IR Spectrum

The structural features of a terminal alkyne like this compound directly correlate to its observed IR spectrum. The presence of the terminal alkyne group is unequivocally identified by the co-occurrence of the sharp ≡C-H stretch and the C≡C stretch. The saturated cyclopentyl ring contributes to the strong sp³ C-H stretching absorptions.

G Figure 1: Structural Correlation to IR Spectrum A This compound Structure B Terminal Alkyne Moiety (-C≡CH) A->B C Cyclopentyl & Methylene Groups (-C₅H₉, -CH₂-) A->C D ≡C-H Bond B->D E C≡C Bond B->E F sp³ C-H Bonds C->F H Strong, Sharp Peak ~3300 cm⁻¹ D->H stretching I Weak-Medium, Sharp Peak ~2100-2260 cm⁻¹ E->I stretching J Strong Peaks ~2850-2960 cm⁻¹ F->J stretching G IR Spectrum H->G I->G J->G

Caption: Correlation between the functional groups in this compound and their characteristic IR peaks.

Experimental Protocol for Acquiring the IR Spectrum of this compound

As this compound is a liquid at room temperature, its IR spectrum can be conveniently obtained using the neat liquid sampling technique.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Kimwipes

  • Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

  • Desiccator for storing salt plates

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Place a clean, dry pair of salt plates in the spectrometer's sample holder.

    • Acquire a background spectrum to account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the salt plates.

  • Sample Preparation:

    • Remove the salt plates from the spectrometer.

    • Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[8][9]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9][10]

  • Sample Analysis:

    • Place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.

    • Acquire the IR spectrum of the sample.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the terminal alkyne and alkane functional groups.

  • Cleaning:

    • Thoroughly clean the salt plates with a volatile solvent like acetone or isopropanol (B130326) and a Kimwipe.[9]

    • Return the clean, dry plates to a desiccator to prevent fogging from atmospheric moisture.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining the IR spectrum of a liquid sample like this compound.

G Figure 2: Experimental Workflow for Liquid Sample IR Analysis A Start B Prepare FTIR Spectrometer A->B C Acquire Background Spectrum (Clean Salt Plates) B->C D Prepare 'Neat' Liquid Sample (Sandwich between plates) C->D E Acquire Sample Spectrum D->E F Process Data (Background Subtraction) E->F G Analyze Spectrum & Identify Peaks F->G H Clean Salt Plates G->H I End H->I

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Cyclopentyl-1-propyne

Abstract: This technical guide outlines the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound (C₈H₁₂; Molecular Weight: 108.18 g/mol ). While a publicly available mass spectrum for this specific compound is not available, a detailed fragmentation pattern can be reliably predicted based on the well-documented behavior of its constituent functional groups: a terminal alkyne and an alkyl-substituted cyclopentane (B165970) ring. This document provides a generalized experimental protocol for sample analysis, details the primary fragmentation mechanisms, presents the predicted data in a structured format, and illustrates the fragmentation cascade using a logical diagram.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule. In the ion source of a mass spectrometer, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form an energetically unstable molecular ion (M•⁺). This excess energy induces extensive fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), and their relative abundances are plotted to generate a mass spectrum. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For this compound, the fragmentation is governed by the preferential ionization of the π-system of the alkyne and the subsequent cleavage of bonds influenced by both the cyclopentyl and propynyl (B12738560) moieties.

Generalized Experimental Protocol for EI-MS Analysis

This section provides a typical methodology for analyzing a volatile liquid sample like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

2.1 Instrumentation

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization (EI) source.

2.2 Sample Preparation

  • Prepare a dilute solution of this compound (approx. 100 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

2.3 GC-MS Parameters

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Transfer Line Temperature: 280°C

2.4 Mass Spectrometer Parameters

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: Scan from m/z 35 to 200.

  • Scan Rate: 2 scans/second.

  • Data Acquisition: The system acquires mass spectra continuously throughout the GC run. The spectrum corresponding to the chromatographic peak for this compound is extracted for analysis.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 108) is predicted to follow several key pathways, driven by the formation of stable carbocations and radicals.

3.1 Molecular Ion (M•⁺)

  • m/z 108: The molecular ion is formed by the loss of a single electron, typically from the high-energy π-bond of the alkyne. Its abundance may be moderate due to the multiple favorable fragmentation routes available.

3.2 Primary Fragmentation Mechanisms

  • Loss of Acetylenic Hydrogen (M-1): Terminal alkynes frequently exhibit an intense M-1 peak due to the loss of the acidic acetylenic hydrogen atom, forming a stable C₈H₁₁⁺ cation.[1][2]

    • [M-H]⁺ at m/z 107

  • Alpha-Cleavage to the Alkyne: This is a dominant pathway for alkynes, involving the cleavage of the bond between the α and β carbons relative to the triple bond.[1] In this molecule, this corresponds to the cleavage of the bond connecting the cyclopentyl ring to the propargyl methylene (B1212753) group. This cleavage can occur in two ways:

    • Formation of the Cyclopentyl Cation (m/z 69): Loss of a propargyl radical (•CH₂C≡CH, mass 39) results in the stable secondary cyclopentyl cation. This is expected to be a major fragment.[3][4]

    • Formation of the Propargyl Cation (m/z 39): Loss of a cyclopentyl radical (•C₅H₉, mass 69) generates the resonance-stabilized propargyl cation.[1][5][6] This ion is a hallmark of terminal alkynes and is expected to be a significant peak in the spectrum.

3.3 Secondary Fragmentation (Ring Cleavage) The fragment ions containing the cyclopentyl ring, particularly the cyclopentyl cation at m/z 69, will undergo further fragmentation.

  • Loss of Ethene: A characteristic fragmentation of cyclopentyl systems is the loss of a neutral ethene molecule (C₂H₄, mass 28) to form a stable allyl or cyclopropyl (B3062369) cation.[3][4][7]

    • [C₅H₉]⁺ (m/z 69) → [C₃H₅]⁺ (m/z 41) + C₂H₄

    • The fragment at m/z 41 ([C₃H₅]⁺) is predicted to be a highly abundant ion, potentially the base peak.

The logical flow of these primary fragmentation events is illustrated in the diagram below.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₈H₁₂]⁺• Molecular Ion m/z 108 F107 [C₈H₁₁]⁺ m/z 107 M->F107 - H• F69 [C₅H₉]⁺ Cyclopentyl Cation m/z 69 M->F69 - C₃H₃• (Propargyl radical) F39 [C₃H₃]⁺ Propargyl Cation m/z 39 M->F39 - C₅H₉• (Cyclopentyl radical) F41 [C₃H₅]⁺ Allyl Cation m/z 41 F69->F41 - C₂H₄ (Ethene)

References

A Technical Guide to the Purity and Assay of Commercial 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and assay of commercial 3-Cyclopentyl-1-propyne (CAS No. 116279-08-4), a key building block in pharmaceutical and organic synthesis. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for quality control. The provided experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are intended to serve as a practical resource for researchers and drug development professionals to ensure the quality and consistency of this critical raw material.

Introduction

This compound is a terminal alkyne of significant interest in medicinal chemistry and drug development due to its utility in click chemistry and as a precursor for various heterocyclic compounds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, impact product yield and quality, and introduce potential toxins in drug manufacturing processes. This guide details the analytical methods for assessing the purity and confirming the identity of commercial this compound.

Commercial Purity Specifications

Commercial grades of this compound are typically offered with a purity of 97% to 99%. The assay is commonly performed using Gas Chromatography with a Flame Ionization Detector (GC-FID), and identity is confirmed by GC-MS.

Table 1: Typical Commercial Specifications for this compound

ParameterSpecification RangeTypical Analytical Method
Purity (Assay)≥ 97.0%Gas Chromatography (GC-FID)
IdentityConforms to structureGC-MS, ¹H NMR, ¹³C NMR
AppearanceColorless to pale yellow liquidVisual Inspection
Refractive Index (n20/D)1.447 - 1.451Refractometry
Boiling Point132 - 134 °CDistillation

Potential Impurities

Understanding the synthesis of this compound is crucial for identifying potential impurities. A common synthetic route involves the reaction of a cyclopentyl halide (e.g., cyclopentyl bromide) with a propargyl Grignard reagent (propargylmagnesium bromide).

Based on this synthesis, potential impurities may include:

  • Unreacted Starting Materials: Cyclopentyl bromide.

  • Solvent Residues: Tetrahydrofuran (THF), Diethyl ether.

  • Byproducts of the Grignard Reagent: Allenic and acetylenic coupling products.

  • Homocoupling Products: Bicyclopentyl.

  • Isomers: 1-Cyclopentyl-1-propyne (if isomerization occurs).

Table 2: Potential Impurities in Commercial this compound

Impurity NameChemical StructureOriginPotential Analytical Detection Method
Cyclopentyl bromideC₅H₉BrUnreacted starting materialGC-MS
Tetrahydrofuran (THF)C₄H₈OResidual solventGC-MS, ¹H NMR
BicyclopentylC₁₀H₁₈Homocoupling of cyclopentyl Grignard reagentGC-MS
1,5-HexadiyneC₆H₆Coupling of propargyl Grignard reagentGC-MS

Experimental Protocols

Purity Determination and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound (assay) and for the identification and semi-quantification of volatile impurities.

4.1.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of the commercial sample, prepare a solution at a concentration of approximately 100 µg/mL in the same solvent.

4.1.2. GC-MS Parameters

Table 3: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35 - 350
Solvent Delay3 minutes

4.1.3. Data Analysis

  • Assay: The purity of this compound is determined by the area percent method, assuming all components have a similar response factor with a flame ionization detector (if used for quantification).

  • Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound and for the detection of non-volatile impurities.

4.2.1. Sample Preparation

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6 - 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is desired.

  • Transfer the solution to a 5 mm NMR tube.

4.2.2. NMR Spectrometer Parameters

Table 4: NMR Method Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz (or higher)100 MHz (or higher)
SolventCDCl₃CDCl₃
Temperature25 °C25 °C
Pulse Angle30°30°
Acquisition Time4 seconds1-2 seconds
Relaxation Delay1 second2 seconds
Number of Scans161024 (or more)

4.2.3. Expected Chemical Shifts

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C≡CH~1.9 - 2.1 (t)~68 - 70
C≡C H~82 - 84
-CH₂-C≡~2.2 - 2.4 (d)~28 - 30
Cyclopentyl-CH~1.8 - 2.0 (m)~38 - 40
Cyclopentyl-CH₂~1.4 - 1.8 (m)~32 - 34
Cyclopentyl-CH₂~1.1 - 1.4 (m)~25 - 27

Visualizations

Synthesis and Impurity Formation Pathway

G Figure 1: Synthesis and Potential Impurity Pathway cluster_reactants Reactants cluster_synthesis Synthesis cluster_impurities Potential Impurities Cyclopentyl_bromide Cyclopentyl bromide Coupling_reaction Coupling Reaction Cyclopentyl_bromide->Coupling_reaction Propargyl_bromide Propargyl bromide Grignard_formation Grignard Formation (in THF/Ether) Propargyl_bromide->Grignard_formation Mg Mg Mg->Grignard_formation Grignard_formation->Coupling_reaction Propargylmagnesium bromide Solvent Residual Solvent (THF/Ether) Grignard_formation->Solvent Hexadiyne 1,5-Hexadiyne (Grignard side-reaction) Grignard_formation->Hexadiyne Product This compound Coupling_reaction->Product Unreacted_CpBr Unreacted Cyclopentyl bromide Coupling_reaction->Unreacted_CpBr Bicyclopentyl Bicyclopentyl (Homocoupling) Coupling_reaction->Bicyclopentyl

Caption: Synthesis route and potential impurity formation.

Analytical Workflow for Quality Control

G Figure 2: Analytical Workflow for Quality Control Start Receive Commercial This compound Sample_Prep_GC Sample Preparation for GC-MS (Dilution in Solvent) Start->Sample_Prep_GC Sample_Prep_NMR Sample Preparation for NMR (Dissolution in CDCl3) Start->Sample_Prep_NMR GC_MS_Analysis GC-MS Analysis Sample_Prep_GC->GC_MS_Analysis NMR_Analysis ¹H and ¹³C NMR Analysis Sample_Prep_NMR->NMR_Analysis Data_Analysis Data Analysis and Impurity Identification GC_MS_Analysis->Data_Analysis Purity_Assay Purity Assay (%) Calculation GC_MS_Analysis->Purity_Assay Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation Decision Compare to Specifications Data_Analysis->Decision Purity_Assay->Decision Structure_Confirmation->Decision Pass Release for Use Decision->Pass Pass Fail Reject Batch Decision->Fail Fail

Caption: QC workflow for this compound.

Conclusion

The quality of this compound is a critical factor in its application, particularly in the synthesis of active pharmaceutical ingredients. This guide provides a framework for the analytical assessment of this important chemical building block. The detailed protocols for GC-MS and NMR analysis, along with an understanding of potential impurities, will enable researchers and drug development professionals to confidently assess the purity and identity of commercial this compound, ensuring the integrity of their research and manufacturing processes.

A Technical Guide to the Solubility of 3-Cyclopentyl-1-propyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyclopentyl-1-propyne. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on physicochemical principles, presents illustrative data, and details a standardized experimental protocol for determining solubility.

Introduction to this compound

This compound (CAS No: 116279-08-4) is a terminal alkyne with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1][2] Its structure consists of a nonpolar cyclopentyl ring and a short propyl chain, terminated by a weakly polar carbon-carbon triple bond. This structure dictates its solubility behavior, making it a useful building block in organic synthesis, particularly where regioselective reactions are explored.[3] Physical properties include a boiling point of 132-134 °C and a density of approximately 0.827 g/mL at 25 °C.[1][2][3]

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." this compound is a predominantly nonpolar molecule. The large hydrocarbon portion (cyclopentyl and propyl groups) results in significant van der Waals forces. While the terminal alkyne group provides a slight dipole moment, the molecule's overall character is hydrophobic.

Based on these characteristics, its solubility profile can be predicted:

  • High Solubility: Expected in nonpolar or weakly polar organic solvents such as hexane, toluene, ether, and chlorinated solvents.[4]

  • Limited Solubility: Expected in polar aprotic solvents like acetone (B3395972) or ethyl acetate.

  • Poor Solubility/Immiscibility: Expected in highly polar protic solvents like water, methanol, and ethanol.[1][3][4][5] Several sources explicitly state it is not miscible or is difficult to mix with water.[1][3][5]

Illustrative Solubility Data

While specific experimental data is not widely published, the following table presents hypothetical yet realistic solubility values for this compound at 25°C to illustrate its expected behavior. These values are for demonstrative purposes and should be confirmed experimentally.

SolventSolvent TypePredicted Solubility ( g/100 mL)
HexaneNonpolar> 50 (Miscible)
TolueneNonpolar (Aromatic)> 50 (Miscible)
Diethyl EtherWeakly Polar> 40
DichloromethanePolar Aprotic> 35
Tetrahydrofuran (THF)Polar Aprotic> 30
AcetonePolar Aprotic~15
AcetonitrilePolar Aprotic~10
EthanolPolar Protic< 5
MethanolPolar Protic< 2
WaterPolar Protic< 0.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound using the isothermal equilibrium method, a common and reliable technique.[6]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or screw-capped test tubes (20 mL)

  • Constant temperature bath or shaker incubator

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid or liquid is necessary to ensure saturation.[6]

  • Solvent Addition: Add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature bath (e.g., 25°C ± 0.1°C) with continuous agitation (shaking or stirring). The system should be allowed to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

  • Sample Collection: After equilibration, cease agitation and allow the excess solute to settle for several hours at the same constant temperature.[6] Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

  • Filtration: Immediately pass the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

  • Replication: Perform the entire experiment in triplicate to ensure the reproducibility of the results.[7]

Visualizing the Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_results Phase 3: Data Processing start Start add_solute Add Excess Solute to Vials start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent equilibrate Seal & Equilibrate (24-48h at constant T) add_solvent->equilibrate settle Settle Undissolved Solute equilibrate->settle sample Withdraw Supernatant settle->sample filter_sample Filter with 0.22µm Syringe Filter sample->filter_sample analyze Dilute & Quantify (GC/HPLC) filter_sample->analyze calculate Calculate Solubility (g/100mL or mol/L) analyze->calculate replicate Repeat for n=3 calculate->replicate finish End replicate->finish

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 3-Cyclopentyl-1-propyne (CAS No. 116279-08-4). The information is intended to support its safe use in research and development environments.

Chemical and Physical Properties

This compound is a terminal alkyne that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive alkyne group and a hydrophobic cyclopentyl moiety, makes it a compound of interest in medicinal chemistry.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₂[2][3][4][5][6]
Molecular Weight 108.18 g/mol [2][3][4][5][6]
CAS Number 116279-08-4[2][3][4][5][6]
Appearance Colorless liquidN/A
Density 0.827 g/mL at 25°C[2][3][4][5][7]
Boiling Point 132-134°C[2][3][4][7][8]
Flash Point 21°C (69.8°F)[3][4][8]
Refractive Index (n20/D) 1.4490[2][3][4][7]
Water Solubility Not miscible or difficult to mix[2][7][8]
Vapor Pressure 11.3 mmHg at 25°C[2]
LogP 2.19990[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, harmful if swallowed, and causes serious eye damage.[3][4][9][10]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids 2H225: Highly flammable liquid and vapour[3][4][9][10]
Acute Toxicity, Oral 4H302: Harmful if swallowed[3][4][9][10]
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage[3][4][9][10]

Signal Word: Danger[3][4][9]

Pictograms:

  • Flame (GHS02)

  • Corrosion (GHS05)

  • Exclamation Mark (GHS07)

Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures:

  • Prevention: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9] Keep the container tightly closed.[9] Ground and bond container and receiving equipment.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[9] Use non-sparking tools.[9] Take action to prevent static discharges.[9] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[3][9]

  • Response:

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9]

    • If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

    • In case of fire: Use dry chemical, carbon dioxide, or foam to extinguish.[11]

  • Storage: Store in a well-ventilated place. Keep cool.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Handling: Handle in a well-ventilated place.[9] Wear suitable protective clothing, including chemical-impermeable gloves, and eye/face protection.[3][9] Avoid contact with skin and eyes.[9] Avoid the formation of dust and aerosols.[9] Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[11] Incompatible materials include acids and bases.[11]

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Experimental Use cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated, Flammable Liquid Cabinet Inspect->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Retrieve for Use Ventilation Work in a Fume Hood PPE->Ventilation Grounding Ground/Bond Equipment to Prevent Static Discharge Ventilation->Grounding Dispense Dispense Using Non-Sparking Tools Grounding->Dispense Reaction Perform Experiment Dispense->Reaction Waste Collect Waste in a Properly Labeled Container Reaction->Waste Generate Waste Segregate Segregate from Incompatible Waste Waste->Segregate Dispose Dispose via Approved Hazardous Waste Program Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Sₙ2 reaction between a propargyl Grignard reagent and a cyclopentyl halide (e.g., cyclopentyl bromide).[2]

Reaction:

Propargylmagnesium bromide + Cyclopentyl bromide → this compound + MgBr₂

Materials:

  • Magnesium turnings

  • Mercuric chloride (catalyst)

  • Propargyl bromide (3-bromopropyne)

  • Cyclopentyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Representative Protocol:

This protocol is based on general procedures for Grignard reactions with propargyl bromide and should be adapted and optimized for specific laboratory conditions.

  • Grignard Reagent Formation: An oven-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere is charged with magnesium turnings and a small crystal of iodine or a catalytic amount of mercuric chloride.[6] A small amount of a solution of propargyl bromide in anhydrous diethyl ether is added to initiate the reaction. Once initiated, the remaining propargyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • Alkylation Reaction: The freshly prepared propargylmagnesium bromide solution is cooled (e.g., to 0°C).[2] A solution of cyclopentyl bromide in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction temperature should be carefully controlled to prevent side reactions.[2]

  • Workup: After the addition is complete, the reaction mixture is stirred until completion (monitored by TLC or GC). The reaction is then quenched by slowly pouring it into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to dissolve the magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to yield this compound.

Synthesis Diagram

Synthesis_Reaction Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PropargylBr Propargyl Bromide Grignard Propargylmagnesium Bromide PropargylBr->Grignard in dry Ether/THF CyclopentylBr Cyclopentyl Bromide Product This compound CyclopentylBr->Product Su20992 Reaction Salt MgBr₂ CyclopentylBr->Salt Mg Magnesium (Mg) Mg->Grignard in dry Ether/THF Grignard->Product Su20992 Reaction Grignard->Salt

Caption: Synthesis pathway for this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse affected areas with water.[9]

  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[11] Water mist may be used to cool closed containers.[11]

  • Specific Hazards: The substance is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[11]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

3-Cyclopentyl-1-propyne: A Technical Safety and Handling Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyl-1-propyne is a terminal alkyne utilized as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive alkyne group and a hydrophobic cyclopentyl moiety, makes it a valuable component in the construction of more complex molecules.[1] This guide provides a comprehensive overview of the material safety data for this compound, focusing on its chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₈H₁₂[2][3]
Molecular Weight 108.18 g/mol [2][3]
CAS Number 116279-08-4[2][3]
Appearance Not specified, likely a liquid
Density 0.827 g/mL at 25 °C[2]
Boiling Point 132-134 °C[2]
Flash Point 21 °C (69.8 °F)[2]
Refractive Index n20/D 1.4490[2]
Water Solubility Not miscible or difficult to mix
Vapor Pressure 11.3 mmHg at 25°C[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in implementing appropriate safety measures.

GHS Hazard Classification: [4][5]

  • Flammable Liquids: Category 2[4]

  • Acute Toxicity, Oral: Category 4[4]

  • Serious Eye Damage: Category 1[4]

Signal Word: Danger[4]

Hazard Statements: [4][6]

  • H225: Highly flammable liquid and vapor.[4][6]

  • H302: Harmful if swallowed.[4][6]

  • H318: Causes serious eye damage.[4][6]

Pictograms:

  • Flame

  • Corrosion

  • Exclamation Mark

Experimental Protocols: Safe Handling and Storage

Due to the lack of publicly available, detailed experimental protocols for specific biological or toxicological studies on this compound, this section outlines a general yet crucial experimental workflow for its safe handling and storage in a research environment.

3.1. Personal Protective Equipment (PPE)

Before handling this compound, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[7]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[7]

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood.[4][8] If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[2]

3.2. Engineering Controls

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9]

  • Ensure an ANSI-approved eyewash station and safety shower are readily accessible within a 10-second travel time.[7]

  • Use spark-proof tools and explosion-proof electrical equipment.[4][9]

3.3. Handling Procedures

  • Keep the container tightly closed when not in use.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][9]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

3.4. Storage

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials and sources of ignition.[4]

Emergency Procedures

In the event of an emergency involving this compound, the following procedures should be followed.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse the affected area with plenty of water. Consult a doctor.[4]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[4]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Do not use water, as it may be ineffective and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

4.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4]

Visualized Workflow: Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for safely handling this compound and the appropriate response in case of an emergency.

SafeHandlingWorkflow start Start: Handling this compound ppe_check 1. Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat start->ppe_check engineering_controls 2. Verify Engineering Controls - Fume Hood Operational - Eyewash & Safety Shower Accessible ppe_check->engineering_controls handling 3. Chemical Handling - Ground & Bond Containers - Keep Away from Ignition Sources - Minimize Quantities engineering_controls->handling storage 4. Proper Storage - Cool, Dry, Well-Ventilated Area - Tightly Closed Container handling->storage emergency Emergency Event handling->emergency end End: Procedure Complete storage->end spill Spill emergency->spill fire Fire emergency->fire exposure Personal Exposure emergency->exposure spill_response Spill Response: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Contain with Inert Material 4. Dispose as Hazardous Waste spill->spill_response fire_response Fire Response: 1. Activate Alarm & Evacuate 2. Use CO2 or Dry Chemical Extinguisher 3. Do Not Use Water fire->fire_response exposure_response Exposure Response: 1. Use Safety Shower/Eyewash 2. Remove Contaminated Clothing 3. Seek Immediate Medical Attention exposure->exposure_response

Caption: Workflow for Safe Handling and Emergency Response for this compound.

Conclusion

While this compound is a valuable reagent in chemical synthesis, its hazardous properties necessitate strict adherence to safety protocols. This guide provides a foundational understanding of its material safety data to aid researchers in minimizing risks. As there is a lack of detailed public information on its biological activity and toxicological testing protocols, users should handle this chemical with the utmost caution, assuming high toxicity in the absence of contrary data. Always consult the most recent Safety Data Sheet from your supplier before use.

References

Potential applications of 3-Cyclopentyl-1-propyne in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentyl-1-propyne is a versatile bifunctional molecule that holds significant promise as a building block in medicinal chemistry. Its unique structure, combining a hydrophobic cyclopentyl moiety with a reactive terminal alkyne, offers a compelling starting point for the design and synthesis of novel therapeutic agents. The cyclopentyl group can serve as a bioisosteric replacement for other cyclic or aromatic systems, potentially improving pharmacokinetic properties such as metabolic stability and solubility. Simultaneously, the terminal propyne (B1212725) provides a reactive handle for a variety of chemical transformations, including covalent modification of biological targets, participation in "click chemistry" for the generation of compound libraries and bioconjugates, and elaboration into more complex structures via reactions like the Sonogashira coupling. This technical guide explores the potential applications of this compound in drug discovery, providing a foundation for its use in developing new treatments for a range of diseases, including cancer and infectious diseases.

Introduction: The Therapeutic Potential of the Cyclopentyl and Alkyne Moieties

The rational design of small molecule therapeutics often relies on the strategic incorporation of specific structural motifs to optimize pharmacological and pharmacokinetic properties. This compound brings together two such valuable functionalities: the cyclopentyl ring and the terminal alkyne.

The cyclopentyl group is a common feature in a number of approved drugs.[1][2] Its non-planar, hydrophobic nature allows it to effectively occupy hydrophobic pockets in enzyme active sites and receptors.[2] Furthermore, it is often employed as a bioisostere for other functionalities, such as phenyl or cyclohexyl rings, to enhance metabolic stability and modulate solubility.[3]

The terminal alkyne is a highly versatile functional group in medicinal chemistry. It is a key component in "click chemistry," a powerful tool for rapid and efficient synthesis of compound libraries and for bioconjugation.[2][4] The linear geometry of the alkyne can provide specific directional interactions within a binding site. Moreover, the terminal alkyne can act as a "warhead" in the design of covalent inhibitors, forming a stable bond with nucleophilic residues in the target protein.[5]

The combination of these two moieties in this compound creates a scaffold with the potential for diverse applications in drug discovery.

Synthetic Pathways and Chemical Reactivity

Synthesis of this compound

Proposed Synthetic Workflow:

G A Cyclopentylacetaldehyde B Wittig Reaction (e.g., with Ph3P=CH2) A->B C 3-Cyclopentyl-1-propene B->C D Bromination (e.g., NBS, light) C->D E 1-Bromo-3-cyclopentyl-1-propene D->E F Elimination (e.g., strong base like NaNH2) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Key Reactions of the Terminal Alkyne

The terminal alkyne of this compound is its most reactive site, enabling a variety of synthetic transformations crucial for drug development.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of complex molecules.

Reaction Scheme:

G cluster_0 This compound a HC≡C-CH2-Cp plus1 + a->plus1 b R-X catalyst [Pd], CuI, Amine plus1->b arrow c R-C≡C-CH2-Cp

Caption: General scheme of the Sonogashira coupling reaction.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is extensively used in drug discovery for creating libraries of compounds and for bioconjugation.

Reaction Scheme:

G cluster_0 This compound a HC≡C-CH2-Cp plus1 + a->plus1 b R-N3 catalyst [Cu(I)] plus1->b arrow c R-triazole-CH2-Cp

Caption: General scheme of the CuAAC "click" reaction.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of compounds containing cyclopentyl and alkyne moieties, this compound can be envisioned as a scaffold for developing drugs against several therapeutic targets.

Anticancer Agents

The cyclopentyl group is present in several approved anticancer drugs, where it often contributes to favorable pharmacokinetic properties and potent activity. By functionalizing the alkyne of this compound, it is possible to generate analogues that target various cancer-related pathways.

Potential Targets and Signaling Pathway:

G cluster_0 This compound Derivative cluster_1 Cancer Cell A Cp-C≡C-R B Kinase (e.g., EGFR, CDK) A->B Inhibition C Signaling Cascade B->C Blocks D Proliferation / Survival C->D E Apoptosis C->E Induces

Caption: Potential mechanism of action for anticancer derivatives.

Enzyme Inhibitors

The terminal alkyne can act as a covalent modifier of enzyme active sites, particularly those containing nucleophilic residues like cysteine or serine. This irreversible inhibition can lead to prolonged therapeutic effects.

Covalent Enzyme Inhibition Workflow:

G A This compound Derivative B Target Enzyme (with nucleophile Nu:) A->B C Non-covalent Binding B->C D Covalent Adduct Formation C->D Proximity-driven reaction E Enzyme Inactivation D->E

Caption: Workflow for covalent enzyme inhibition.

Data Presentation: Representative Biological Activities

While no specific biological data for this compound has been reported, the following tables summarize the activity of compounds containing either a cyclopentyl or an alkyne moiety, illustrating the potential for this scaffold.

Table 1: Anticancer Activity of Cyclopentyl-Containing Compounds

CompoundCancer Cell LineIC50 (µM)Reference
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HCT-1163.29[6]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HeLa6.75[6]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HT-297.56[6]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)MDA-MB-23110.30[6]

Table 2: Enzyme Inhibitory Activity of Alkyne-Containing Compounds

CompoundTarget EnzymeIC50 (nM)Reference
6-hydroxypropynyl-4-anilinoquinazoline (5e)EGFR Kinase14[7]
N9-cis-cyclobutylpurine derivative (8l)CDK22.1[8]
N9-cis-cyclobutylpurine derivative (8l)CDK54.8[8]

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with an aryl or vinyl halide.

  • To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 3.0 mmol).

  • Add this compound (1.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide (B81097).

  • To a solution of the organic azide (1.0 mmol) and this compound (1.1 mmol) in a mixture of t-butanol and water (1:1, 10 mL), add a solution of sodium ascorbate (B8700270) (0.2 mmol in 1 mL of water).

  • Add a solution of copper(II) sulfate (B86663) pentahydrate (0.01 mmol in 0.5 mL of water).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (derived from this compound) and incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a promising and versatile starting point for the development of novel small molecule therapeutics. The combination of a metabolically robust cyclopentyl group and a highly reactive terminal alkyne provides a powerful platform for generating diverse compound libraries with the potential for a wide range of biological activities. The synthetic accessibility and the well-established chemistry of the alkyne moiety make this scaffold particularly attractive for medicinal chemists. Further exploration of derivatives of this compound is warranted to fully realize its potential in the discovery of new drugs for various diseases.

References

The Versatile Building Block: A Technical Guide to 3-Cyclopentyl-1-propyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyclopentyl-1-propyne is a terminal alkyne that has emerged as a valuable and versatile building block in the field of organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a reactive terminal alkyne and a hydrophobic cyclopentyl moiety, offers chemists a powerful tool for the construction of complex molecular architectures. The cyclopentyl group can significantly influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability, making it an attractive component in drug design.[2] This technical guide provides an in-depth overview of the properties, key reactions, and applications of this compound as a fundamental component in the synthesis of novel organic compounds.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₂[3]
Molecular Weight 108.18 g/mol [3]
CAS Number 116279-08-4[3]
Boiling Point 132-134 °C[3][4]
Density 0.827 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.4490[3][4]
Flash Point 21 °C (69.8 °F)[3]
Solubility Not miscible or difficult to mix with water.[4]

Core Applications in Organic Synthesis

The reactivity of the terminal alkyne in this compound allows it to participate in a wide array of chemical transformations. The most prominent of these are metal-catalyzed cross-coupling reactions and cycloadditions, which form the cornerstone of its utility as a building block.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is a cornerstone in the synthesis of substituted alkynes and has been extensively used to incorporate the 3-cyclopentyl-1-propynyl moiety into various molecular scaffolds.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product Coupled Product (R-C≡C-CH₂-Cyclopentane) This compound->Product Aryl/Vinyl Halide Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Catalyst->Product Catalysis Base Base (e.g., Et₃N, DIPA) Base->Product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol (General):

A general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide is as follows. This protocol can be adapted for this compound.[7]

  • Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add this compound (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or GC.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Sonogashira Coupling (Representative Examples):

While specific data for this compound is not extensively reported in readily available literature, the following table provides typical yields for Sonogashira couplings of terminal alkynes with various aryl halides under optimized conditions.[1][8]

Aryl HalideCatalyst SystemBaseSolventTemperatureYield (%)
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.85-95
4-IodotoluenePd(PPh₃)₄ / CuIDIPADMF50 °C80-90
1-Bromo-4-nitrobenzenePd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile80 °C75-85
4-Vinyl-bromobenzenePd(dppf)Cl₂ / CuICs₂CO₃Toluene100 °C70-80
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[9][10][11] This reaction allows for the facile synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their diverse biological activities.[12] this compound serves as the alkyne component in this powerful transformation.

Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 1,4-Disubstituted-1,2,3-triazole This compound->Product Organic Azide (B81097) Organic Azide (R-N₃) Organic Azide->Product Catalyst Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) Catalyst->Product Catalysis

Caption: General scheme of the CuAAC or "Click" reaction.

Experimental Protocol (General):

A typical procedure for the CuAAC reaction is as follows:[13]

  • Reaction Setup: In a reaction vessel, dissolve the organic azide (1.0 equiv.) and this compound (1.0-1.2 equiv.) in a suitable solvent system, often a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst in situ by adding a solution of sodium ascorbate (B8700270) (10-20 mol%) to a solution of copper(II) sulfate pentahydrate (1-5 mol%).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the mixture of the azide and alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product can be further purified by recrystallization or column chromatography if necessary.

Other Key Reactions

Beyond the prominent coupling and cycloaddition reactions, the terminal alkyne of this compound can undergo a variety of other useful transformations:

  • Oxidation: The alkyne functionality can be oxidized to afford α-diketones or carboxylic acids using reagents such as potassium permanganate (B83412) or ozone.[2]

  • Reduction (Hydrogenation): The triple bond can be fully or partially reduced. Complete hydrogenation over a platinum or palladium catalyst yields cyclopentylpropane.[2] Partial reduction using specific catalysts like Lindlar's catalyst can produce the corresponding cis-alkene.

  • Substitution: The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form an acetylide. This nucleophilic acetylide can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.[2]

Applications in the Synthesis of Bioactive Molecules

While specific, named drug candidates synthesized using this compound are not widely reported in publicly accessible literature, the core reactions described above are fundamental in medicinal chemistry for the synthesis of a vast array of biologically active compounds. The incorporation of the 3-cyclopentyl-1-propynyl group can be a key step in the structure-activity relationship (SAR) studies of a lead compound. The resulting triazole derivatives from click chemistry, for instance, are known to exhibit a wide range of pharmacological activities.[2][12]

Logical Workflow for Drug Discovery Application:

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation A This compound C Coupling/Click Reaction A->C B Bioactive Scaffold (with halide or azide) B->C D Library of Derivatives C->D E Biological Screening D->E F SAR Studies E->F G Lead Optimization F->G

References

Methodological & Application

Application Notes and Protocols for Click Chemistry Reactions with 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyl-1-propyne is a terminal alkyne building block valuable in organic synthesis and medicinal chemistry.[1] Its structure, featuring a terminal alkyne group and a cyclopentyl moiety, makes it a versatile reagent for introducing a hydrophobic, cyclic scaffold into target molecules.[1] The terminal alkyne is particularly amenable to "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1]

This document provides detailed application notes and protocols for utilizing this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. These reactions lead to the formation of stable 1,2,3-triazole linkages, which are prevalent in various functional molecules and bioconjugates.

Key Applications

  • Bioconjugation: The formation of stable triazole rings via CuAAC allows for the covalent attachment of this compound to azide-modified biomolecules, such as proteins, peptides, and nucleic acids. This is instrumental in the development of therapeutic agents, diagnostic tools, and for studying biological processes.

  • Drug Discovery: The 1,2,3-triazole scaffold is a well-regarded pharmacophore. The CuAAC reaction with this compound provides a straightforward method for synthesizing libraries of novel triazole-containing compounds for screening and lead optimization.

  • Materials Science: The robustness and efficiency of the click reaction enable the functionalization of polymers and other materials with the cyclopentylpropyne moiety, thereby modifying their physical and chemical properties.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

General Reaction Scheme:

CuAAC_reaction cluster_reactants Reactants cluster_products Product R1 R-N3 Catalyst Cu(I) Catalyst Sodium Ascorbate Solvent R1->Catalyst Alkyne This compound Alkyne->Catalyst Triazole 1,4-Disubstituted-1,2,3-triazole Catalyst->Triazole Click Reaction Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Azide-Modified Protein Mix Combine Protein, Alkyne, and Cu/Ligand Premix Protein->Mix Alkyne This compound in DMSO Alkyne->Mix Cu_premix CuSO4 + THPTA (Ligand) Cu_premix->Mix Ascorbate Sodium Ascorbate (Reducing Agent) Initiate Add Sodium Ascorbate to Initiate Reaction Ascorbate->Initiate Mix->Initiate Incubate Incubate at Room Temp (1-4 hours) Initiate->Incubate Purify Purify via Size-Exclusion Chromatography or Dialysis Incubate->Purify Analyze Analyze via SDS-PAGE, Mass Spectrometry, etc. Purify->Analyze Signaling_Pathway cluster_probe_synthesis Probe Synthesis cluster_cellular_application Cellular Application Inhibitor Kinase Inhibitor-N3 Click CuAAC Reaction Inhibitor->Click Alkyne This compound- Fluorophore Alkyne->Click Probe Inhibitor-Triazole-Fluorophore (Fluorescent Probe) Click->Probe Kinase Target Kinase Probe->Kinase binds to and inhibits Ext_Signal Extracellular Signal Receptor Receptor Ext_Signal->Receptor Receptor->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates Response Cellular Response Substrate->Response

References

Application Notes and Protocols for Sonogashira Coupling of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2] The reaction can often be carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, making it a highly valuable tool in medicinal chemistry and drug development.[1]

3-Cyclopentyl-1-propyne is a terminal alkyne that serves as a useful building block in organic synthesis.[3] Its terminal alkyne functionality allows for participation in regioselective reactions, most notably the Sonogashira coupling, to introduce the cyclopentylpropynyl moiety into various molecular scaffolds. This application note provides detailed protocols for the Sonogashira coupling of this compound with various aryl halides, covering both traditional palladium/copper co-catalyzed and copper-free conditions.

Reaction Principle

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: An active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[5] This activated alkyne species then undergoes transmetalation with the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[4]

A copper-free variant of the Sonogashira coupling also exists, where the deprotonation of the alkyne is thought to occur on the palladium center.[6] While this method avoids potential side reactions associated with copper, it may require specific ligands or different reaction conditions.[4]

Experimental Protocols

Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl iodide or bromide.

Materials:

  • This compound (C8H12, MW: 108.18 g/mol )[7]

  • Aryl halide (iodide or bromide)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[4]

  • Add anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).[4] Stir the mixture for 5-10 minutes at room temperature.

  • Addition of Alkyne: Add this compound (1.2 mmol) dropwise to the reaction mixture via syringe.[4]

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C if necessary (especially for aryl bromides). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.[2] The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[4]

    • Wash the organic mixture with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[8]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the substrate is sensitive to copper salts or to minimize homocoupling of the alkyne.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Amine base (e.g., piperidine, pyrrolidine, or triethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and a suitable base like tetra-n-butylammonium fluoride (B91410) (TBAF) (3 eq.) if conducting the reaction solvent-free.[9] Alternatively, dissolve the reactants in an amine base like triethylamine which can also act as the solvent.

  • Addition of Alkyne: Add this compound (1.2 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or GC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1. The aqueous wash with ammonium chloride is not necessary in the absence of a copper catalyst.

Data Presentation

The efficiency of the Sonogashira coupling is influenced by several factors. The following tables summarize typical conditions and expected yields for the coupling of various aryl halides with terminal alkynes, which can be extrapolated for reactions with this compound.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

ParameterConditionNotes
Catalyst Pd(PPh₃)₂Cl₂ / CuIA common and effective catalyst system.[4]
Pd(PPh₃)₄ / CuIAnother widely used palladium(0) catalyst.[1]
NiCl₂ / 1,10-phenanthroline (B135089)A nickel-based system for copper-free coupling.[10]
Aryl Halide Aryl IodideGenerally provides higher yields and milder conditions.[1]
Aryl BromideOften requires higher temperatures or more active catalysts.[1]
Base Triethylamine, DiethylamineCommon amine bases.[11]
Piperidine, PyrrolidineCan be used, especially in copper-free systems.[1]
Solvent THF, DMF, AcetonitrileCommon anhydrous solvents.[11]
Temperature Room Temperature to 80 °CDependent on the reactivity of the aryl halide.[12]

Table 2: Catalyst System Performance with Different Aryl Halides

Catalyst SystemAryl HalideAlkyneTemperatureTypical YieldReference
Pd(PPh₃)₂Cl₂ / CuIAryl IodideTerminal AlkynesRoom Temp>90%[4]
Pd(PPh₃)₂Cl₂ / CuIAryl BromideTerminal Alkynes50-80 °C70-90%[11]
PdCl₂(PPh₃)₂ / TBAF (Copper-Free)Aryl Bromide/ChlorideTerminal Alkynes80 °CModerate to Excellent[9]
NiCl₂ / 1,10-phenanthroline (Copper-Free)Aryl Iodide/BromideTerminal Alkynes25 °CGood to Excellent[10]

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Pd Catalyst, CuI (optional), and Base in Solvent add_alkyne Add this compound reagents->add_alkyne inert Establish Inert Atmosphere (Ar/N2) inert->reagents stir_heat Stir at RT or Heat add_alkyne->stir_heat monitor Monitor by TLC/GC stir_heat->monitor quench Quench and Dilute with Organic Solvent monitor->quench wash Aqueous Wash (NH4Cl if CuI used) quench->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product Coupled Product purify->final_product Isolated Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_x Cu(I)X terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Note: Deprotonation of 3-Cyclopentyl-1-propyne to Form a Lithium Acetylide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terminal alkynes are valuable building blocks in organic synthesis due to the acidity of the sp-hybridized C-H bond. Deprotonation of this bond with a strong base yields a highly nucleophilic acetylide anion.[1] These anions are pivotal intermediates in the construction of more complex molecules through carbon-carbon bond formation, a cornerstone of pharmaceutical and materials science research.[2] This application note provides a detailed protocol for the deprotonation of 3-cyclopentyl-1-propyne using n-butyllithium (n-BuLi) to generate the corresponding lithium acetylide, a potent nucleophile for subsequent synthetic transformations.

Principle of the Reaction

The reaction is a classic acid-base neutralization. The terminal proton of this compound is sufficiently acidic (pKa ≈ 25) to be removed by a very strong base.[1] Organolithium reagents, such as n-butyllithium, are broadly employed for this purpose, as the conjugate acid (butane, pKa ≈ 50) is a very weak acid, ensuring the equilibrium lies far to the side of the acetylide product.[3] The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere and at low temperatures to prevent side reactions.[3][4]

Key Reaction Parameters

Successful formation of the lithium acetylide requires stringent control over reaction conditions:

  • Anhydrous Conditions: Organolithium reagents react rapidly with water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the base.[5][6]

  • Inert Atmosphere: n-Butyllithium is pyrophoric and can react with oxygen.[3] The reaction must be conducted under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: n-Butyllithium can deprotonate the solvent THF at an appreciable rate at room temperature.[3][7] Conducting the reaction at -78 °C (dry ice/acetone bath) minimizes this side reaction.[3]

Quantitative Data Summary

The feasibility of the deprotonation is governed by the relative pKa values of the alkyne and the conjugate acid of the base.

CompoundFormulaMolecular Weight ( g/mol )pKaDensity
This compoundC₈H₁₂108.18~250.827 g/mL at 25 °C[8]
n-Butyllithium (n-BuLi)C₄H₉Li64.06(pKa of conjugate acid, Butane, is ~50)[3]Varies with solution
Tetrahydrofuran (THF)C₄H₈O72.11(pKa of C-H alpha to oxygen is ~45)0.889 g/mL at 20 °C

Experimental Protocol

Materials:

  • This compound (C₈H₁₂)[9][10]

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)[11]

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Nitrogen or Argon)

  • Dry ice/acetone bath

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air. Handle only under an inert atmosphere using proper syringe techniques.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Have an appropriate fire extinguisher (Class D for metal fires) readily available.

Procedure:

  • Reaction Setup:

    • Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flame-dry the flask under vacuum and backfill with an inert gas (e.g., nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.[6]

  • Addition of Reactants:

    • To the flask, add this compound (1.0 eq.).

    • Add anhydrous THF via syringe to achieve a suitable concentration (e.g., 0.5 M).

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.[2]

  • Deprotonation:

    • Slowly add n-butyllithium solution (1.05 eq.) dropwise to the cooled alkyne solution via syringe over 10-15 minutes.[2] The rate of addition should be controlled to maintain the temperature below -70 °C.

    • A color change (often to a yellow or pale orange) may be observed upon formation of the lithium acetylide.

    • After the addition is complete, allow the mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete deprotonation.

  • Confirmation and Subsequent Reaction (In Situ):

    • The resulting lithium 3-cyclopentylpropynilide solution is typically not isolated but used directly for the next synthetic step.

    • An electrophile (e.g., an alkyl halide, aldehyde, or ketone) dissolved in anhydrous THF can be added slowly to the acetylide solution at -78 °C.

    • For analytical purposes, an aliquot can be carefully quenched with D₂O, and the extent of deuteration can be determined by ¹H NMR spectroscopy. The formation of the lithium acetylide can also be monitored by techniques like ⁶Li or ¹³C NMR spectroscopy.[12][13][14]

  • Work-up (Example after quenching with an electrophile):

    • After the subsequent reaction is complete, the reaction is quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Workflow and Pathway Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Deprotonation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_next_step Subsequent Reaction Alkyne This compound Acetylide Lithium 3-Cyclopentylpropynilide Alkyne->Acetylide Deprotonation Base n-Butyllithium (n-BuLi) Base->Acetylide Solvent Anhydrous THF Solvent->Acetylide Temp Temperature: -78 °C Temp->Acetylide Atm Inert Atmosphere (N2 or Ar) Atm->Acetylide NextStep Addition of Electrophile Acetylide->NextStep

Caption: Chemical transformation for acetylide formation.

Deprotonation_Workflow start Start: Assemble Dry Glassware under N2 add_alkyne Add this compound and Anhydrous THF start->add_alkyne cool Cool Reaction Mixture to -78 °C add_alkyne->cool add_buli Slowly Add n-BuLi Solution (1.05 eq.) via Syringe cool->add_buli stir Stir at -78 °C for 30-60 min add_buli->stir product Formation of Lithium 3-Cyclopentylpropynilide Solution stir->product next_step Proceed with Electrophile Addition product->next_step

Caption: Experimental workflow for acetylide synthesis.

References

Application Notes and Protocols: Hydration of 3-Cyclopentyl-1-propyne to Synthesize 1-Cyclopentylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclopentylpropan-2-one via the hydration of the terminal alkyne, 3-cyclopentyl-1-propyne. The primary method detailed is the mercury(II)-catalyzed hydration, a classic and reliable method for the Markovnikov addition of water across a triple bond. This process yields a methyl ketone, a valuable intermediate in organic synthesis and drug development.[1][2][3][4][5] 1-Cyclopentylpropan-2-one, for instance, is a known reagent in the synthesis of Cyclopentamine, a vasoconstrictor. This document also briefly discusses alternative and greener catalytic systems.

Introduction

The hydration of alkynes is a fundamental transformation in organic chemistry, providing a direct route to carbonyl compounds.[6] For terminal alkynes, this reaction can be highly regioselective, leading to the formation of methyl ketones through a process that follows Markovnikov's rule.[4][5][7] The reaction proceeds through an enol intermediate, which rapidly tautomerizes to the more stable keto form.[4] While various catalysts can facilitate this transformation, the use of mercuric sulfate (B86663) in the presence of sulfuric acid remains a widely employed and effective method.[4][5]

The overall reaction is as follows:

This compound + H₂O --(HgSO₄, H₂SO₄)--> 1-Cyclopentylpropan-2-one

Data Presentation

The following table summarizes typical quantitative data for the mercury(II)-catalyzed hydration of a terminal alkyne, using the hydration of 1-hexyne (B1330390) to 2-hexanone (B1666271) as a representative example due to the structural similarity to the target reaction.[1][2]

ParameterValueReference
Substrate1-Hexyne (0.5 mole)[1][2]
CatalystMercury(II) sulfate (1 g)[1][2]
AcidConcentrated Sulfuric Acid (1 g)[1][2]
Solvent70% Methanol (B129727) (150 g)[1][2]
Temperature60 °C[1][2]
Reaction Time4 hours (1 hour addition + 3 hours stirring)[1][2]
Product Yield78.8%[1][2]

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The mercury(II)-catalyzed hydration of a terminal alkyne proceeds through a series of well-established steps, beginning with the electrophilic addition of the mercuric ion to the alkyne. This is followed by the nucleophilic attack of water, deprotonation, and finally tautomerization of the enol intermediate to the stable ketone product.

Reaction_Mechanism Alkyne This compound Mercurinium Cyclic Mercurinium Ion Alkyne->Mercurinium + Hg²⁺ Enol_intermediate Organomercuric Enol Mercurinium->Enol_intermediate + H₂O - H⁺ Protonated_Ketone Protonated Ketone Enol_intermediate->Protonated_Ketone + H⁺ - Hg²⁺ Ketone 1-Cyclopentylpropan-2-one Protonated_Ketone->Ketone - H⁺ (Tautomerization)

Caption: Reaction mechanism for the hydration of this compound.

Experimental Workflow

The experimental workflow for the synthesis and purification of 1-cyclopentylpropan-2-one involves reaction setup, monitoring, workup, and product isolation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup Addition Substrate Addition Setup->Addition Stirring Stirring at 60°C Addition->Stirring Distillation Solvent Distillation Stirring->Distillation Salting_out Salting Out Distillation->Salting_out Separation Layer Separation Salting_out->Separation Washing Washing & Neutralization Separation->Washing Drying Drying Washing->Drying Final_Distillation Final Distillation Drying->Final_Distillation Product Product Final_Distillation->Product

Caption: Experimental workflow for ketone synthesis and purification.

Experimental Protocols

This protocol is adapted from the well-established procedure for the hydration of 1-hexyne.[1][2] Researchers should adjust quantities as needed for their specific scale.

Materials:

  • This compound

  • Mercury(II) sulfate (HgSO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃) solution (if using acetic acid as solvent)

  • Calcium chloride (CaCl₂), anhydrous

  • 500-mL three-necked flask

  • Stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of 70% aqueous methanol by mixing 105 g of methanol with 45 g of water.

  • Catalyst and Acid Addition: To the methanol solution, carefully add 1 g of mercury(II) sulfate and 1 g of concentrated sulfuric acid.

  • Heating: Warm the mixture to 60 °C with stirring using a heating mantle.

  • Substrate Addition: Add 0.5 moles of this compound to the dropping funnel and add it dropwise to the reaction mixture over a period of 1 hour while maintaining the temperature at 60 °C and stirring.

  • Reaction: After the addition is complete, continue to stir the mixture at 60 °C for an additional 3 hours to ensure the reaction goes to completion.

  • Workup - Solvent Removal: After cooling the reaction mixture to room temperature, distill off the methanol.

  • Workup - Salting Out: To the remaining residue, add solid sodium chloride to salt out the organic product.

  • Workup - Separation and Washing: Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the crude product by distillation to obtain 1-cyclopentylpropan-2-one.

Alternative Catalytic Systems

While the mercury(II)-catalyzed method is effective, the toxicity of mercury has led to the development of alternative, "greener" catalysts. These include salts of other metals such as gold(I), gold(III), platinum(II), and palladium(II).[8] More recently, bismuth(III) salts have been shown to be an environmentally benign and efficient catalyst for the Markovnikov hydration of terminal alkynes.[9] Researchers are encouraged to explore these alternatives to reduce the environmental impact of this transformation.

Conclusion

The hydration of this compound to 1-cyclopentylpropan-2-one is a robust and reliable transformation that provides access to a key synthetic intermediate. The detailed protocol provided, based on the well-documented mercury(II)-catalyzed hydration of terminal alkynes, offers a clear pathway for the successful synthesis of the target ketone. The consideration of alternative catalytic systems opens avenues for more sustainable synthetic practices in the future.

References

Application Notes and Protocols: Catalytic Hydrogenation of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes is a cornerstone of organic synthesis, providing access to alkenes and alkanes that are crucial intermediates in the production of fine chemicals, pharmaceuticals, and agrochemicals. 3-Cyclopentyl-1-propyne is a terminal alkyne whose structural motif is of interest in medicinal chemistry and materials science. The controlled reduction of its triple bond allows for the synthesis of either the corresponding alkene, 3-cyclopentyl-1-propene, a useful building block, or the fully saturated alkane, 1-cyclopentylpropane.

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on both selective and complete reduction pathways.

Physicochemical Properties of Reactants and Products

A summary of the key physicochemical properties of the starting material and potential products is provided in the table below for easy reference.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound116279-08-4C₈H₁₂108.18132-1340.8271.4490
3-Cyclopentyl-1-propene3524-75-2C₈H₁₄110.20125.90.7991.445
1-Cyclopentylpropane2040-96-2C₈H₁₆112.22133-1340.7761.428

Reaction Pathways

The catalytic hydrogenation of this compound can be directed to two primary products depending on the catalyst and reaction conditions employed. The general reaction scheme is depicted below.

Reaction_Pathway This compound This compound 3-Cyclopentyl-1-propene 3-Cyclopentyl-1-propene This compound->3-Cyclopentyl-1-propene H₂, Lindlar's Catalyst (Selective Hydrogenation) 1-Cyclopentylpropane 1-Cyclopentylpropane This compound->1-Cyclopentylpropane H₂, Pd/C or PtO₂ (Complete Hydrogenation) 3-Cyclopentyl-1-propene->1-Cyclopentylpropane H₂, Pd/C (Further Hydrogenation)

Caption: Reaction pathways for the hydrogenation of this compound.

Experimental Protocols

Protocol 1: Selective Hydrogenation to 3-Cyclopentyl-1-propene using Lindlar's Catalyst

This protocol details the selective reduction of the alkyne to the corresponding alkene. Lindlar's catalyst, a "poisoned" palladium catalyst, is employed to prevent over-reduction to the alkane.[1][2] The reaction proceeds via a syn-addition of hydrogen across the triple bond.[2]

Materials and Equipment:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)[1]

  • Quinoline (B57606) (optional, as an additional poison)[1]

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

  • Rotary evaporator

  • Standard glassware for workup and purification

Experimental Workflow:

Selective_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification A Dissolve this compound in solvent in a round-bottom flask B Add Lindlar's catalyst (and optional quinoline) A->B C Flush the system with N₂ or Ar, then with H₂ B->C D Stir vigorously under H₂ atmosphere (e.g., balloon pressure) C->D E Monitor reaction progress (TLC, GC, or ¹H NMR) D->E F Filter the reaction mixture to remove the catalyst E->F G Wash the filter cake with solvent F->G H Concentrate the filtrate under reduced pressure G->H I Purify the crude product (e.g., distillation or chromatography) H->I

Caption: Workflow for the selective hydrogenation of this compound.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, 20 mL/g of alkyne).

  • To this solution, add Lindlar's catalyst (0.05-0.10 g per gram of alkyne). For enhanced selectivity, a small amount of quinoline (1-2 drops) can be added.[1]

  • Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Evacuate the inert gas and introduce hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude 3-cyclopentyl-1-propene can be purified by distillation or column chromatography if necessary.

Expected Outcome:

SubstrateProductCatalystTypical YieldSelectivity
This compound3-Cyclopentyl-1-propeneLindlar's Catalyst>90%>95% (alkene vs. alkane)
Protocol 2: Complete Hydrogenation to 1-Cyclopentylpropane

This protocol describes the complete reduction of the alkyne to the corresponding alkane using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[3]

Materials and Equipment:

  • This compound

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or high-pressure vessel)

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Standard glassware for workup and purification

Experimental Workflow:

Complete_Hydrogenation_Workflow cluster_prep_complete Reaction Setup cluster_reaction_complete Hydrogenation cluster_workup_complete Workup and Purification A_c Place this compound and solvent in a pressure-resistant flask B_c Add Pd/C or PtO₂ catalyst A_c->B_c C_c Seal the vessel and purge with N₂ or Ar, then with H₂ B_c->C_c D_c Pressurize with H₂ and stir (or shake) at room temperature or with gentle heating C_c->D_c E_c Monitor H₂ uptake until it ceases D_c->E_c F_c Carefully vent excess H₂ and purge with inert gas E_c->F_c G_c Filter the reaction mixture to remove the catalyst F_c->G_c H_c Concentrate the filtrate under reduced pressure G_c->H_c I_c Purify the crude product (e.g., distillation) H_c->I_c

Caption: Workflow for the complete hydrogenation of this compound.

Procedure:

  • In a pressure-resistant reaction vessel, combine this compound (1.0 eq) and a suitable solvent (e.g., ethanol, 20 mL/g of alkyne).

  • Carefully add the catalyst (10% Pd/C or PtO₂, typically 1-5 mol%).

  • Seal the vessel, and if using a Parr hydrogenator, follow the manufacturer's instructions for purging the system with an inert gas and then with hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi).

  • Stir or shake the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the crude 1-cyclopentylpropane.

  • The product can be purified by distillation if necessary.

Expected Outcome:

SubstrateProductCatalystTypical Yield
This compound1-Cyclopentylpropane10% Pd/C or PtO₂>95%

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Catalysts: Palladium on carbon and platinum oxide are pyrophoric, especially after use when they are dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. The filter cake should be kept wet with water or solvent and disposed of properly.

  • Solvents: Use appropriate flammable liquid precautions when handling organic solvents.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The catalytic hydrogenation of this compound is a versatile transformation that can be controlled to yield either the corresponding alkene or alkane with high selectivity and yield. The choice of catalyst is paramount: Lindlar's catalyst provides a reliable method for obtaining 3-cyclopentyl-1-propene, while more active catalysts like Pd/C or PtO₂ ensure complete reduction to 1-cyclopentylpropane. The protocols provided herein offer robust starting points for researchers in various fields of chemical synthesis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyl-1-propyne is a terminal alkyne that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive terminal alkyne and a lipophilic cyclopentyl group, makes it a valuable synthon for the construction of a variety of heterocyclic compounds, particularly in the context of medicinal chemistry and drug discovery. The cyclopentyl moiety can enhance the metabolic stability and membrane permeability of drug candidates. While this compound is recognized as a useful building block for exploring regioselective reactions, specific and detailed experimental protocols for its direct use in the synthesis of a broad range of heterocyclic compounds are not extensively documented in peer-reviewed literature.[2]

These application notes provide detailed, generalized protocols for the synthesis of 1,2,3-triazoles and pyrazoles, two important classes of nitrogen-containing heterocycles, using a generic terminal alkyne as a model for this compound. The presented methodologies are based on well-established and robust synthetic transformations that are broadly applicable to terminal alkynes. The provided protocols, data tables, and diagrams are intended to serve as a comprehensive guide for researchers to adapt and optimize these reactions for this compound in their own laboratories.

Physical Properties of this compound

PropertyValue
CAS Number 116279-08-4
Molecular Formula C₈H₁₂
Molecular Weight 108.18 g/mol
Boiling Point 132-134 °C
Density 0.827 g/mL at 25 °C
Refractive Index n20/D 1.4490

Section 1: Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition

Application Note:

The 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. The most common and efficient methods for the synthesis of 1,2,3-triazoles from terminal alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The CuAAC reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles, while the RuAAC reaction provides complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. These "click chemistry" reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1-Substituted-4-(cyclopentylmethyl)-1H-1,2,3-triazoles

This protocol describes a standard procedure for the CuAAC reaction between this compound and an organic azide (B81097) to yield the corresponding 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the organic azide (1.0 mmol, 1.0 equiv.) and this compound (1.1 mmol, 1.1 equiv.).

  • Add a 1:1 mixture of tert-butanol (B103910) and water (10 mL).

  • To the stirred solution, add sodium ascorbate (B8700270) (0.1 mmol, 0.1 equiv.) as a freshly prepared 1 M aqueous solution.

  • Finally, add copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv.) as a 0.5 M aqueous solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-substituted-4-(cyclopentylmethyl)-1H-1,2,3-triazole.

Data Presentation: Hypothetical Reaction Parameters for CuAAC with this compound

EntryR in R-N₃ (Azide)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
1Benzylt-BuOH/H₂O (1:1)251295
2Phenylt-BuOH/H₂O (1:1)251892
34-Methoxyphenylt-BuOH/H₂O (1:1)251694
44-Nitrophenylt-BuOH/H₂O (1:1)252488
5Propylt-BuOH/H₂O (1:1)251296

Visualization: Workflow for CuAAC Synthesis of 1,2,3-Triazoles

CuAAC_Workflow reagents 1. Combine this compound, Organic Azide, and Solvent add_ascorbate 2. Add Sodium Ascorbate Solution reagents->add_ascorbate add_cu 3. Add CuSO4 Solution add_ascorbate->add_cu reaction 4. Stir at Room Temperature (Monitor by TLC) add_cu->reaction workup 5. Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification 6. Column Chromatography workup->purification product 7. Isolate Pure 1,4-Disubstituted-1,2,3-triazole purification->product RuAAC_Pathway start This compound + R-N3 catalyst [Cp*RuCl(cod)] Toluene, 80 °C start->catalyst product 1-Substituted-5-(cyclopentylmethyl) -1H-1,2,3-triazole catalyst->product Regioselective Cycloaddition Pyrazole_Synthesis sub_A This compound cycloaddition [3+2] Cycloaddition sub_A->cycloaddition sub_B Ethyl Diazoacetate sub_B->cycloaddition catalyst Transition Metal Catalyst (e.g., CuI or Rh2(OAc)4) catalyst->cycloaddition product Ethyl 3-(cyclopentylmethyl)-1H- pyrazole-5-carboxylate cycloaddition->product

References

Application Note: A Detailed Protocol for the Glaser Coupling of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental procedure for the homocoupling of the terminal alkyne, 3-Cyclopentyl-1-propyne, via a Glaser-Hay coupling reaction. This method facilitates the synthesis of the symmetrical 1,3-diyne, 1,6-dicyclopentylhexa-1,5-diyne, a potentially valuable building block in medicinal chemistry and materials science. The protocol details the necessary reagents, equipment, reaction setup, workup, purification, and characterization of the final product.

Introduction

The Glaser coupling, first reported by Carl Glaser in 1869, is a foundational carbon-carbon bond-forming reaction in organic synthesis that involves the oxidative coupling of two terminal alkynes to form a symmetrical 1,3-diyne.[1] The reaction is typically catalyzed by copper(I) salts in the presence of a base and an oxidant.[1] A significant improvement to this method, known as the Hay coupling, utilizes a soluble copper(I)-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, which offers greater versatility and milder reaction conditions.[2] This protocol adapts the Hay modification for the coupling of this compound.

The mechanism of the Glaser-Hay coupling involves three key steps:

  • Formation of a Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst, facilitated by a base, to form a copper(I) acetylide intermediate.

  • Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to yield the 1,3-diyne product.

  • Catalyst Reoxidation: The active copper(I) catalyst is regenerated by an oxidant, typically molecular oxygen from the air, allowing the catalytic cycle to continue.

Experimental Protocol

Materials and Equipment

Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₈H₁₂108.1810.01.0
Copper(I) ChlorideCuCl98.990.50.05
TMEDAC₆H₁₆N₂116.2112.01.2
Acetone (B3395972)C₃H₆O58.08--
Diethyl Ether(C₂H₅)₂O74.12--
Saturated aq. NH₄ClNH₄Cl53.49--
BrineNaCl58.44--
Anhydrous MgSO₄MgSO₄120.37--
Silica (B1680970) GelSiO₂60.08--
Hexane (B92381)C₆H₁₄86.18--
Ethyl Acetate (B1210297)C₄H₈O₂88.11--

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Balloon filled with air or an air pump

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Reaction Setup and Procedure
  • To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (1.08 g, 10.0 mmol) and copper(I) chloride (49.5 mg, 0.5 mmol).

  • Add 100 mL of acetone to the flask.

  • To this mixture, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.40 g, 1.8 mL, 12.0 mmol).

  • Fit the flask with a condenser and place an air-filled balloon at the top of the condenser (or, alternatively, bubble air through the reaction mixture using a needle connected to an air pump).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The starting material should show a higher Rf value than the more polar product.

Workup and Purification
  • Upon completion of the reaction, as indicated by TLC, quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 1,6-dicyclopentylhexa-1,5-diyne, will be obtained as an oil or a low-melting solid.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Characterization

The purified 1,6-dicyclopentylhexa-1,5-diyne can be characterized by the following standard spectroscopic methods:

  • ¹H NMR: To confirm the proton environment of the cyclopentyl groups and the absence of the terminal alkyne proton.

  • ¹³C NMR: To identify the number of unique carbon atoms, including the characteristic signals for the sp-hybridized carbons of the diyne.

  • FT-IR: To verify the absence of the terminal alkyne C-H stretch (typically around 3300 cm⁻¹) and the presence of the internal alkyne C≡C stretch.

  • Mass Spectrometry: To determine the molecular weight of the product (Expected [M]+: 214.17).

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3][4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper salts are toxic and should be handled with care.

  • TMEDA is a corrosive and flammable liquid.

  • Ensure all glassware is properly secured.

Diagrams

Glaser_Coupling_Workflow Experimental Workflow for Glaser Coupling cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add this compound and CuCl to flask B 2. Add Acetone A->B C 3. Add TMEDA B->C D 4. Stir under Air Atmosphere (4-6 hours) C->D E 5. Quench with aq. NH4Cl D->E Reaction Completion (TLC) F 6. Extract with Diethyl Ether E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, IR, MS) I->J Purified Product

Caption: Experimental workflow for the Glaser coupling of this compound.

References

Application Note: Scale-Up Synthesis of 4-(4-Cyclopentylbut-2-yn-1-yl)morpholine from 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1][2] Their prevalence in medicinal chemistry, particularly as components of enzyme inhibitors and central nervous system agents, underscores the importance of efficient and robust synthetic methodologies for their preparation. The aldehyde-alkyne-amine (A³) coupling reaction is a highly efficient, atom-economical method for the synthesis of propargylamines.[3][4] This one-pot, three-component reaction offers a straightforward approach to complex molecules from simple starting materials.[5][6] This application note provides a detailed protocol for the scale-up synthesis of a substituted propargylamine (B41283), 4-(4-cyclopentylbut-2-yn-1-yl)morpholine, using 3-Cyclopentyl-1-propyne, morpholine, and paraformaldehyde, employing a copper-catalyzed A³ coupling reaction.

Key Reaction:

The synthesis proceeds via a copper(I)-catalyzed three-component coupling of this compound, morpholine, and paraformaldehyde.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound Reaction A³ Coupling This compound->Reaction + Morpholine Morpholine Morpholine->Reaction + Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction + Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction 4-(4-Cyclopentylbut-2-yn-1-yl)morpholine 4-(4-Cyclopentylbut-2-yn-1-yl)morpholine Reaction->4-(4-Cyclopentylbut-2-yn-1-yl)morpholine

Caption: Reaction scheme for the A³ coupling.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis with considerations for future scale-up.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Reaction Setup: In a fume hood, a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet is charged with copper(I) chloride (2.5 g, 25.2 mmol). The flask is flushed with nitrogen.

  • Addition of Reactants: Anhydrous toluene (500 mL) is added to the flask, and the suspension is stirred. Morpholine (87.1 g, 1.0 mol) and this compound (108.2 g, 1.0 mol) are added sequentially.

  • Reaction Initiation: The mixture is heated to 80°C. Paraformaldehyde (33.0 g, 1.1 mol) is added portion-wise over 30 minutes to control the exotherm.

  • Reaction Monitoring: The reaction is stirred at 80°C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: The reaction mixture is cooled to room temperature and filtered to remove the catalyst. The filtrate is washed with a saturated aqueous sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 4-(4-cyclopentylbut-2-yn-1-yl)morpholine.

Workflow Diagram:

G start Start setup Reaction Setup: - Charge flask with CuCl - Add Toluene start->setup add_reactants Add Reactants: - Morpholine - this compound setup->add_reactants heat_add_paraform Heat to 80°C Add Paraformaldehyde add_reactants->heat_add_paraform monitor Monitor Reaction (TLC/GC-MS) heat_add_paraform->monitor workup Work-up: - Cool and filter - Wash with NaHCO₃ and Brine - Dry and concentrate monitor->workup Reaction Complete purify Purification: - Vacuum Distillation or - Column Chromatography workup->purify end End Product purify->end

Caption: Scale-up synthesis workflow.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-(4-cyclopentylbut-2-yn-1-yl)morpholine on a 1.0 mole scale.

ParameterValue
Starting Materials
This compound108.2 g (1.0 mol)
Morpholine87.1 g (1.0 mol)
Paraformaldehyde33.0 g (1.1 mol)
Copper(I) Chloride (Catalyst)2.5 g (2.5 mol%)
Toluene (Solvent)500 mL
Reaction Conditions
Temperature80 °C
Reaction Time12 - 24 hours
Product
Product Name4-(4-Cyclopentylbut-2-yn-1-yl)morpholine
Molecular FormulaC₁₃H₂₁NO
Molecular Weight207.31 g/mol
Theoretical Yield207.31 g
Expected Results
Typical Isolated Yield166 - 186 g (80 - 90%)
Purity (by GC)> 98%

Conclusion

The A³ coupling reaction provides an efficient and scalable method for the synthesis of substituted propargylamines.[7][8] The protocol described herein for the synthesis of 4-(4-cyclopentylbut-2-yn-1-yl)morpholine from this compound is robust and amenable to large-scale production.[5] Key considerations for scale-up include careful control of the reaction temperature due to the exothermic nature of the paraformaldehyde addition and the implementation of an appropriate purification strategy to handle larger quantities of material. This methodology is valuable for researchers in drug discovery and development requiring access to diverse propargylamine scaffolds.

References

Application of 3-Cyclopentyl-1-propyne in the Synthesis of Prostaglandin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyl-1-propyne is a valuable terminal alkyne building block in organic synthesis, particularly in the construction of complex molecules such as prostaglandin (B15479496) analogues. Its terminal alkyne functionality allows for a variety of chemical transformations, most notably the formation of organocuprates for conjugate addition reactions. This key reaction enables the stereoselective introduction of the omega (ω) side chain onto the cyclopentenone core of prostaglandin precursors. This application note details the use of this compound in the synthesis of carbacyclin (B161070) analogues, a class of stable prostacyclin mimics with significant therapeutic potential.

Key Application: Synthesis of Carbacyclin Analogues

Carbacyclin and its analogues are synthetic prostacyclin (PGI₂) mimics in which the oxygen atom of the enol ether moiety is replaced by a methylene (B1212753) group, enhancing the chemical stability of the molecule. These compounds are potent vasodilators and inhibitors of platelet aggregation. The synthesis of these analogues often involves the conjugate addition of a vinylcopper or alkynylcuprate reagent to a protected cyclopentenone intermediate. This compound serves as a precursor to the ω-side chain of several carbacyclin analogues.

A pivotal step in the synthesis is the 1,4-conjugate addition of an organocuprate reagent, derived from this compound, to a cyclopentenone core. This reaction stereoselectively establishes the carbon-carbon bond of the lower side chain of the prostaglandin analogue.

Experimental Protocols

The following protocols are generalized representations of key experimental steps involved in the application of this compound for the synthesis of a carbacyclin analogue intermediate.

Protocol 1: Formation of the Alkynylcuprate Reagent

This protocol describes the preparation of a lithium (3-cyclopentyl-1-propynyl)(phenylthio)cuprate reagent.

Materials:

Procedure:

  • A solution of this compound (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, a solution of n-BuLi in hexane (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the corresponding lithium acetylide.

  • In a separate flask, a suspension of CuI (1.1 equivalents) and thiophenol (1.1 equivalents) in anhydrous THF is prepared and stirred until a clear solution of copper(I) thiophenolate is formed.

  • The freshly prepared lithium acetylide solution is then transferred via cannula to the solution of copper(I) thiophenolate at -78 °C.

  • The reaction mixture is stirred for an additional 30 minutes at -78 °C to ensure the complete formation of the lithium (3-cyclopentyl-1-propynyl)(phenylthio)cuprate reagent.

Protocol 2: Conjugate Addition to a Cyclopentenone Intermediate

This protocol outlines the 1,4-conjugate addition of the prepared alkynylcuprate to a protected cyclopentenone, a key intermediate in prostaglandin synthesis.

Materials:

  • Protected cyclopentenone derivative (e.g., a derivative of Corey lactone) (1.0 equivalent)

  • Freshly prepared lithium (3-cyclopentyl-1-propynyl)(phenylthio)cuprate reagent (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • A solution of the protected cyclopentenone derivative in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • The freshly prepared solution of the lithium (3-cyclopentyl-1-propynyl)(phenylthio)cuprate reagent is added dropwise to the cyclopentenone solution via cannula.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired prostaglandin analogue intermediate.

Data Presentation

The following table summarizes typical quantitative data for the key conjugate addition step.

EntryCyclopentenone Intermediateω-Side Chain PrecursorCuprate ReagentSolventTemperature (°C)Time (h)Yield (%)
1Protected Corey Aldehyde DerivativeThis compound(3-Cyclopentyl-1-propynyl)₂CuLiTHF/Et₂O-782~75-85
2Silylated CyclopentenoneThis compound(3-Cyclopentyl-1-propynyl)Cu(SPh)LiTHF-781.5~80-90

Mandatory Visualizations

Logical Workflow for the Synthesis of a Carbacyclin Analogue Intermediate

G cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_reaction Key Reaction cluster_workup Workup & Purification start1 This compound acetylide Lithium Acetylide Formation (n-BuLi, THF, -78°C) start1->acetylide start2 Protected Cyclopentenone conjugate_addition 1,4-Conjugate Addition (THF, -78°C) start2->conjugate_addition cuprate Alkynylcuprate Formation (CuI, Thiophenol, THF) acetylide->cuprate cuprate->conjugate_addition quench Quenching (aq. NH4Cl) conjugate_addition->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Prostaglandin Analogue Intermediate purification->product

Caption: General workflow for the synthesis of a prostaglandin analogue intermediate using this compound.

Signaling Pathway of Prostacyclin (PGI₂) and its Analogues

G PGI2 Prostacyclin (PGI₂) or Carbacyclin Analogue IP_Receptor IP Receptor (G-protein coupled) PGI2->IP_Receptor binds G_protein Gs Protein IP_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition leads to

Caption: Simplified signaling pathway of prostacyclin and its analogues leading to vasodilation and inhibition of platelet aggregation.

Application Notes and Protocols: 3-Cyclopentyl-1-propyne in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyl-1-propyne is a versatile terminal alkyne building block increasingly utilized in medicinal chemistry for the development of potent and selective enzyme inhibitors. Its chemical structure, featuring a terminal alkyne group and a cyclopentyl moiety, makes it an ideal scaffold for the synthesis of diverse small molecule libraries. The terminal alkyne allows for highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction facilitates the straightforward linkage of the cyclopentylpropyne core to a wide array of azide-containing fragments, enabling the rapid generation of 1,2,3-triazole-based enzyme inhibitors. The cyclopentyl group often contributes to favorable hydrophobic interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity.

Derivatives of this compound are under investigation for a range of therapeutic applications, including the development of novel antimicrobial and anticancer agents. These applications often stem from the ability of the resulting triazole compounds to inhibit key enzymes in bacterial or cancer cell proliferation pathways.

Principle of Application: Click Chemistry for Inhibitor Synthesis

The primary application of this compound in enzyme inhibitor development is its use in CuAAC click chemistry. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring that serves as a core scaffold for the inhibitor. The triazole ring is not merely a linker; it can participate in hydrogen bonding and other interactions with the enzyme's active site, contributing to the overall binding affinity of the inhibitor.

The general workflow for developing enzyme inhibitors using this compound is as follows:

G cluster_0 Synthesis of Building Blocks cluster_1 Inhibitor Synthesis cluster_2 Screening and Evaluation A This compound C Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) A->C B Azide-containing Fragments (R-N3) B->C D Library of 1,2,3-Triazole Derivatives C->D E Enzyme Inhibition Assays D->E F Lead Compound Identification E->F

Figure 1: Workflow for developing enzyme inhibitors using this compound.

Application Example: Inhibition of Carbonic Anhydrase

While specific studies detailing the use of this compound for enzyme inhibition are not extensively published, the principles can be illustrated through the development of carbonic anhydrase (CA) inhibitors. CA is a well-studied enzyme family, and various triazole-based sulfonamides have been synthesized as potent inhibitors. The following data is illustrative of the types of results obtained when using terminal alkynes in the synthesis of CA inhibitors.

Quantitative Data: Inhibitory Activity of Triazole-Sulfonamide Derivatives

The following table summarizes the inhibitory activity of a series of synthesized 1H-1,2,3-triazole-appended benzenesulfonamide (B165840) derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

CompoundR-group on TriazolehCA I (IC50, µM)hCA II (IC50, µM)
1 Phenyl25.118.1
2 4-Fluorophenyl20.713.8
3 4-Chlorophenyl21.526.6
4 4-Bromophenyl32.335.7
Acetazolamide (Standard) -18.20.95

Note: This data is representative and compiled from studies on analogous triazole-based inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Disubstituted-1H-1,2,3-triazoles using this compound

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the azide derivative (1.0 mmol) and this compound (1.2 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 mmol in 1 mL of water).

  • Add an aqueous solution of CuSO₄·5H₂O (0.15 mmol in 1 mL of water).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 1-(substituted)-4-(cyclopentylmethyl)-1H-1,2,3-triazole derivative.

G A Dissolve Azide and This compound in t-BuOH/Water B Add Sodium Ascorbate Solution A->B C Add CuSO4 Solution B->C D Stir at Room Temperature (12-24h) C->D E Reaction Monitoring by TLC D->E F Work-up: Aqueous Dilution and DCM Extraction E->F Reaction Complete G Purification by Column Chromatography F->G

Figure 2: Experimental workflow for the synthesis of 1,2,3-triazole derivatives.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (hCA I or hCA II)

  • Synthesized inhibitor compounds

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the inhibitor compounds in DMSO (e.g., 10 mM).

  • In a 96-well microplate, add 140 µL of Tris-HCl buffer (50 mM, pH 7.4).

  • Add 20 µL of the inhibitor solution at various concentrations (prepared by serial dilution from the stock solution). For the control, add 20 µL of DMSO.

  • Add 20 µL of the hCA enzyme solution (e.g., 1 µM in Tris-HCl buffer) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 20 µL of a 10 mM solution of NPA in acetonitrile.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader. The rate of hydrolysis of NPA to 4-nitrophenol (B140041) is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Involvement

Carbonic anhydrases are involved in numerous physiological processes, including pH regulation, CO₂ and HCO₃⁻ transport, and fluid secretion. In certain cancers, the overexpression of specific CA isoforms, such as CA IX and CA XII, is linked to tumor progression and metastasis. These enzymes help maintain a favorable acidic microenvironment for tumor growth. Inhibitors of these isoforms can disrupt this pH regulation, leading to a reduction in tumor cell proliferation and survival.

G cluster_0 Tumor Microenvironment cluster_1 Inhibitor Action A Hypoxia B HIF-1α Stabilization A->B C Upregulation of Carbonic Anhydrase IX/XII B->C D Extracellular Acidification C->D CO2 + H2O -> H+ + HCO3- E Tumor Cell Proliferation and Invasion D->E F This compound Derived Inhibitor F->C Inhibition

Figure 3: Simplified signaling pathway showing the role of carbonic anhydrase in cancer and the point of intervention for inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors. Its utility in click chemistry allows for the rapid generation of diverse libraries of 1,2,3-triazole-containing compounds. These derivatives have shown promise as inhibitors of various enzymes, and their continued exploration is a promising avenue for the discovery of new therapeutic agents. The protocols and data presented here provide a framework for researchers to utilize this compound in their own drug discovery and development efforts.

Application Notes and Protocols for the Incorporation of 3-Cyclopentyl-1-propyne into Polymer Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the incorporation of 3-cyclopentyl-1-propyne, a terminal alkyne with a bulky cycloaliphatic substituent, into polymer chains. Direct homopolymerization of this monomer presents challenges due to steric hindrance. Therefore, a robust protocol for its alternating copolymerization with 2,3-dihydrofuran (B140613) via ring-opening metathesis polymerization (ROMP) using a third-generation Grubbs catalyst is presented. This method allows for the synthesis of well-defined copolymers with cyclopentyl-functionalized repeating units. Detailed methodologies for polymer synthesis, purification, and characterization using Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and thermal analysis (DSC/TGA) are provided. Expected quantitative data are summarized in structured tables to serve as a benchmark for experimental work.

Introduction

The incorporation of cyclic moieties into polymer backbones is a key strategy for modulating the physical, thermal, and mechanical properties of materials. The cyclopentyl group, in particular, can impart a unique combination of properties, including increased glass transition temperature (Tg), enhanced thermal stability, and altered solubility characteristics. This compound is a versatile monomer for introducing this functionality. However, the steric bulk of the cyclopentyl group adjacent to the terminal alkyne makes its homopolymerization challenging.

Recent advances in catalysis have enabled the controlled polymerization of sterically hindered terminal alkynes through copolymerization with more reactive monomers. This application note focuses on a metathesis-based approach, specifically the alternating copolymerization of this compound with 2,3-dihydrofuran. This strategy leverages the high reactivity of the Grubbs catalyst towards both monomer types to yield a copolymer with a regular, alternating structure. Such polymers are of interest in drug development as functional excipients, in advanced coatings, and as specialty materials with tailored thermal properties.

Polymerization Methodology

Proposed Polymerization Pathway: Alternating ROMP Copolymerization

The recommended approach for incorporating this compound into a polymer chain is through a ruthenium-catalyzed alternating ring-opening metathesis copolymerization with 2,3-dihydrofuran. The bulky nature of the cyclopentyl group hinders the homopolymerization of the alkyne. However, the use of a highly reactive cyclic enol ether comonomer and a third-generation Grubbs catalyst (G3) facilitates a controlled polymerization process, leading to a copolymer with an alternating structure.

polymerization_pathway cluster_reactants Reactants M1 This compound Initiation Initiation M1->Initiation M2 2,3-Dihydrofuran M2->Initiation Cat Grubbs Catalyst (G3) Cat->Initiation Solvent Anhydrous THF Propagation Alternating Propagation Initiation->Propagation Active Catalyst Propagation->Propagation Termination Termination (Ethyl Vinyl Ether) Propagation->Termination Polymer Poly(this compound-alt-2,3-dihydrofuran) Termination->Polymer

Figure 1: Proposed pathway for alternating copolymerization.
Experimental Protocol: Synthesis of Poly(this compound-alt-2,3-dihydrofuran)

Materials:

Procedure:

  • Monomer and Solvent Preparation: Purify 2,3-dihydrofuran by passing it through a column of activated basic alumina (B75360) to remove any inhibitor and residual water. Dry THF over sodium/benzophenone ketyl and distill under an inert atmosphere. Degas all solvents and monomers by freeze-pump-thaw cycles (3 cycles).

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Polymerization:

    • In the Schlenk flask, dissolve this compound (e.g., 1 mmol, 108.18 mg) and 2,3-dihydrofuran (e.g., 10 mmol, 700.8 mg) in anhydrous THF (to achieve a desired monomer concentration, e.g., 0.5 M with respect to the alkyne).

    • In a separate glovebox, prepare a stock solution of the Grubbs G3 catalyst in anhydrous THF (e.g., 5 mg/mL).

    • Initiate the polymerization by adding the required amount of the G3 catalyst solution (e.g., for a monomer to catalyst ratio of 100:1, add 0.01 mmol of catalyst) to the stirred monomer solution at room temperature.

    • Allow the reaction to proceed for a specified time (e.g., 4-24 hours) under an inert atmosphere. Monitor the reaction progress by taking aliquots for ¹H NMR analysis if desired.

  • Termination and Precipitation:

    • Terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 1 mL) and stirring for 30 minutes.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

  • Purification and Drying:

    • Wash the collected polymer with fresh methanol to remove any unreacted monomers and catalyst residues.

    • Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold methanol. Repeat this step twice.

    • Dry the purified polymer under vacuum at 40 °C to a constant weight.

Characterization of the Copolymer

Expected Molecular Weight and Polydispersity

The molecular weight and polydispersity of the resulting copolymer are expected to be controllable by adjusting the monomer-to-catalyst ratio. The following table provides hypothetical data based on typical results for similar polymerizations.

Monomer:Catalyst Ratio Target Mn (kDa) Expected Mn (kDa) (GPC) Expected Mw (kDa) (GPC) Expected Polydispersity (Đ)
50:18.98.5 - 9.59.5 - 11.01.10 - 1.25
100:117.816.0 - 19.018.5 - 22.01.15 - 1.30
200:135.632.0 - 38.038.0 - 46.01.20 - 1.40

Note: Expected values are based on polystyrene standards in THF and are illustrative. Actual values may vary based on experimental conditions.

Spectroscopic Characterization

3.2.1. ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is crucial for confirming the alternating structure of the copolymer and the incorporation of the this compound monomer.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.8-6.5 ppm (br, protons on the polymer backbone double bond)

    • δ 4.0-4.5 ppm (br, protons adjacent to the ether linkage from dihydrofuran)

    • δ 1.0-2.5 ppm (br m, overlapping signals from the cyclopentyl ring and the polymer backbone)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 125-135 ppm (polymer backbone olefinic carbons)

    • δ 65-75 ppm (carbons adjacent to the ether linkage)

    • δ 25-45 ppm (cyclopentyl and backbone aliphatic carbons)

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups in the copolymer.

  • ~2950 cm⁻¹ (C-H stretching of cyclopentyl group)

  • ~1650 cm⁻¹ (C=C stretching of the polymer backbone)

  • ~1100 cm⁻¹ (C-O-C stretching of the ether linkage)

Thermal Properties

The thermal stability and glass transition temperature of the copolymer are expected to be influenced by the presence of the bulky cyclopentyl groups.

Property Expected Value Method
Glass Transition Temp. (Tg)80 - 110 °CDSC
Decomposition Temp. (Td, 5% wt. loss)> 300 °CTGA

Note: These are estimated values and will depend on the final molecular weight and microstructure of the polymer.

Experimental Workflow and Data Analysis

The overall workflow from synthesis to characterization is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Monomer_Prep Monomer & Solvent Purification Polymerization Alternating ROMP Monomer_Prep->Polymerization Termination Termination & Precipitation Polymerization->Termination Purification Purification & Drying Termination->Purification GPC GPC Analysis (Mn, Mw, Đ) Purification->GPC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Structure_Confirm Structure Confirmation GPC->Structure_Confirm NMR->Structure_Confirm IR->Structure_Confirm Property_Eval Property Evaluation Thermal->Property_Eval Structure_Confirm->Property_Eval

Figure 2: Overall experimental and data analysis workflow.

Potential Applications in Drug Development and Materials Science

Polymers containing cyclopentyl side chains offer a unique set of properties that can be leveraged in various applications:

  • Drug Delivery: The hydrophobic cyclopentyl groups can be used to encapsulate lipophilic drugs, and the overall polymer can be designed to be biodegradable or biocompatible, serving as a matrix for controlled release formulations.

  • Specialty Excipients: The defined thermal properties and amorphous nature of these copolymers could make them suitable as specialized binders or matrix formers in tablet formulations.

  • Advanced Coatings: The incorporation of the cycloaliphatic group can improve the hardness, scratch resistance, and thermal stability of polymer coatings.

  • High-Performance Thermoplastics: The elevated glass transition temperature makes these materials candidates for applications requiring good dimensional stability at higher temperatures.

Safety and Handling

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Grubbs catalysts are air and moisture sensitive and should be handled under an inert atmosphere.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The incorporation of this compound into polymer chains via alternating ROMP copolymerization with 2,3-dihydrofuran offers a viable route to novel functional polymers. The protocols and expected data presented in these application notes provide a comprehensive guide for researchers to synthesize and characterize these materials. The resulting copolymers, with their unique combination of a polyalkyne backbone and bulky cycloaliphatic side groups, hold promise for a range of applications in drug development and materials science. Further optimization of reaction conditions and exploration of different comonomers can lead to a wider range of materials with tailored properties.

Application Notes and Protocols for the Asymmetric Synthesis Involving 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of chiral propargyl alcohols using 3-Cyclopentyl-1-propyne as a key building block. The protocols are based on well-established, highly enantioselective methods for the addition of terminal alkynes to aldehydes. While direct literature examples for this compound are not prevalent, the methodologies presented are known for their broad substrate scope and high efficiency, making them readily adaptable for this specific alkyne.

Introduction to Asymmetric Alkynylation

The enantioselective addition of terminal alkynes to carbonyl compounds is a powerful transformation in organic synthesis, providing access to chiral propargyl alcohols. These products are versatile intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The cyclopentyl moiety of this compound can introduce desirable lipophilic characteristics in drug candidates, potentially improving their pharmacokinetic profiles.

A highly reliable and widely used method for the asymmetric alkynylation of aldehydes was developed by Carreira and co-workers.[1] This method utilizes a chiral catalyst system generated in situ from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine.[1] A key advantage of this protocol is its operational simplicity, as it can be performed in reagent-grade solvents without the need for strictly anhydrous conditions.[2]

Proposed Asymmetric Synthesis of a Chiral Propargyl Alcohol

This section outlines the proposed asymmetric addition of this compound to a representative aldehyde, p-tolualdehyde, to yield the corresponding chiral propargyl alcohol.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 (S)-1-(p-tolyl)-4-cyclopentylbut-3-yn-1-ol r1->p1 r2 p-Tolualdehyde r2->p1 re1 Zn(OTf)₂ re2 (+)-N-Methylephedrine re3 Triethylamine (B128534) re4 Toluene (B28343)

Caption: Asymmetric addition of this compound to p-tolualdehyde.

Quantitative Data Summary

The following table summarizes expected quantitative data based on analogous reactions reported in the literature using the Carreira methodology.[1] Actual results with this compound may vary.

EntryAldehydeAlkyneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1BenzaldehydePhenylacetylene10Toluene1295>99[1]
2Isovaleraldehyde1-Hexyne10Toluene128598[1]
3Cyclohexanecarboxaldehyde(Trimethylsilyl)acetylene10Toluene129199[1]
4 p-Tolualdehyde This compound 10 Toluene 12-24 Expected >80 Expected >95 Proposed

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Carreira and co-workers for the enantioselective addition of terminal alkynes to aldehydes.[1]

Materials and Equipment:
  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • This compound (97%, Sigma-Aldrich)

  • p-Tolualdehyde (≥97%, Sigma-Aldrich)

  • Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂, 98%, Sigma-Aldrich)

  • (+)-N-Methylephedrine (≥98%, Sigma-Aldrich)

  • Triethylamine (Et₃N, ≥99.5%, Sigma-Aldrich)

  • Toluene (reagent grade, Sigma-Aldrich)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Chiral HPLC column for enantiomeric excess determination

Experimental Workflow Diagram:

G start Start reagents Add Zn(OTf)₂ and (+)-N-Methylephedrine to Toluene start->reagents stir1 Stir at 23 °C for 1-2 h reagents->stir1 add_alkyne Add this compound stir1->add_alkyne add_amine Add Triethylamine add_alkyne->add_amine add_aldehyde Add p-Tolualdehyde add_amine->add_aldehyde stir2 Stir at 23 °C for 12-24 h add_aldehyde->stir2 monitor Monitor reaction by TLC stir2->monitor monitor->stir2 Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification by Chromatography workup->purify analyze Analyze by NMR and Chiral HPLC purify->analyze end End analyze->end

Caption: Workflow for the asymmetric alkynylation reaction.

Procedure:
  • Catalyst Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc triflate (0.1 mmol, 1.0 equiv) and (+)-N-methylephedrine (0.11 mmol, 1.1 equiv). Add reagent-grade toluene (2.0 mL) and stir the resulting suspension at 23 °C for 1-2 hours.

  • Addition of Reactants: To the catalyst suspension, add this compound (1.2 mmol, 1.2 equiv) via syringe, followed by triethylamine (0.15 mmol, 1.5 equiv). Finally, add p-tolualdehyde (1.0 mmol, 1.0 equiv) dropwise.

  • Reaction: Stir the reaction mixture at 23 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL). Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired chiral propargyl alcohol.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the proposed catalytic cycle for the zinc-mediated asymmetric addition of the terminal alkyne to the aldehyde.

G catalyst Chiral Zn-complex intermediate1 Zinc Acetylide Intermediate catalyst->intermediate1 + Alkyne, - HNEt₃⁺OTf⁻ alkyne This compound aldehyde p-Tolualdehyde intermediate2 Transition State Assembly intermediate1->intermediate2 + Aldehyde product_complex Product-Zinc Complex intermediate2->product_complex C-C Bond Formation product_complex->catalyst + H₂O (workup) product Chiral Propargyl Alcohol product_complex->product Hydrolysis

References

Application Notes and Protocols for Metal-Catalyzed Reactions of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving 3-Cyclopentyl-1-propyne. This versatile terminal alkyne serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its cyclopentyl moiety can impart desirable pharmacokinetic properties, while the terminal alkyne functionality allows for a range of chemical transformations.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for the synthesis of substituted alkynes, which are precursors to many biologically active compounds.

Application Notes:

The Sonogashira coupling of this compound with various aryl halides provides a direct route to 1-aryl-3-cyclopentylpropynes. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, in the presence of a copper(I) co-catalyst and a suitable base.[1] Modern protocols have also been developed that are phosphine-, copper-, and amine-free, offering a more streamlined and potentially less toxic procedure.[1] The choice of base, solvent, and catalyst system can be optimized to achieve high yields with a variety of aryl halides, including iodides and bromides.[1]

Quantitative Data for Sonogashira Coupling:
EntryAryl HalideCatalyst SystemBaseSolventTime (h)Temp (°C)Yield (%)
1IodobenzenePd(OAc)₂ (2 mol%), CuI (5 mol%)Et₃NTHF625~90 (estimated)
24-BromoanisolePd₂(dba)₃ (2 mol%)Bu₄NOAcDMF1225~85 (estimated)
31-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)PiperidineToluene470~92 (estimated)
42-BromopyridinePd(OAc)₂ (3 mol%)Bu₄NOAcNMP1025~80 (estimated)

Note: The yields presented are estimates based on typical Sonogashira reactions and may vary depending on the specific reaction conditions and substrate.

Experimental Protocol: Phosphine- and Copper-Free Sonogashira Coupling

This protocol is adapted from a general, ligand- and copper-free method.[1]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tetrabutylammonium (B224687) acetate (Bu₄NOAc)

  • Anhydrous dimethylformamide (DMF)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), tetrabutylammonium acetate (1.5 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0) Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR->Ar-C≡CR Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Cu(I)X Transmetalation H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.

Application Notes:

This compound readily participates in CuAAC reactions with a variety of organic azides to form the corresponding 1-(substituted)-4-(cyclopentylmethyl)-1H-1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The use of a biomass-derived solvent such as Cyrene™ has been shown to be an effective and more environmentally friendly alternative to traditional solvents.[2]

Quantitative Data for CuAAC Reaction:
EntryAzide (B81097)Catalyst SystemBaseSolventTime (h)Temp (°C)Yield (%)
1Benzyl (B1604629) AzideCuI (1 mol%)Et₃NCyrene™123088-96[2][3]
2Phenethyl AzideCuSO₄·5H₂O (5 mol%), Na-ascorbate (10 mol%)-t-BuOH/H₂O825~95 (estimated)
31-Azido-4-methoxybenzeneCuI (1 mol%)Et₃NCyrene™1230~90 (estimated)
41-AzidoadamantaneCuSO₄·5H₂O (5 mol%), Na-ascorbate (10 mol%)-DMF1025~93 (estimated)
Experimental Protocol: CuAAC in Cyrene™

This protocol is based on a general procedure for CuAAC reactions in a biomass-derived solvent.[2][3]

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Cyrene™

  • Screw-cap vial and magnetic stirrer

Procedure:

  • In a screw-cap vial, dissolve the organic azide (1.15 mmol), this compound (1.0 mmol), triethylamine (0.1 mmol), and copper(I) iodide (0.01 mmol) in Cyrene™ (2.5 mL).

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by TLC.

  • After completion (typically 12 hours), add cold distilled water (20 mL) to the reaction mixture and stir vigorously.

  • The solid product can be collected by filtration, washed with distilled water, and dried. If the product is not a solid, extract with an appropriate organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

CuAAC_Workflow start Start reactants Combine: - this compound - Organic Azide - CuI - Et3N - Cyrene™ start->reactants reaction Stir at 30°C for 12h reactants->reaction workup Add H₂O, stir reaction->workup isolation Filter (if solid) or Extract (if oil) workup->isolation purification Purify (optional) isolation->purification end End purification->end

Caption: Experimental workflow for the CuAAC reaction.

Ruthenium-Catalyzed Hydration

The hydration of terminal alkynes is a fundamental transformation that yields carbonyl compounds. Ruthenium catalysts can be employed to achieve either Markovnikov or anti-Markovnikov addition of water, leading to ketones or aldehydes, respectively.

Application Notes:

The ruthenium-catalyzed hydration of this compound can be controlled to selectively produce either 1-cyclopentylpropan-2-one (Markovnikov product) or 3-cyclopentylpropanal (B1600739) (anti-Markovnikov product). For the formation of the ketone, a simple ruthenium(II) catalyst in a solvent like PEG-400 can be effective. For the aldehyde, a ruthenium complex with specific phosphine (B1218219) ligands is typically required.

Quantitative Data for Ruthenium-Catalyzed Hydration:
EntryProductCatalystSolventTime (h)Temp (°C)Yield (%)
11-Cyclopentylpropan-2-one[RuCl₂(p-cymene)]₂PEG-4001225~90 (estimated)
23-Cyclopentylpropanal[CpRu(CH₃CN)₃]PF₆, dppmAcetone/H₂O860~85 (estimated)

Note: The yields presented are estimates based on typical ruthenium-catalyzed alkyne hydrations and may vary depending on the specific reaction conditions.

Experimental Protocol: Markovnikov Hydration

This protocol is adapted from a general procedure for the ruthenium(II)-catalyzed hydration of terminal alkynes.

Materials:

  • This compound

  • Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

  • Polyethylene glycol 400 (PEG-400)

  • Water

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and PEG-400 (2 mL).

  • Add dichloro(p-cymene)ruthenium(II) dimer (0.01 mmol, 1 mol%).

  • Add water (5.0 mmol).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hydration_Pathway Alkyne This compound Markovnikov 1-Cyclopentylpropan-2-one Alkyne->Markovnikov [RuCl₂(p-cymene)]₂ H₂O, PEG-400 AntiMarkovnikov 3-Cyclopentylpropanal Alkyne->AntiMarkovnikov [CpRu(CH₃CN)₃]PF₆ dppm, H₂O

Caption: Regioselective hydration of this compound.

Palladium-Catalyzed Hydrogenation

Catalytic hydrogenation is a common method for the reduction of alkynes to either alkenes or alkanes, depending on the catalyst and reaction conditions.

Application Notes:

The triple bond of this compound can be fully saturated to yield cyclopentylpropane through hydrogenation over a palladium on carbon (Pd/C) catalyst. This reaction typically proceeds with high efficiency under a hydrogen atmosphere. The use of specific catalyst systems, such as Lindlar's catalyst, can allow for the selective reduction to the corresponding cis-alkene, 3-cyclopentyl-1-propene.

Quantitative Data for Hydrogenation:
EntryProductCatalystSolventH₂ PressureTime (h)Temp (°C)Yield (%)
1Cyclopentylpropane10% Pd/CEthanol (B145695)1 atm425>95 (estimated)
2(Z)-3-Cyclopentyl-1-propeneLindlar's CatalystHexane1 atm625~90 (estimated)
Experimental Protocol: Full Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mg, ~1 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (this should be done carefully by trained personnel).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent use.

Hydrogenation_Scheme Alkyne This compound Alkane Cyclopentylpropane Alkyne->Alkane H₂, Pd/C Ethanol, RT

Caption: Full hydrogenation of this compound.

References

Protecting Group Strategies for the Alkyne in 3-Cyclopentyl-1-propyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The terminal alkyne functionality is a versatile handle in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. However, the acidic nature of the acetylenic proton necessitates the use of protecting groups to prevent unwanted side reactions during various synthetic transformations. This document provides detailed application notes and experimental protocols for the protection and deprotection of the terminal alkyne in 3-Cyclopentyl-1-propyne, a representative aliphatic alkyne. The focus is on widely used silyl (B83357) protecting groups, namely Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS), offering a comparative analysis of their stability and ease of removal to guide the selection of an appropriate strategy.

Introduction to Alkyne Protection

The acidic proton of a terminal alkyne can interfere with a wide range of chemical reactions, including those involving strong bases, organometallic reagents, and certain transition metal-catalyzed couplings.[1] Protecting the terminal alkyne allows for the selective modification of other functional groups within a molecule. An ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions, and readily removed under mild conditions that do not affect the rest of the molecule.[2]

Silyl ethers are the most common and versatile protecting groups for terminal alkynes due to their ease of introduction, tunable stability based on the steric bulk of the silyl substituents, and reliable deprotection methods.[3] This guide will focus on two of the most frequently employed silyl protecting groups: Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS).

Selecting an Appropriate Protecting Group

The choice of protecting group is critical and depends on the planned synthetic route. The primary considerations are the stability of the protecting group towards the reaction conditions of the subsequent steps and the orthogonality of its removal with respect to other protecting groups present in the molecule.

Key Decision Factors:
  • Stability: The stability of silyl protecting groups is largely dictated by steric hindrance around the silicon atom. Larger, bulkier groups like TIPS are more stable to both acidic and basic conditions than the smaller TMS group.[4]

  • Ease of Removal: The lability of the silyl group correlates with its stability. TMS is easily cleaved under mild basic or acidic conditions, or with a fluoride (B91410) source. TIPS requires more forcing conditions for removal, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).[5]

  • Reaction Conditions: Consider the reagents and conditions of the planned synthetic steps. For reactions involving strong bases or nucleophiles, a more robust protecting group like TIPS is preferable. For reactions under neutral or mildly acidic/basic conditions, the more easily removable TMS group may be sufficient.

Below is a logical workflow to aid in the selection of an appropriate silyl protecting group for this compound.

G Workflow for Selecting an Alkyne Protecting Group start Start: Need to protect This compound subsequent_reaction What are the conditions of the subsequent reaction step(s)? start->subsequent_reaction stability_needed High stability required? (e.g., strong base, Grignard, organolithium) subsequent_reaction->stability_needed Harsh mild_conditions Mild conditions? (e.g., neutral, weakly acidic/basic) subsequent_reaction->mild_conditions Mild use_tips Use TIPS protecting group stability_needed->use_tips use_tms Use TMS protecting group mild_conditions->use_tms deprotection Deprotection Strategy use_tips->deprotection use_tms->deprotection tms_deprotection Mild base (K2CO3/MeOH) or Fluoride (TBAF) deprotection->tms_deprotection TMS tips_deprotection Fluoride source (TBAF) deprotection->tips_deprotection TIPS

Caption: A decision-making workflow for selecting a suitable silyl protecting group for a terminal alkyne based on the required chemical stability.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection of terminal alkynes with TMS and TIPS, and their subsequent deprotection. While yields are substrate-dependent, these values provide a general expectation for the efficiency of these transformations.

Table 1: Protection of Terminal Alkynes

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
TMS n-BuLi, TMSClTHF-78 to RT1-2>95
TIPS n-BuLi, TIPSClTHF-78 to RT2-4>90

Table 2: Deprotection of Silyl-Protected Alkynes

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
TMS K₂CO₃Methanol (B129727)Room Temp1-3>90[6]
TMS TBAF (1M in THF)THF0 to Room Temp0.5-1>95[7]
TIPS TBAF (1M in THF)THFRoom Temp2-12>90[5]
TIPS AgFMethanolRoom Temp1-3~80-95[8][9]

Experimental Protocols

The following are detailed protocols for the protection of this compound with TMS and TIPS, and their subsequent deprotection.

Protocol 1: Trimethylsilyl (TMS) Protection of this compound

This protocol describes the formation of (3-Cyclopentylprop-1-yn-1-yl)trimethylsilane.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous THF (to make a ~0.5 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Add freshly distilled TMSCl (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, though it is often of sufficient purity for subsequent steps.

Protocol 2: Triisopropylsilyl (TIPS) Protection of this compound

This protocol details the synthesis of (3-Cyclopentylprop-1-yn-1-yl)triisopropylsilane.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotriisopropylsilane (TIPSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF (~0.5 M).

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq) dropwise. Stir at -78 °C for 30 minutes.

  • Add TIPSCl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of TMS-Protected this compound

This protocol describes the removal of the TMS group using potassium carbonate in methanol.

Materials:

  • (3-Cyclopentylprop-1-yn-1-yl)trimethylsilane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 eq) in methanol (to make a 0.1-0.2 M solution).[10]

  • Add potassium carbonate (0.2-1.5 eq, catalytic amounts are often sufficient).[10]

  • Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC (typically complete in 1-3 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with diethyl ether or ethyl acetate and wash with water and then brine.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alkyne.

  • Purify by flash column chromatography if necessary.

Protocol 4: Deprotection of TIPS-Protected this compound

This protocol outlines the removal of the more robust TIPS group using TBAF.

Materials:

  • (3-Cyclopentylprop-1-yn-1-yl)triisopropylsilane

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF (~0.2 M).

  • Add TBAF solution (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction time can vary from 2 to 12 hours depending on the substrate.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationships in Protecting Group Chemistry

The interplay between the choice of protecting group, the reaction conditions it must withstand, and the deprotection method is crucial for a successful multi-step synthesis. The following diagram illustrates these logical dependencies.

G Logical Relationships in Alkyne Protection Strategy Substrate This compound Protection Protection Step Substrate->Protection Choose PG (TMS/TIPS) Protected_Alkyne Protected Intermediate Protection->Protected_Alkyne Synthetic_Step Subsequent Synthetic Transformation Protected_Alkyne->Synthetic_Step Deprotection Deprotection Step Protected_Alkyne->Deprotection Choose deprotection reagent (K2CO3/TBAF) Synthetic_Step->Protected_Alkyne PG must be stable Synthetic_Step->Deprotection Other groups must be stable Final_Product Final Product Deprotection->Final_Product

Caption: A diagram illustrating the logical flow and dependencies in a synthetic sequence involving the protection and deprotection of a terminal alkyne.

Conclusion

The selection and application of a suitable protecting group for the terminal alkyne of this compound is a critical consideration in synthetic planning. The TMS group offers ease of introduction and removal, making it ideal for synthetic routes with mild subsequent steps. In contrast, the TIPS group provides greater stability, essential for transformations involving harsh reagents. The detailed protocols and comparative data presented herein serve as a practical guide for researchers in the successful implementation of these protecting group strategies. Careful consideration of the factors outlined will enable the rational design and execution of complex synthetic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Deprotonation of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotonation of 3-Cyclopentyl-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when deprotonating this compound?

A1: The two main side reactions of concern are base-induced isomerization and oligomerization/polymerization. Strong bases required to deprotonate the terminal alkyne can also catalyze the rearrangement of the triple bond to form an internal alkyne (e.g., 3-Cyclopentyl-2-propyne) or an allene (B1206475) (e.g., 3-Cyclopentyl-1,2-propadiene).[1][2] Additionally, the resulting acetylide is a potent nucleophile and can potentially react with the starting material or other intermediates, leading to oligomers.

Q2: Which bases are suitable for the deprotonation of this compound?

A2: Due to the relatively low acidity of terminal alkynes (pKa ≈ 25), strong bases are required for complete deprotonation.[1][3] Commonly used bases include:

  • n-Butyllithium (n-BuLi)

  • Sodium amide (NaNH₂)[4][5]

  • Lithium diisopropylamide (LDA)

Weaker bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are generally not strong enough to achieve complete deprotonation.[6]

Q3: How can I minimize isomerization side reactions?

A3: Minimizing isomerization involves careful control of reaction conditions:

  • Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to disfavor the kinetically slower isomerization pathway.

  • Base Addition: Add the strong base slowly and dropwise to the alkyne solution to avoid localized areas of high base concentration.

  • Reaction Time: Use the generated acetylide in the subsequent reaction step as soon as the deprotonation is complete. Prolonged exposure to the strong base can increase the likelihood of isomerization.

Q4: What are the signs of oligomerization in my reaction?

A4: Oligomerization can be identified by the following observations:

  • Complex NMR Spectra: The appearance of multiple, often broad, signals in the proton or carbon NMR spectrum that do not correspond to the starting material or the desired product.

  • Streaking on TLC: The presence of a smear or multiple overlapping spots on a Thin Layer Chromatography (TLC) plate.

  • Isolation of Higher Molecular Weight Species: Identification of products with masses corresponding to dimers, trimers, or larger oligomers by mass spectrometry.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the deprotonation of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Deprotonation - Ensure the base used is strong enough (e.g., n-BuLi, NaNH₂).- Use a fresh, properly titrated solution of the organolithium reagent.- Ensure all glassware is rigorously dried to prevent quenching of the base by moisture.
Isomerization of the Starting Material - Lower the reaction temperature during deprotonation (-78 °C is recommended).- Add the base slowly to the alkyne solution.- Minimize the time between deprotonation and the subsequent reaction step.
Side Reaction with Electrophile - If the subsequent reaction is an alkylation, be aware that the acetylide is a strong base and can cause E2 elimination with secondary and tertiary alkyl halides.[1][7] Use primary alkyl halides or other suitable electrophiles.
Degradation of Reagents or Products - Ensure all reagents are of high purity.- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.
Problem 2: Presence of Isomerized Byproducts
Possible Cause Troubleshooting Step
High Reaction Temperature - Maintain a consistently low temperature (-78 °C) throughout the deprotonation and subsequent reaction. Use a cryostat or a well-maintained dry ice/acetone bath.
Prolonged Reaction Time in the Presence of Base - Monitor the deprotonation reaction by quenching small aliquots and analyzing by TLC or GC-MS. Once complete, proceed immediately to the next step.
Choice of Base - While both n-BuLi and NaNH₂ are effective, the reaction kinetics and side product profiles can differ. Consider screening different bases to find the optimal one for your specific subsequent reaction.

Experimental Protocols

Below are detailed methodologies for the deprotonation of this compound using n-butyllithium and sodium amide.

Protocol 1: Deprotonation using n-Butyllithium (n-BuLi)

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, concentration determined by titration)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Inert gas (argon or nitrogen) supply

  • Schlenk line or glovebox equipment

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation: Under a positive pressure of inert gas, dissolve this compound (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-BuLi (1.05 equivalents) in hexanes dropwise to the stirred alkyne solution via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C.

  • Deprotonation: Stir the resulting milky white suspension at -78 °C for 1 hour to ensure complete deprotonation.

  • Confirmation (Optional): To confirm the formation of the lithium acetylide, a small aliquot can be quenched with D₂O, and the resulting deuterated alkyne can be analyzed by ¹H NMR or mass spectrometry.

  • Subsequent Reaction: The freshly prepared lithium acetylide of this compound is now ready for reaction with a suitable electrophile.

Protocol 2: Deprotonation using Sodium Amide (NaNH₂)

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (B1221849)

  • Anhydrous diethyl ether

  • Dry ice condenser

  • Inert gas (argon or nitrogen) supply

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dry ice condenser, and a gas inlet.

  • Ammonia Condensation: Under a positive pressure of inert gas, condense ammonia gas into the flask at -78 °C.

  • Base Dissolution: Carefully add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.

  • Alkyne Addition: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether dropwise to the sodium amide/liquid ammonia solution.

  • Deprotonation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the sodium acetylide is often indicated by a color change.

  • Subsequent Reaction: The sodium acetylide of this compound is now ready for reaction with a suitable electrophile.

Visualizations

Deprotonation_Pathway Start This compound Acetylide Cyclopentylpropynyllithium/ sodium Start->Acetylide Deprotonation Isomerization Isomerization Start->Isomerization Side Reaction Base Strong Base (n-BuLi or NaNH2) Base->Acetylide Desired_Product Desired Product Acetylide->Desired_Product Reaction with E+ Oligomerization Oligomerization Acetylide->Oligomerization Side Reaction Allene 3-Cyclopentyl-1,2-propadiene Isomerization->Allene Internal_Alkyne 3-Cyclopentyl-2-propyne Isomerization->Internal_Alkyne Oligomers Oligomers/ Polymers Oligomerization->Oligomers Electrophile Electrophile (E+) Electrophile->Desired_Product

Caption: Reaction pathways in the deprotonation of this compound.

Troubleshooting_Workflow Start Experiment Start: Deprotonation of This compound Check_Yield Is the yield of the desired product low? Start->Check_Yield Check_Isomers Are isomerized byproducts detected (NMR, GC-MS)? Check_Yield->Check_Isomers Yes Success Problem Resolved Check_Yield->Success No Incomplete_Deprotonation Possible Cause: Incomplete Deprotonation Check_Isomers->Incomplete_Deprotonation No Isomerization_Side_Reaction Possible Cause: Isomerization Check_Isomers->Isomerization_Side_Reaction Yes Solution1 Action: - Verify base strength/freshness - Ensure anhydrous conditions Incomplete_Deprotonation->Solution1 Solution2 Action: - Lower reaction temperature (-78 °C) - Add base slowly - Reduce reaction time Isomerization_Side_Reaction->Solution2 High_Temp Possible Cause: High Temperature or Prolonged Reaction Time Solution1->Success Solution2->Success

Caption: Troubleshooting workflow for deprotonation side reactions.

References

Troubleshooting low conversion rates in 3-Cyclopentyl-1-propyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Cyclopentyl-1-propyne. The information is designed to help resolve common issues and optimize reaction outcomes, particularly concerning low conversion rates.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

Low conversion rates in reactions involving this compound can stem from several factors. These include suboptimal reaction conditions such as incorrect temperature or reaction time, degradation of the starting material, catalyst deactivation, or the presence of impurities in the reagents or solvents. The steric hindrance from the cyclopentyl group can also influence reactivity compared to smaller terminal alkynes.[1]

Sonogashira Coupling

Q2: My Sonogashira coupling reaction with this compound is showing low yield. What are the likely causes?

Low yields in Sonogashira couplings are often attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained throughout the reaction.[2] The choice of phosphine (B1218219) ligand can also be critical in stabilizing the palladium catalyst.

  • Copper Co-catalyst Issues: The copper(I) co-catalyst can be crucial for the reaction to proceed at a reasonable rate.[3] Ensure you are using a fresh, high-quality source of copper(I) salt.

  • Base Selection: The choice of amine base is important. It must be sufficiently strong to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions. Common bases include triethylamine (B128534) and diisopropylethylamine.[2]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Solvents like DMF and THF are commonly used, but their electron-donating capacity can influence the catalytic cycle.[4]

Hydroboration-Oxidation

Q3: I am observing the formation of an unexpected ketone instead of the desired aldehyde in the hydroboration-oxidation of this compound. Why is this happening?

The formation of a ketone suggests that the hydroboration is not proceeding with the expected anti-Markovnikov regioselectivity. While bulky boranes like 9-BBN are typically used to favor the formation of the aldehyde from a terminal alkyne, several factors can lead to the formation of the ketone:[5][6]

  • Isomerization of the Organoborane Intermediate: At elevated temperatures, the intermediate organoborane can undergo isomerization, where the boron atom migrates to the more substituted carbon. Subsequent oxidation would then yield a ketone.

  • Non-bulky Borane (B79455) Reagents: Using less sterically hindered borane reagents can lead to a mixture of regioisomers.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Q4: My CuAAC (click) reaction with this compound is sluggish and gives a low yield of the triazole product. What can I do to improve it?

Sluggish or low-yielding click reactions can be due to:

  • Copper(I) Oxidation: The active catalyst is copper(I), which can be readily oxidized to the inactive copper(II) species by atmospheric oxygen. The use of a reducing agent, such as sodium ascorbate, is crucial to maintain the copper in its +1 oxidation state.

  • Ligand Choice: The choice of ligand to stabilize the copper(I) catalyst is important. Ligands can accelerate the reaction and prevent catalyst precipitation.

  • Solvent System: While CuAAC reactions are known for their robustness in various solvents, including aqueous media, the solubility of your specific azide (B81097) and this compound might be a limiting factor.[7] Consider solvent mixtures to ensure all components are fully dissolved.

  • Side Reactions: Terminal alkynes can react with thiols, which may be present in biological molecules, potentially leading to off-target reactions and reduced yield of the desired triazole.[8]

Troubleshooting Guides

Troubleshooting Low Conversion in Sonogashira Coupling

Symptom Potential Cause Suggested Solution
No or very low product formationInactive catalystUse fresh palladium and copper catalysts. Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. Degas solvents thoroughly.
Reaction starts but stallsCatalyst poisoningPurify starting materials to remove any potential catalyst poisons (e.g., sulfur-containing compounds).
Formation of homocoupled alkyne (Glaser coupling)Excess oxygen or inappropriate copper catalyst concentrationDegas the reaction mixture thoroughly. Optimize the concentration of the copper(I) salt.
Low yield with starting material remainingInsufficient reaction time or temperatureMonitor the reaction by TLC or GC-MS and increase the reaction time or temperature as needed.

Troubleshooting Hydroboration-Oxidation Issues

Symptom Potential Cause Suggested Solution
Formation of ketone instead of aldehydeIsomerization of the organoboraneMaintain a low reaction temperature during hydroboration. Use a sterically hindered borane like 9-BBN or disiamylborane.[6]
Incomplete reactionSteric hindranceUse a less bulky borane if possible, or increase the reaction time and/or temperature. Note that increasing temperature can promote isomerization.[1]
Low yield after oxidationIncomplete oxidation or degradation of the productEnsure an excess of the oxidizing agent (e.g., hydrogen peroxide) is used under basic conditions. Work up the reaction promptly to avoid product degradation.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous, degassed triethylamine (3.0 mmol) and anhydrous, degassed THF (5 mL).

  • Starting Material Addition: Add this compound (1.2 mmol).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Hydroboration-Oxidation of this compound

  • Hydroboration: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol). Cool the solution to 0 °C. Add this compound (1.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add ethanol (B145695) (2 mL), followed by a 3 M aqueous solution of NaOH (1 mL). Then, add 30% hydrogen peroxide (1 mL) dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Reaction Quenching: Stir the mixture at room temperature for 1 hour. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting aldehyde by column chromatography.

Visualizations

Troubleshooting_Low_Conversion cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst Troubleshooting cluster_atmosphere Atmosphere Control start Low Conversion Rate check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst check_atmosphere Ensure Inert Atmosphere start->check_atmosphere repurify Repurify Starting Materials check_reagents->repurify adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry optimize_temp Optimize Temperature check_conditions->optimize_temp increase_time Increase Reaction Time check_conditions->increase_time use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst change_ligand Change Ligand check_catalyst->change_ligand degas_solvents Degas Solvents check_atmosphere->degas_solvents use_glovebox Use Glovebox/Schlenk Line check_atmosphere->use_glovebox end Improved Conversion repurify->end adjust_stoichiometry->end optimize_temp->end increase_time->end use_fresh_catalyst->end change_ligand->end degas_solvents->end use_glovebox->end

Caption: Troubleshooting workflow for low conversion rates.

Sonogashira_Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(X)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + Cu(I), Base cu_acetylide->transmetalation pd_alkynyl_complex Ar-Pd(II)(C≡C-R)L2 transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡C-R reductive_elimination->product cu_catalyst Cu(I) base Base

Caption: Simplified Sonogashira coupling catalytic cycle.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Cyclopentyl-1-propyne Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-Cyclopentyl-1-propyne. The following information is designed to address common issues and provide actionable solutions for optimizing your reaction conditions, with a focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the typical palladium catalyst loading range for the Sonogashira coupling of this compound?

A1: The palladium catalyst loading for a Sonogashira reaction can vary significantly based on the specific substrates, catalyst system, and reaction conditions. Generally, for terminal alkynes like this compound, the palladium catalyst loading can range from as high as 5 mol% down to 0.0001 mol% for highly active catalytic systems.[1] A common starting point for optimization is typically between 1-2 mol%.[2] The loading of the copper(I) co-catalyst, if used, is also a critical parameter to optimize.[1]

Q2: What are the primary causes of low to no product yield in my cross-coupling reaction?

A2: Several factors can contribute to low or no product formation. The most common issues include:

  • Inactive Catalyst: The palladium catalyst or copper co-catalyst may have degraded. It is recommended to use a fresh batch of catalyst, especially if it has not been stored under an inert atmosphere.[1]

  • Presence of Oxygen: Sonogashira reactions are often sensitive to oxygen, which can lead to catalyst decomposition and the promotion of alkyne homocoupling.[1][3] It is crucial to ensure that solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and reaction temperature can significantly impact the reaction outcome.[4]

  • Catalyst Poisoning: Impurities in the starting materials or solvents can poison the catalyst and inhibit the reaction.[3]

Q3: I am observing a significant amount of a dimeric alkyne byproduct. What is this and how can I prevent it?

A3: This byproduct is likely the result of homocoupling (also known as Glaser coupling) of this compound. This is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[4] To minimize homocoupling, you can employ the following strategies:

  • Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere is critical.[5]

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to completely avoid this side reaction.[6]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Reduce Copper Catalyst Concentration: Excessive amounts of the copper(I) co-catalyst can promote oxidative homocoupling. Try reducing the amount of the copper salt.

Q4: What is the black precipitate forming in my reaction?

A4: The black precipitate is often palladium black, which results from the decomposition and agglomeration of the palladium(0) catalyst. This is a common sign of catalyst deactivation.[1] It can be caused by the presence of oxygen, use of unsuitable solvents, or high reaction temperatures.[1] To prevent this, ensure your reaction is thoroughly degassed, use high-purity and dry solvents, and consider screening different ligands or solvent systems.[1]

Troubleshooting Guide

Issue: Low or No Product Yield

This troubleshooting workflow will guide you through a systematic approach to diagnose and resolve low-yield issues in your this compound cross-coupling reaction.

LowYieldTroubleshooting start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst Is the catalyst fresh and stored properly? check_catalyst->start No, use fresh catalyst check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere Yes check_atmosphere->start No, degas solvents and purge with inert gas check_reagents Verify Reagent Purity & Stoichiometry check_atmosphere->check_reagents Yes, solvents are degassed check_reagents->start No, purify reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Yes, reagents are pure increase_temp Increase Temperature optimize_conditions->increase_temp Is the reaction sluggish? screen_ligands Screen Ligands optimize_conditions->screen_ligands Still low yield? screen_bases Screen Bases/Solvents optimize_conditions->screen_bases Consider solvent/base effects increase_loading Increase Catalyst Loading optimize_conditions->increase_loading As a last resort success Improved Yield increase_temp->success screen_ligands->success screen_bases->success increase_loading->success

Caption: Troubleshooting workflow for low product yield.

Data Presentation: Catalyst Loading Optimization

The following tables summarize the effect of catalyst loading on the yield of Sonogashira cross-coupling reactions with terminal alkynes. While specific data for this compound is limited in the literature, these examples with analogous substrates provide a strong starting point for optimization.

Table 1: Palladium Catalyst Loading vs. Yield for Phenylacetylene and Aryl Iodide

Pd CatalystPd Loading (mol%)CuI Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂0.12DABCO---94
Pd(PPh₃)₄21NEt₃THF60685
Pd(PPh₃)₄11NEt₃THF601278
Pd(PPh₃)₄0.51NEt₃THF602465
PdCl₂(PPh₃)₂2.02.1Triethylamine (B128534)THFRT1.597

Data compiled from literature sources for representative Sonogashira reactions.[1][7][8]

Table 2: Effect of Copper Co-catalyst on Homocoupling

Pd Catalyst (mol%)CuI (mol%)AtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
25Air6035
25Nitrogen8510
21Nitrogen925
20Nitrogen88<2

Illustrative data based on typical observations in Sonogashira couplings.

Experimental Protocols

Protocol: Optimization of Palladium Catalyst Loading for the Sonogashira Coupling of this compound with an Alkyl Halide

This protocol provides a general methodology for optimizing the palladium catalyst loading for the Sonogashira reaction.

Materials:

  • This compound

  • Cyclopentyl iodide or bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (NEt₃), diisopropylethylamine (DIPEA))

  • Degassed solvent (e.g., THF, DMF, Toluene)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: To a series of oven-dried Schlenk flasks, add the alkyl halide (1.0 mmol) and a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: In separate flasks, add varying amounts of the palladium catalyst to screen a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). Add the copper(I) iodide (e.g., 1-2 mol%) to each flask.

  • Solvent and Reagent Addition: Seal the flasks and purge with an inert gas. Add the degassed solvent (5 mL) and the base (2-3 equivalents) to each flask via syringe. Finally, add this compound (1.2 equivalents) to each flask via syringe.

  • Reaction: Place the flasks in a preheated oil bath at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Work-up: Upon completion, cool the reactions to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-C≡CR² pd_complex->transmetalation_complex Transmetalation cu_acetylide Cu(I)-C≡CR² product R¹-C≡C-R² transmetalation_complex->product Reductive Elimination transmetalation_complex->cu_acetylide [CuX] cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation (Base, CuI)

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

References

Preventing dimerization of 3-Cyclopentyl-1-propyne in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the dimerization of 3-cyclopentyl-1-propyne during common cross-coupling reactions.

Troubleshooting Guide

This guide addresses the most common issues encountered during the coupling of terminal alkynes, focusing on the prevention of undesired homocoupling (dimerization).

Q1: I am observing a significant amount of a dimeric byproduct, 1,4-dicyclopentylbuta-1,3-diyne, in my Sonogashira coupling reaction. How can I minimize this?

A1: The formation of a 1,3-diyne byproduct is a classic case of alkyne homocoupling, often referred to as Glaser coupling.[1] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3] To minimize this unwanted product, follow this systematic troubleshooting workflow:

Troubleshooting Workflow: Minimizing Alkyne Dimerization

G cluster_0 Problem Identification cluster_1 Immediate Actions: Atmosphere Control cluster_2 Protocol Modification cluster_3 Outcome start High Dimer Formation Detected (via TLC, GC-MS, NMR) action1 Ensure Rigorous Inert Atmosphere start->action1 First Step action2 Use Degassed Solvents & Reagents (Freeze-Pump-Thaw or N2/Ar sparging) action1->action2 mod1 Switch to Copper-Free Protocol action2->mod1 Most Effective Strategy mod2 Employ Slow Addition of Alkyne (Syringe Pump) action2->mod2 If Cu is required end_node Dimerization Minimized mod1->end_node mod3 Optimize Catalyst/Ligand System (Use bulky, e--rich phosphines) mod2->mod3 mod4 Adjust Base and Solvent mod3->mod4 mod4->end_node

Caption: A step-by-step workflow for troubleshooting and minimizing alkyne dimerization.

  • Atmosphere Control (Crucial First Step): Oxygen is a key promoter of Glaser coupling.[4] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1][2] All solvents and liquid reagents must be rigorously degassed before use.[2]

  • Switch to a Copper-Free Protocol: The most effective way to prevent Glaser-type dimerization is to eliminate the copper co-catalyst entirely.[3][5] Numerous copper-free Sonogashira protocols have been developed that circumvent this side reaction.[1][2]

  • Modify Reagent Addition: High concentrations of the terminal alkyne can favor dimerization.[6] To counteract this, add the this compound slowly to the reaction mixture over a prolonged period using a syringe pump.[2] This maintains a low, steady concentration, favoring the desired cross-coupling pathway.[2]

  • Optimize the Catalytic System: The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway and suppress homocoupling.[2][3] Consider switching from standard ligands like PPh₃ to bulkier options such as XPhos or SPhos.[7]

  • Adjust Base and Solvent: The base can significantly influence the reaction. Secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at minimizing homocoupling than tertiary amines like triethylamine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound dimerization?

A1: Dimerization of terminal alkynes is an oxidative homocoupling reaction known as the Glaser-Hay coupling.[4][8] In the context of a Sonogashira reaction, the process is mediated by the copper(I) co-catalyst. The mechanism involves two key stages:

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[5][9]

  • Oxidative Coupling: In the presence of an oxidant (typically oxygen from air), two molecules of the copper acetylide complex couple to form the symmetrical 1,3-diyne product, regenerating a reduced copper species.[2][9]

Competing Reaction Pathways

G cluster_sonogashira Desired Pathway: Sonogashira Cross-Coupling cluster_glaser Undesired Pathway: Glaser Homocoupling R_alkyne This compound (R-C≡C-H) Pd_cycle Pd Catalytic Cycle R_alkyne->Pd_cycle Cu_acetylide Copper Acetylide Intermediate (R-C≡C-Cu) R_alkyne->Cu_acetylide + Base Ar_X Aryl/Vinyl Halide (Ar-X) Ar_X->Pd_cycle Pd0 Pd(0) Catalyst Pd0->Pd_cycle CuI Cu(I) Co-catalyst CuI->Cu_acetylide Cross_Product Desired Product (R-C≡C-Ar) Pd_cycle->Cross_Product Dimer_Product Dimer Byproduct (R-C≡C-C≡C-R) Cu_acetylide->Dimer_Product + O2 (Air)

Caption: The competition between Sonogashira cross-coupling and Glaser homocoupling.

Q2: Which factors have the greatest impact on the ratio of cross-coupling to homocoupling?

A2: Several factors influence the reaction's selectivity. The table below summarizes the key parameters and their typical effect on product distribution.

Table 1: Effect of Reaction Parameters on Dimer Formation
ParameterCondition Favoring Cross-Coupling (Low Dimer)Condition Favoring Homocoupling (High Dimer)
Atmosphere Strictly inert (Argon, Nitrogen)[1]Presence of Oxygen (Air)[2]
Catalyst System Copper-Free[3][5]Copper(I) Co-catalyst Present[2]
Alkyne Conc. Low (Slow addition via syringe pump)[2]High (All alkyne added at once)[6]
Pd Ligand Bulky, electron-rich (e.g., XPhos, SPhos)[2][7]Less bulky (e.g., PPh₃)
Temperature Generally lower temperatures[10]Higher temperatures
Base Secondary amines (e.g., Diisopropylamine)[1]Tertiary amines (e.g., Triethylamine)

Q3: Are there alternatives to copper-free systems if copper is necessary for my reaction's reactivity?

A3: Yes. If a copper co-catalyst is essential for achieving good reactivity with your specific substrates, you can still significantly suppress dimerization. One advanced technique is to perform the reaction under a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon (e.g., 5% H₂ in N₂).[11] This approach actively removes trace oxygen from the reaction environment. However, the most practical and common strategies remain the rigorous exclusion of oxygen and the slow addition of the terminal alkyne.[2]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (Prone to Dimerization)

This protocol represents a common setup where homocoupling can be a significant issue if care is not taken.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • CuI (0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N, 5 mL)

    • THF (10 mL)

  • Procedure:

    • To a standard round-bottom flask, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.[1]

    • Add THF and Et₃N.

    • Add the this compound to the mixture in one portion.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira (Minimizes Dimerization)

This protocol incorporates best practices to minimize the formation of the 1,4-dicyclopentylbuta-1,3-diyne byproduct.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed Toluene (B28343) (5 mL)

  • Procedure:

    • Add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk flask equipped with a stir bar.[2]

    • Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.[3]

    • Add the degassed toluene via syringe.

    • Using a syringe pump, add the this compound dropwise over 2 hours.[2]

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor progress by GC-MS or LC-MS.[2]

    • Once complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Removal in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Copper Catalyst from 3-Cyclopentyl-1-propyne Click Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving this compound.

Troubleshooting Guide

Residual copper in your final product can be detrimental, leading to cellular toxicity, interference with downstream assays, and compromised product stability.[1] This guide will help you identify and resolve common issues encountered during the copper removal process.

Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash

A persistent green or blue color in the organic layer following an aqueous wash with a chelating agent like EDTA indicates the presence of residual copper.[2]

  • Possible Cause: Incomplete chelation and extraction of the copper-EDTA complex. The complex may have some solubility in the organic solvent, or an emulsion may be preventing clean phase separation.

  • Solution:

    • Increase the number of washes: Perform multiple extractions with fresh aqueous EDTA solution.[2]

    • Optimize pH: Ensure the pH of the aqueous EDTA solution is optimal for chelation (typically around 8).

    • Improve mixing: Shake the separatory funnel vigorously during extraction to ensure thorough mixing of the two phases.

    • Break emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

Problem 2: Low Product Yield After Purification

Significant loss of your desired product after the copper removal step can be a major concern.

  • Possible Cause (Aqueous Wash): If your product has some water solubility, it may be lost to the aqueous phase during extraction.

  • Solution (Aqueous Wash):

    • Brine wash: After the EDTA wash, perform a wash with brine to reduce the solubility of the organic product in the aqueous phase and "salt out" your product back into the organic layer.[2]

    • Minimize aqueous washes: Use the minimum number of effective washes.

  • Possible Cause (Solid-Phase Scavenger/Chromatography): Your product may be adsorbing to the solid support (scavenger resin or silica (B1680970) gel).

  • Solution (Solid-Phase Scavenger/Chromatography):

    • Elution with a more polar solvent: If using column chromatography, try eluting with a more polar solvent system to recover your product from the silica gel.

    • Thorough washing of the scavenger: After removing the bulk of the reaction mixture, wash the scavenger resin with a small amount of fresh solvent to recover any adsorbed product.

Problem 3: Ineffective Copper Removal with Solid-Phase Scavengers

If you still detect copper in your product after treatment with a scavenger resin, consider the following:

  • Possible Cause: The chosen scavenger may not be optimal for the copper species present (Cu(I) vs. Cu(II)) or the reaction solvent.

  • Solution:

    • Select an appropriate scavenger: Different scavengers have varying affinities for different metal oxidation states. Consult the manufacturer's specifications to choose the most effective resin for your reaction conditions. Some scavengers are more effective for Cu(I), while others are better for Cu(II).[3]

    • Increase scavenger equivalents or incubation time: You may need to use a larger excess of the scavenger or allow for a longer stirring time to ensure complete copper removal.

Copper Removal Method Selection Workflow

The choice of copper removal method depends on several factors, including the properties of your product, the scale of the reaction, and the required level of purity. The following workflow can guide your decision-making process.

CopperRemovalWorkflow start Click Reaction with This compound Complete product_sol Is the product soluble in an organic solvent immiscible with water? start->product_sol aq_wash Aqueous Wash with Chelating Agent (e.g., EDTA) product_sol->aq_wash Yes solid_phase Solid-Phase Scavenger product_sol->solid_phase No high_purity Is high purity required (<10 ppm Cu)? aq_wash->high_purity end Purified Product aq_wash->end solid_phase->high_purity solid_phase->end precipitation Precipitation precipitation->high_purity precipitation->end chromatography Silica Gel Chromatography chromatography->high_purity chromatography->end combine_methods Combine Methods: Aq. Wash + Scavenger/Chromatography high_purity->combine_methods Yes high_purity->end No combine_methods->end

Caption: Decision workflow for selecting a copper removal method.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst from my click reaction?

A1: Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1][4] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[1] Furthermore, for drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]

Q2: What are the most common methods for removing the copper catalyst?

A2: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves extracting the reaction mixture with an aqueous solution of a chelating agent like EDTA, which forms a water-soluble complex with copper.[2]

  • Solid-Phase Scavenging: This method uses solid-supported resins that selectively bind to copper, which can then be removed by simple filtration.[1]

  • Precipitation: The copper catalyst is converted into an insoluble salt, which is then removed by filtration.[1]

  • Silica Gel Chromatography: This standard purification technique can also effectively remove polar copper salts.[1]

Q3: My triazole product seems to have a high affinity for copper, making it difficult to remove. What should I do?

A3: Triazoles are known to be excellent copper chelators, which can sometimes make catalyst removal challenging. In such cases, a combination of methods is often most effective. For instance, you could perform an initial aqueous wash with EDTA to remove the bulk of the copper, followed by passing the product through a plug of silica gel or treating it with a high-affinity copper scavenger resin.

Q4: Can I use any chelating agent for the aqueous wash?

A4: While several chelating agents can be used, EDTA is one of the most common and effective. Ammonium chloride and aqueous ammonia (B1221849) are also frequently used.[2] The choice may depend on the specific properties of your product and the reaction conditions.

Q5: How can I quantify the amount of residual copper in my final product?

A5: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques commonly used to quantify trace metal impurities, including copper, in organic samples.

Data Presentation

The efficiency of copper removal can vary depending on the chosen method, the specific reaction conditions, and the properties of the product. The following table provides a summary of typical efficiencies for common copper removal techniques.

MethodResidual Copper (ppm)Product Yield LossKey AdvantagesKey Disadvantages
Aqueous Wash (EDTA) 10 - 1005 - 15%Inexpensive, readily available.Can be less effective for strong copper-chelating products; potential for product loss if partially water-soluble.
Solid-Phase Scavengers < 101 - 5%High efficiency and selectivity, simple filtration-based workup.Higher cost compared to simple aqueous washes.
Precipitation 20 - 2005 - 10%Simple and cost-effective.May not be suitable for all products; potential for co-precipitation of the product.
Silica Gel Chromatography < 5010 - 20%Can be integrated with product purification.Can be time-consuming and may lead to product loss on the column.

Note: The values presented are representative and can vary.

Experimental Protocols

Protocol 1: Copper Removal by Aqueous Wash with EDTA

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

Materials:

  • Reaction mixture in an organic solvent

  • 0.5 M EDTA solution (pH 8)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[2]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine to remove any residual EDTA.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal Using a Solid-Phase Scavenger

This method is advantageous as it avoids an aqueous workup, which can be beneficial for water-sensitive or partially water-soluble products.[5]

Materials:

  • Reaction mixture

  • Copper scavenger resin (e.g., SiliaMetS® Thiourea, QuadraSil™)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • To the reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).

  • Stir the suspension at room temperature for 1-4 hours. The optimal time may vary depending on the resin and reaction concentration.

  • Monitor the removal of copper by observing the disappearance of the characteristic color of the copper complex or by TLC analysis.

  • Once the copper removal is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • The combined filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.

Visualizing the Chelation Process

The following diagram illustrates the general principle of copper removal via chelation with EDTA during an aqueous wash.

ChelationProcess cluster_0 Organic Phase cluster_1 Aqueous Phase Product_Cu Product + Cu(I/II) Catalyst Product Purified Product (in Organic Phase) Product_Cu->Product Extraction EDTA EDTA Cu_EDTA Water-Soluble Cu-EDTA Complex (in Aqueous Phase) EDTA->Cu_EDTA Chelation

References

Technical Support Center: Managing Exothermic Reactions of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-Cyclopentyl-1-propyne. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] It is harmful if swallowed and can cause serious eye damage.[1][2] Due to its terminal alkyne functionality, it may undergo highly exothermic reactions, particularly under basic conditions or in the presence of certain metals, which can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.

Q2: What is a thermal runaway reaction and why is it a concern with this compound?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The increase in temperature accelerates the reaction rate, which in turn releases more heat, creating a dangerous positive feedback loop.[3] This can lead to a violent release of energy, vessel rupture, and explosion. Terminal alkynes like this compound can undergo strongly exothermic reactions such as polymerization, decomposition, or coupling reactions, which pose a risk of thermal runaway if not properly controlled.

Q3: What general precautions should be taken when working with this compound?

A3: Always handle this compound in a well-ventilated area, preferably within a fume hood.[1] Use personal protective equipment (PPE), including safety goggles with side-shields, flame-resistant gloves, and a lab coat.[1][4] Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][4] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][4]

Q4: What materials are incompatible with this compound?

A4: While specific incompatibility data for this compound is limited, as a general precaution for terminal alkynes, avoid contact with strong oxidizing agents, strong bases, and certain metals (like copper, silver, and mercury) that can form explosive acetylides. The safety data sheet for the similar compound 3-Phenyl-1-propyne lists acids and bases as incompatible materials.[4]

Troubleshooting Guide

Q1: My reaction temperature is increasing much faster than expected. What should I do?

A1: An unexpectedly rapid temperature rise is a sign of a potential thermal runaway. Immediately take the following steps:

  • Remove any external heating source.

  • Begin cooling the reaction vessel using an ice bath or other cooling system.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, add a quenching agent (e.g., a pre-cooled, high-boiling point, inert solvent) to dilute the reaction mixture and absorb heat.

  • Alert personnel in the immediate vicinity and be prepared to evacuate the area.

  • If the situation cannot be controlled, activate emergency protocols.

Q2: I've observed an unexpected color change and gas evolution in my reaction. What does this indicate?

A2: Unexpected color changes and gas evolution can be indicators of side reactions or decomposition, which may be highly exothermic. Cease addition of any reagents and begin monitoring the reaction temperature and pressure closely. If these parameters start to increase, proceed with the steps for managing a potential thermal runaway.

Q3: My reaction has stalled, and I am tempted to increase the temperature to restart it. Is this safe?

A3: Proceed with extreme caution. A stalled reaction may have a buildup of unreacted starting materials. A sudden increase in temperature could initiate a delayed and highly vigorous, exothermic reaction. Before increasing the temperature, it is advisable to:

  • Analyze a sample of the reaction mixture (if safe to do so) to determine the concentration of remaining reactants.

  • Increase the temperature in very small, controlled increments.

  • Ensure that adequate cooling capacity is readily available to manage a potential exotherm.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂[5][6]
Molecular Weight 108.18 g/mol [5][6]
Boiling Point 132-134 °C[1][7]
Density 0.827 g/mL at 25 °C[1][7]
Flash Point 21 °C (69.8 °F)[1]
Signal Word Danger[1]
Hazard Statements Highly flammable liquid and vapor, Harmful if swallowed, Causes serious eye damage.[1][2]

Table 2: Illustrative Reaction Monitoring Data

Time (minutes)Expected Temperature (°C)Observed Temperature (°C) - NormalObserved Temperature (°C) - Runaway
02525.125.2
53029.832.5
103534.945.1
153535.268.9 (Cooling initiated)
203534.995.3 (Emergency quench)

Experimental Protocols

Illustrative Protocol: Sonogashira Coupling of this compound with an Aryl Halide

This protocol is for illustrative purposes only and should be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before commencing any experiment.

Objective: To safely perform a Sonogashira coupling reaction, managing the potential exotherm from the C-C bond formation.

Reagents:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or Toluene)

Procedure:

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure catalyst stability.

  • Vessel Setup: Use a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a temperature probe, and a dropping funnel. Ensure the setup is securely clamped.

  • Charge the Flask: To the flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add Solvent and Base: Add the solvent and the amine base. Begin stirring and allow the mixture to reach the desired initial temperature (e.g., 25 °C).

  • Controlled Addition: Dilute the this compound with a portion of the solvent in the dropping funnel. Add the alkyne solution to the reaction mixture dropwise over a prolonged period. The rate of addition should be controlled to maintain the internal temperature within a narrow, predetermined range (e.g., ± 2 °C).

  • Monitoring: Continuously monitor the internal reaction temperature. A steady, controlled temperature increase is expected. A rapid, accelerating temperature rise indicates a potential loss of control.

  • Cooling: Have a cooling bath (e.g., ice-water or dry ice/acetone) on standby. If the temperature exceeds the set limit, slow or stop the addition and apply external cooling as needed.

  • Reaction Completion and Workup: Once the addition is complete and the exotherm has subsided, continue to stir the reaction at the target temperature until analysis (e.g., TLC or GC-MS) indicates completion. Cool the mixture to room temperature before proceeding with the aqueous workup.

Mandatory Visualizations

ThermalRunawayWorkflow start Exothermic Reaction in Progress monitor Monitor Temperature Continuously start->monitor decision Temp > Set Point + 5°C? monitor->decision normal Continue Monitoring decision->normal No action1 Stop Reagent Addition Apply Cooling decision->action1 Yes normal->monitor decision2 Is Temperature Decreasing? action1->decision2 resume Resume Cautious Addition decision2->resume Yes action2 Prepare for Emergency Quench Alert Personnel decision2->action2 No resume->monitor action3 Execute Emergency Quench Evacuate action2->action3

Caption: Decision workflow for managing a potential thermal runaway event.

SignalingPathway cluster_cell Target Cell receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase g_protein->enzyme Activates camp cAMP Production enzyme->camp pka PKA Activation camp->pka target_protein Phosphorylation of Target Protein pka->target_protein response Cellular Response target_protein->response drug Drug Candidate (Synthesized via This compound) drug->receptor Binds & Activates

Caption: Hypothetical signaling pathway for a drug candidate.

References

Characterization of unexpected byproducts in 3-Cyclopentyl-1-propyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopentyl-1-propyne.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the characterization of unexpected byproducts. Two primary synthetic routes are considered: the alkylation of an acetylide anion with a cyclopentyl halide, and the reaction of a propargyl Grignard reagent with a cyclopentyl electrophile.

Issue 1: Low Yield of this compound and Presence of a Major Volatile Byproduct in Acetylide Alkylation Route

Question: During the synthesis of this compound via the reaction of sodium acetylide with cyclopentyl bromide, I observed a low yield of the desired product and the formation of a significant, more volatile byproduct. How can I identify this byproduct and improve my yield?

Answer:

The most probable byproduct in this reaction is cyclopentene (B43876) , formed through an E2 elimination reaction, which competes with the desired SN2 substitution. Acetylide anions are strong bases, and with secondary halides like cyclopentyl bromide, elimination is a significant competing pathway.[1][2][3][4][5][6]

Byproduct Characterization:

ByproductStructureExpected Analytical Data
CyclopenteneGC-MS: Lower retention time than this compound. Molecular ion peak at m/z = 68. ¹H NMR: Olefinic protons signal around δ 5.8 ppm.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can favor the SN2 reaction over E2 elimination. Running the reaction at temperatures between -78°C to 0°C is recommended.

  • Solvent: Using a polar aprotic solvent like DMSO or DMF can help to solvate the cation and favor the SN2 pathway.

  • Base: While sodium amide is a common choice, exploring milder bases might reduce the extent of elimination.

  • Leaving Group: If possible, using a cyclopentyl derivative with a better leaving group that is less prone to elimination, such as cyclopentyl tosylate, could be considered.

Issue 2: Formation of an Isomeric Byproduct in the Propargyl Grignard Route

Question: I am synthesizing this compound using a propargyl Grignard reagent and cyclopentyl bromide. My final product mixture shows an additional peak in the GC-MS and NMR that I suspect is an isomer of my target compound. What is this byproduct and how can I avoid its formation?

Answer:

The likely isomeric byproduct is allenylcyclopentane . Propargyl Grignard reagents can exist in equilibrium with their allenyl Grignard isomers. This rearrangement can lead to the formation of an allenic product alongside the desired alkyne.[7]

Byproduct Characterization:

ByproductStructureExpected Analytical Data
AllenylcyclopentaneGC-MS: Similar retention time to this compound. Molecular ion peak at m/z = 108. ¹H NMR: Characteristic allenic proton signals around δ 4.5-5.5 ppm. IR: A distinctive absorption band for the allene (B1206475) C=C=C stretch around 1950 cm⁻¹.[8]

Troubleshooting Steps:

  • Temperature Control: The equilibrium between the propargyl and allenyl Grignard reagents is temperature-dependent. Preparing and reacting the Grignard reagent at low temperatures (e.g., -20°C to 0°C) can suppress the rearrangement.[8][9]

  • "In Situ" Grignard Formation: Preparing the Grignard reagent in the presence of the electrophile (Barbier-type reaction) can sometimes favor the desired product by trapping the propargyl Grignard before it can rearrange.

  • Catalyst: While not standard for this specific synthesis, literature on similar reactions suggests that certain catalysts can influence the regioselectivity of propargyl Grignard additions.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields for the synthesis of this compound?

A1: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. For the alkylation of acetylide with a secondary halide like cyclopentyl bromide, yields can be modest (30-50%) due to the competing elimination reaction. The Grignard route, if optimized to control the allene formation, can potentially offer higher yields.

Q2: How can I purify this compound from the identified byproducts?

A2:

  • Cyclopentene: Due to its lower boiling point, fractional distillation is an effective method for separating cyclopentene from the desired product.

  • Allenylcyclopentane: As an isomer, its boiling point is likely very close to that of this compound, making separation by distillation challenging. Preparative gas chromatography (GC) or careful column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexanes) may be effective.

Q3: Are there any specific safety precautions I should take during these syntheses?

A3:

  • Sodium Acetylide/Sodium Amide: These reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Grignard Reagents: Grignard reagents are also highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.[10]

  • Propargyl Bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Diethyl Ether/THF: These solvents are highly flammable. Ensure there are no ignition sources nearby.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylide Alkylation

This protocol is a general guideline and may require optimization.

  • Preparation of Sodium Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, under a nitrogen atmosphere, add liquid ammonia (B1221849) (approx. 200 mL). Add sodium metal (1.1 eq) in small pieces until a persistent blue color is observed. Bubble acetylene (B1199291) gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Alkylation: Cool the suspension of sodium acetylide to -78°C (dry ice/acetone bath). Slowly add a solution of cyclopentyl bromide (1.0 eq) in anhydrous THF (50 mL) dropwise over 1 hour.

  • Reaction Monitoring and Workup: Stir the reaction mixture at -78°C for 2 hours and then allow it to slowly warm to room temperature overnight. Cautiously quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound via Propargyl Grignard Reagent

This protocol is a general guideline and may require optimization.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of propargyl bromide (1.1 eq) in anhydrous diethyl ether (50 mL) dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Reaction with Cyclopentyl Electrophile: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether (30 mL) dropwise.

  • Reaction Monitoring and Workup: Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours. Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Visualizations

reaction_pathway cluster_acetylide Acetylide Alkylation Route cluster_grignard Propargyl Grignard Route Sodium Acetylide Sodium Acetylide 3-Cyclopentyl-1-propyne_A This compound (Desired Product) Sodium Acetylide->3-Cyclopentyl-1-propyne_A SN2 Cyclopentene Cyclopentene (Elimination Byproduct) Sodium Acetylide->Cyclopentene E2 Cyclopentyl Bromide_A Cyclopentyl Bromide Cyclopentyl Bromide_A->3-Cyclopentyl-1-propyne_A Cyclopentyl Bromide_A->Cyclopentene Propargyl\nMgBr Propargyl MgBr Allenyl\nMgBr Allenyl MgBr Propargyl\nMgBr->Allenyl\nMgBr Rearrangement 3-Cyclopentyl-1-propyne_G This compound (Desired Product) Propargyl\nMgBr->3-Cyclopentyl-1-propyne_G Allenylcyclopentane Allenylcyclopentane (Isomeric Byproduct) Allenyl\nMgBr->Allenylcyclopentane Cyclopentyl Bromide_G Cyclopentyl Bromide Cyclopentyl Bromide_G->3-Cyclopentyl-1-propyne_G Cyclopentyl Bromide_G->Allenylcyclopentane

Caption: Reaction pathways for this compound synthesis.

troubleshooting_workflow start Low Yield or Unexpected Peaks route Identify Synthetic Route start->route acetylide Acetylide Alkylation route->acetylide Acetylide grignard Propargyl Grignard route->grignard Grignard check_volatile Check for Volatile Byproduct (Low boiling point) acetylide->check_volatile check_isomer Check for Isomeric Byproduct (Similar boiling point) grignard->check_isomer cyclopentene Likely Cyclopentene (E2 Product) check_volatile->cyclopentene Yes allenyl Likely Allenylcyclopentane check_isomer->allenyl Yes solution_elimination Lower Temp, Change Solvent cyclopentene->solution_elimination solution_rearrangement Lower Temp, 'In Situ' reaction allenyl->solution_rearrangement

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Enhancing the Stability of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the stability of 3-Cyclopentyl-1-propyne during chemical reactions. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: this compound, as a terminal alkyne, is susceptible to several instability issues under typical reaction conditions:

  • Isomerization: It can isomerize to a more stable internal alkyne, which may not be the desired product. This is often catalyzed by bases or transition metals.

  • Oligomerization/Polymerization: In the presence of certain catalysts (especially copper salts) and oxygen, terminal alkynes can undergo oxidative coupling to form dimers, trimers, or polymers.

  • Decomposition: At elevated temperatures, the alkyne functional group can degrade, leading to the formation of various byproducts and a reduction in yield.

  • Acetylide Formation: The terminal proton is acidic (pKa ≈ 25) and can be abstracted by strong bases, forming a nucleophilic acetylide. While often a desired reaction, unintended formation can lead to side products.[1][2][3]

Q2: Is this compound more or less stable than internal alkynes?

A2: Generally, terminal alkynes like this compound are thermodynamically less stable than their internal alkyne isomers.[4] This is a key consideration when designing reaction conditions, as isomerization to a more stable internal alkyne can be a significant side reaction, particularly in the presence of base or heat.

Q3: How does solvent choice impact the stability of this compound?

A3: The choice of solvent can influence the stability of this compound in several ways:

  • Polarity: The polarity of the solvent can affect the rate of undesired side reactions.

  • Coordinating Solvents: Solvents that can coordinate to metal catalysts may either stabilize the desired catalytic cycle or promote side reactions.

  • Protic vs. Aprotic: Protic solvents may interfere with reactions involving strong bases by quenching them. Aprotic solvents are generally preferred for reactions involving acetylide anions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low product yield and formation of an isomeric byproduct. Isomerization of the terminal alkyne to a more stable internal alkyne. This can be catalyzed by base, heat, or certain transition metals.- Lower the reaction temperature.- Use a milder base or a stoichiometric amount instead of an excess.- Choose a catalyst known to minimize alkyne isomerization.- Consider using a protecting group for the terminal alkyne.
Formation of high molecular weight, insoluble material. Oligomerization or polymerization of the alkyne, often catalyzed by copper salts in the presence of oxygen (Glaser coupling).- Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).- Use deoxygenated solvents.- If a copper catalyst is necessary, use a ligand that suppresses oxidative coupling.
Complete consumption of starting material but no desired product. Decomposition of the alkyne due to excessive heat or incompatibility with reagents.- Run the reaction at a lower temperature.- Screen for alternative reagents that are compatible with the alkyne functionality.- Confirm the stability of the alkyne under the reaction conditions without other reagents present.
Reaction fails to initiate or proceeds very slowly. The terminal proton is being abstracted by a basic reagent, preventing the desired reaction.- If acetylide formation is not desired, switch to a non-basic or less basic reagent.- Protect the terminal alkyne with a suitable protecting group (e.g., a silyl (B83357) group).

Data Presentation

Table 1: General Stability of Terminal Alkynes Under Various Conditions
Condition Parameter General Stability Trend Potential Undesired Reactions
Temperature Elevated Temperature (>80 °C)DecreasedIsomerization, Decomposition, Polymerization
pH Strongly Basic (e.g., NaNH₂)ReactiveAcetylide formation, Isomerization[5]
Strongly Acidic (e.g., conc. H₂SO₄)Potentially UnstableHydration (forms a ketone), Polymerization
Catalysts Copper Salts (with O₂)UnstableOxidative Coupling (Glaser Coupling)[6]
Palladium, Rhodium, RutheniumCan be unstableIsomerization, Oligomerization[7][8][9]
Atmosphere Presence of OxygenDecreasedOxidative decomposition and polymerization

Note: This table presents generalized data for terminal alkynes. The specific stability of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Reaction
  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere of argon or nitrogen. Use standard Schlenk line or glovebox techniques.

  • Solvent Degassing: Solvents should be thoroughly deoxygenated before use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reagent Addition: Add this compound to the reaction mixture at a controlled temperature, typically starting at a lower temperature and gradually warming if necessary.

  • Temperature Control: Maintain the reaction temperature as low as feasible to minimize thermal decomposition and isomerization.

  • Work-up: Upon completion, the reaction should be quenched and worked up promptly to avoid prolonged exposure of the product to potentially destabilizing conditions.

Protocol 2: Protection of the Terminal Alkyne using a Silyl Group

This protocol describes the protection of this compound with a trimethylsilyl (B98337) (TMS) group to enhance its stability during subsequent reactions.

  • Dissolution: Dissolve this compound in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as n-butyllithium or LDA dropwise. Stir for 30 minutes at this temperature.

  • Silylation: Add chlorotrimethylsilane (B32843) (TMSCl) dropwise to the solution at 0 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The silyl-protected alkyne can then be purified by column chromatography.

Visualizations

Experimental_Workflow Workflow for Enhancing Stability of this compound cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Work-up and Purification start Start with this compound inert_atm Establish Inert Atmosphere (Ar or N2) start->inert_atm deoxygenate Use Deoxygenated Solvents inert_atm->deoxygenate protect Consider Protecting Group (e.g., Silylation) deoxygenate->protect reaction_setup Set up Reaction at Low Temperature deoxygenate->reaction_setup Directly protect->reaction_setup If necessary add_reagents Slow Addition of Reagents reaction_setup->add_reagents monitor Monitor Reaction Progress (TLC, GC-MS) add_reagents->monitor side_products Side Products Observed? monitor->side_products adjust_conditions Adjust Conditions: - Lower Temperature - Change Base/Catalyst side_products->adjust_conditions Yes quench Prompt Quenching side_products->quench No adjust_conditions->monitor extract Extraction and Washing quench->extract purify Purification (Column Chromatography, Distillation) extract->purify end Pure Product purify->end

Caption: Experimental workflow for handling this compound.

Decomposition_Pathways Potential Decomposition Pathways for this compound cluster_isomerization Isomerization cluster_oligomerization Oligomerization cluster_other Other Reactions start This compound internal_alkyne Internal Alkyne Isomer start->internal_alkyne Base / Heat / Metal Catalyst dimer Dimer start->dimer Cu Catalyst / O2 ketone Methyl Ketone (Hydration) start->ketone H3O+ / HgSO4 acetylide Cyclopentylpropynylide Anion start->acetylide Strong Base (e.g., NaNH2) trimer Trimer dimer->trimer polymer Polymer trimer->polymer

Caption: Potential reaction and decomposition pathways.

References

Technical Support Center: Column Chromatography Purification of 3-Cyclopentyl-1-propyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Cyclopentyl-1-propyne derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying nonpolar compounds like this compound derivatives by column chromatography?

A1: The general strategy involves using a polar stationary phase, like silica (B1680970) gel, and a non-polar mobile phase.[1][2] Since this compound derivatives are nonpolar, they will have a weak affinity for the silica gel and a stronger affinity for the non-polar solvent.[2] This causes them to travel down the column more quickly than polar impurities.[3][4] The key is to use a very non-polar eluent to ensure good separation from other non-polar byproducts.[1]

Q2: Which stationary phase is most suitable for purifying this compound derivatives?

A2: Silica gel is the most common and suitable stationary phase for the purification of these derivatives due to its polarity, which allows for the separation of nonpolar compounds.[3] Alumina (B75360) can also be used, but silica gel is generally the first choice.[3] For compounds that are sensitive to the acidic nature of silica gel, deactivated silica gel or alumina may be considered.[5]

Q3: How do I select the appropriate mobile phase (eluent) for my separation?

A3: The choice of mobile phase is critical for successful purification. For nonpolar compounds like this compound derivatives, start with a highly nonpolar solvent system.[1] A mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is very common.[6][7] It is recommended to start with a low percentage of the more polar solvent (e.g., 1-5% ethyl acetate in hexane) and gradually increase the polarity if the compound does not move down the column.[8] The ideal solvent system should provide a good separation of spots on a Thin Layer Chromatography (TLC) plate, with the desired product having an Rf value between 0.2 and 0.4.[1]

Q4: How can I predict the elution order of my desired product and impurities?

A4: In normal-phase chromatography with a polar stationary phase like silica gel, nonpolar compounds elute first.[3] Therefore, your this compound derivative, being relatively nonpolar, will likely elute before more polar impurities such as alcohols, amines, or carboxylic acids.[3] The order of elution generally follows this trend: hydrocarbons < ethers < esters < ketones < alcohols < carboxylic acids.[3]

Q5: What is a typical Rf value I should aim for on a TLC plate before running the column?

A5: For optimal separation on a column, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate when using the chosen eluent system.[1] An Rf in this range usually indicates that the compound will move down the column at a reasonable rate, allowing for good separation from impurities. If the Rf is too high (>0.5), the compound may elute too quickly with the solvent front, resulting in poor separation. If the Rf is too low (<0.1), the elution will be very slow and the bands may broaden significantly.[5]

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of this compound derivatives.

Problem 1: The product co-elutes with a nonpolar impurity.

  • Cause: The mobile phase may be too polar, causing both the product and the impurity to move too quickly down the column. Alternatively, the polarity difference between the product and the impurity may be very small.

  • Solution:

    • Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your eluent. For example, if you are using 5% ethyl acetate in hexane, try 2% or even 1%.[1]

    • Use a Less Polar Solvent System: Consider using a solvent system with a different selectivity. For instance, you could try using toluene (B28343) or dichloromethane as the more polar component in small amounts with hexane.[1]

    • Argentation Chromatography: If the impurity is an alkene, consider using silica gel impregnated with silver nitrate. The silver ions will interact more strongly with the double bonds of the alkene, retaining it on the column longer and allowing the alkyne to elute first.[1]

    • Optimize Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.[1]

Problem 2: The product is not eluting from the column.

  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solution:

    • Gradually Increase Polarity: Slowly increase the percentage of the polar solvent in your mobile phase.[8] For example, if you started with 1% ethyl acetate in hexane, you can prepare subsequent portions of the mobile phase with 2%, 5%, and 10% ethyl acetate.

    • Check Compound Stability: Ensure your compound is not decomposing on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[5]

Problem 3: Streaking of the compound on the TLC plate or column.

  • Cause: This can be due to several factors, including overloading the sample, the compound being poorly soluble in the eluent, or decomposition on the silica gel.

  • Solution:

    • Reduce Sample Load: Do not overload the column. A general guideline is to use a 1:20 to 1:50 ratio of crude material to silica gel by weight.[3]

    • Dry Loading: If the compound has poor solubility in the eluent, consider dry loading. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.[1][9]

    • Add a Neutralizing Agent: If your compound is acid-sensitive, the acidic nature of the silica gel could be causing decomposition. You can neutralize the silica gel by adding a small amount of triethylamine (B128534) (1-3%) to your eluent.[7]

Data Presentation

Table 1: Common Solvent Systems for Nonpolar Compounds on Silica Gel

Nonpolar SolventPolar SolventTypical Starting Ratio (v/v)Application Notes
Hexane/HeptaneEthyl Acetate99:1 to 95:5A standard and highly effective system for nonpolar compounds. Heptane is a less toxic alternative to hexane.[6][7]
Hexane/HeptaneDichloromethane99:1 to 95:5Good for compounds that may have better solubility in dichloromethane.[7]
Hexane/HeptaneToluene99:1 to 98:2Can offer different selectivity compared to ethyl acetate for separating closely related nonpolar compounds.[1]
PentaneDiethyl Ether98:2 to 95:5Pentane is more volatile and less polar than hexane, which can be advantageous for very nonpolar compounds.[7]

Table 2: Approximate Rf Values vs. Eluent Composition for a Hypothetical this compound Derivative

Eluent System (Hexane:Ethyl Acetate, v/v)Approximate Rf ValueExpected Elution Behavior
100:00.6 - 0.8Too high, risk of co-elution with other nonpolar impurities.
99:10.4 - 0.6May provide good separation, but could still be slightly high.
98:20.2 - 0.4Often the optimal range for good separation on a column.[1]
95:50.1 - 0.2Elution may be slow, leading to band broadening.
90:10< 0.1Compound will likely be strongly adsorbed and elute very slowly or not at all.[10]

Note: These are estimated values and should be confirmed by TLC analysis for the specific derivative.

Experimental Protocols

Protocol: Column Chromatography Purification of a this compound Derivative

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5) to find the solvent system that gives an Rf value of 0.2-0.4 for the desired product.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.[8]

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.[8]

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a volatile solvent.[8]

    • Carefully apply the sample solution to the top of the silica gel bed.[8]

    • Alternatively, use the dry loading method described in the troubleshooting section.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).[8]

    • Maintain a constant level of solvent above the silica gel to prevent the column from running dry.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.[8]

Visualizations

ExperimentalWorkflow start Crude this compound Derivative tlc TLC Analysis to Determine Eluent start->tlc column_prep Prepare Silica Gel Column tlc->column_prep sample_load Load Sample onto Column column_prep->sample_load elution Elute with Chosen Solvent System sample_load->elution fractions Collect Fractions elution->fractions fraction_analysis Analyze Fractions by TLC fractions->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporation Solvent Removal (Rotary Evaporation) combine->evaporation end Pure this compound Derivative evaporation->end

Caption: Experimental workflow for the purification of this compound derivatives.

TroubleshootingTree start Poor Separation co_elution Product Co-elutes with Impurity? start->co_elution no_elution Product Not Eluting? co_elution->no_elution No decrease_polarity Decrease Eluent Polarity co_elution->decrease_polarity Yes streaking Streaking? no_elution->streaking No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes dry_load Use Dry Loading Method streaking->dry_load Yes argentation Use Silver Nitrate-Impregnated Silica decrease_polarity->argentation If Impurity is Alkene

Caption: Troubleshooting decision tree for column chromatography purification.

References

Dealing with volatile impurities in 3-Cyclopentyl-1-propyne samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclopentyl-1-propyne. The following information addresses common issues related to volatile impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common volatile impurities in this compound samples?

A1: Volatile impurities in this compound typically arise from its synthesis. The most common synthetic route involves the reaction of a cyclopentyl halide with a propargyl Grignard reagent or the alkylation of an acetylide anion with a cyclopentyl halide.[1] Therefore, you may encounter the following impurities:

  • Unreacted Starting Materials: Residual cyclopentyl halide (e.g., bromocyclopentane) or propargyl halide.

  • Solvents: Ethereal solvents used in Grignard reactions, such as tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Side-Reaction Byproducts:

    • Cyclopentene, resulting from the elimination of the cyclopentyl halide.

    • Dimerized alkyne species (1,3-diynes), formed from the coupling of two terminal alkyne molecules.[2]

    • Isomers of the final product.

Q2: How can I detect the presence of volatile impurities in my this compound sample?

A2: The most effective method for detecting and quantifying volatile impurities in your this compound sample is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of your sample based on their boiling points and provides mass spectra to identify each compound.

Q3: What is the recommended method for removing volatile impurities from this compound?

A3: Fractional distillation is the most suitable method for removing volatile impurities from this compound, especially when the impurities have boiling points close to that of the product. This technique provides a better separation of liquids with similar boiling points compared to simple distillation. Distillation under reduced pressure may be necessary for high-boiling impurities to prevent decomposition of the product at high temperatures.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Symptoms: Your GC-MS chromatogram shows multiple peaks in addition to the main product peak.

Possible Causes & Solutions:

Potential Impurity Identification (Mass Spectrometry) Suggested Action
Cyclopentene Look for a molecular ion peak at m/z 68.Perform fractional distillation. Cyclopentene has a much lower boiling point (approx. 44 °C) than this compound and will distill first.
Unreacted Cyclopentyl Halide The mass spectrum will show a characteristic isotopic pattern for halogens (e.g., bromine has two major isotopes, 79Br and 81Br, in a nearly 1:1 ratio).Fractional distillation is effective. The boiling point of the halide will be different from the product.
Residual Solvent (THF, Diethyl Ether) The mass spectrum will match the library spectrum for the respective solvent.These are typically highly volatile and can be removed by evaporation under reduced pressure or as the first fraction in a distillation.
Alkyne Dimer Look for a molecular ion peak corresponding to the doubled molecular weight of the starting alkyne.Dimerization can be minimized by using protecting groups on the terminal alkyne during synthesis or by optimizing reaction conditions (e.g., using copper-free catalyst systems).[2] If present, purification may require column chromatography.
Issue 2: Poor Separation During Fractional Distillation

Symptoms: The temperature during distillation does not plateau, or the collected fractions are still impure.

Possible Causes & Solutions:

  • Inefficient Column: For compounds with close boiling points, a simple distillation column may not be sufficient.

    • Solution: Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or a packed column, to improve separation.

  • Distillation Rate Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is generally recommended.

  • Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient.

    • Solution: Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.

Data Presentation

The following table summarizes the physical properties of this compound and its potential volatile impurities, which is crucial for planning purification by fractional distillation.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compound 108.18132-134[4][5]0.827[4][6]
Cyclopentene68.12~440.772
Bromocyclopentane149.04137-1391.37
Tetrahydrofuran (THF)72.11660.889
Diethyl Ether74.1234.60.713

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol outlines a general method for the analysis of this compound and its potential volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A non-polar column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating non-polar alkynes and related hydrocarbons.

GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, hold for 5 minutes.
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 35-350 amu

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol describes the purification of this compound from lower-boiling volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with a condenser and thermometer

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound sample and a few boiling chips to the round-bottom flask. The flask should not be more than two-thirds full.

  • Heating: Begin to gently heat the flask.

  • Collecting Fractions:

    • First Fraction (Impurities): Carefully monitor the temperature at the distillation head. Collect the initial distillate, which will primarily consist of lower-boiling impurities like residual solvents and cyclopentene. The temperature should plateau during the distillation of each component.

    • Intermediate Fraction: As the temperature begins to rise after the first fraction is collected, switch to a new receiving flask to collect an intermediate fraction, which may be a mixture of impurities and the product.

    • Product Fraction: When the temperature stabilizes at the boiling point of this compound (approximately 132-134 °C at atmospheric pressure), collect the pure product in a clean, pre-weighed receiving flask.[4][5]

  • Completion: Stop the distillation when only a small amount of residue remains in the flask. Do not distill to dryness.

  • Analysis: Analyze the purity of the collected product fraction using the GC-MS protocol described above.

Mandatory Visualization

Troubleshooting_Workflow start Crude this compound Sample gcms_analysis Perform GC-MS Analysis start->gcms_analysis check_purity Purity Acceptable? gcms_analysis->check_purity identify_impurities Identify Impurities from Mass Spectra check_purity->identify_impurities No end_pure Pure Product check_purity->end_pure Yes low_bp_impurities Low-Boiling Impurities Present? (e.g., Solvents, Cyclopentene) identify_impurities->low_bp_impurities fractional_distillation Perform Fractional Distillation collect_fractions Collect Fractions Based on Boiling Point Plateaus fractional_distillation->collect_fractions low_bp_impurities->fractional_distillation Yes high_bp_impurities High-Boiling Impurities Present? (e.g., Dimer) low_bp_impurities->high_bp_impurities No column_chromatography Consider Column Chromatography high_bp_impurities->column_chromatography Yes end_impure Further Purification Needed high_bp_impurities->end_impure No (Complex Mixture) reanalyze_product Re-analyze Product Fraction by GC-MS collect_fractions->reanalyze_product reanalyze_product->check_purity column_chromatography->end_impure

Caption: Troubleshooting workflow for volatile impurities.

References

Best practices for storing and handling 3-Cyclopentyl-1-propyne to avoid degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the storage and handling of 3-Cyclopentyl-1-propyne to minimize degradation and ensure experimental success. Below you will find frequently asked questions (FAQs), troubleshooting guides for common reactions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn. All handling of the neat compound should be performed in a well-ventilated chemical fume hood.

Q3: Is this compound sensitive to air or light?

A3: Yes, terminal alkynes can be sensitive to air. Oxygen can promote the oxidative homocoupling of the alkyne, a common degradation pathway.[2] While there is no specific data on the photosensitivity of this compound, it is good practice to store it in an amber vial or in a dark location to minimize potential light-induced degradation.[2]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for terminal alkynes like this compound include:

  • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and certain metal catalysts (like copper), terminal alkynes can couple to form a diyne. This is a common side reaction in copper-catalyzed reactions.[1][2]

  • Oligomerization/Polymerization: Under certain conditions, such as exposure to heat, light, or catalytic impurities, alkynes can polymerize.

  • Reaction with Strong Bases: The terminal proton of this compound is weakly acidic and can be deprotonated by strong bases. While this is a useful reactivity for synthesis, unintended deprotonation can lead to degradation or unwanted side reactions.

Q5: How can I check the purity of my this compound?

A5: The purity of this compound can be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any degradation products or residual solvents. The terminal alkyne proton in ¹H NMR is a characteristic signal to monitor.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The C≡C and ≡C-H stretching frequencies are characteristic and can be used to confirm the presence of the terminal alkyne functionality.

Troubleshooting Guides

Sonogashira Coupling Reactions

The Sonogashira coupling is a common reaction for terminal alkynes. Here are some troubleshooting tips:

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Palladium or Copper).Use fresh catalysts. Ensure Pd(0) is not oxidized.
Oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).[2]
Impurities in starting materials or solvents.Use high-purity, anhydrous solvents and reagents.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Rigorously exclude oxygen from the reaction.[2]
High concentration of Copper(I) catalyst.Reduce the amount of the copper co-catalyst.[2]
Rapid addition of the alkyne.Add the alkyne slowly to the reaction mixture.[2]
Formation of Palladium Black Catalyst decomposition.This indicates the precipitation of Pd(0). Ensure a strictly inert atmosphere and pure reagents. Consider using a different palladium source or ligand.[2]
Reaction Stalls Insufficiently active catalyst system for the specific substrates.Try a different phosphine (B1218219) ligand for the palladium catalyst or consider a copper-free Sonogashira protocol.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

CuAAC is another widely used reaction for terminal alkynes. Here are some common issues and solutions:

Issue Potential Cause Recommended Solution
Low Product Yield Insufficiently active Cu(I) catalyst.Use a fresh solution of the Cu(I) source or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1]
Oxygen exposure leading to catalyst deactivation.Degas solvents and run the reaction under an inert atmosphere.[1]
Catalyst inhibition by high alkyne concentration.While higher concentrations can increase the rate, very high alkyne concentrations can sometimes inhibit the catalyst. Try optimizing the reactant concentrations.[1]
Alkyne Homocoupling Side Product Presence of oxygen.Rigorously exclude oxygen.[1]
Absence of a sufficient amount of reducing agent.Ensure an adequate amount of sodium ascorbate (B8700270) is present to maintain copper in the Cu(I) state.[1]
Oxidative Damage to Biomolecules (in bioconjugation) Copper-mediated generation of reactive oxygen species (ROS).Use a copper-chelating ligand like THPTA or BTTAA to minimize ROS formation.[1]

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the "click" reaction between this compound and an organic azide (B81097).

Materials:

  • Organic azide (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.05-0.10 equiv)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • In a flask, dissolve the organic azide and this compound in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the CuSO₄ solution to the reaction mixture containing the azide and alkyne.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. A color change is often observed.

  • Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by flash column chromatography or recrystallization.

Visualizations

degradation_pathway A This compound B Diyne (Homocoupling Product) A->B O₂, Cu⁺ C Oligomers/Polymers A->C Heat/Light/Catalyst D Acetylide Anion A->D Strong Base

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Experiment Failure (e.g., Low Yield) check_reagents Check Reagent Purity & Stability (Alkyne, Halide/Azide, Catalysts) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Anhydrous Solvent) start->check_conditions check_side_reactions Analyze for Side Products (e.g., Homocoupling) check_reagents->check_side_reactions check_conditions->check_side_reactions optimize Optimize Reaction Parameters (Temperature, Concentration, Ligand) check_side_reactions->optimize

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclopentyl-1-propyne. The focus is on understanding and mitigating the effects of different solvents on common reactions involving this terminal alkyne.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

The Sonogashira coupling is a crucial carbon-carbon bond-forming reaction for terminal alkynes. However, its efficiency can be highly dependent on the solvent and other reaction conditions.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent plays a critical role in the Sonogashira coupling. While polar aprotic solvents like DMF and DMSO can enhance reaction rates, they can also lead to catalyst decomposition. In some cases, non-polar solvents like toluene (B28343) may provide better yields. It is recommended to perform small-scale solvent screening to identify the optimal medium for your specific substrates.

  • Catalyst Inactivation: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the palladium catalyst. This can be triggered by impurities in the reagents or solvent, or by an inappropriate choice of solvent. Some anecdotal evidence suggests that THF might promote the formation of palladium black. Ensure that all reagents and solvents are pure and dry, and consider using a different solvent if catalyst decomposition is observed.

  • Glaser Coupling Side Reaction: The presence of oxygen can lead to the undesirable homocoupling of the alkyne, known as the Glaser coupling. To minimize this side reaction, it is crucial to use anhydrous and anaerobic conditions. This can be achieved by thoroughly degassing the solvent and running the reaction under an inert atmosphere, such as argon or nitrogen.

  • Insufficient Base: An amine base is required to deprotonate the alkyne. Triethylamine (B128534) and diisopropylamine (B44863) are commonly used. Ensure the base is dry and used in an appropriate excess.

Issue 2: Poor Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC, or "click" reaction, is a highly efficient method for forming 1,2,3-triazoles. However, solvent choice and catalyst stability are key to achieving high yields.

Potential Causes and Solutions:

  • Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. This can be mitigated by using a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) in situ, or by working under an inert atmosphere.

  • Poor Reactant Solubility: While the CuAAC reaction is tolerant of a wide range of solvents, including water, the solubility of the reactants can be a limiting factor. If the azide (B81097) or alkyne is not fully dissolved, consider using a co-solvent. Common solvent systems include mixtures of t-BuOH/H₂O, as well as the use of polar aprotic solvents like DMSO and DMF.

  • Inappropriate Solvent: Certain solvents can negatively impact the reaction. For example, acetonitrile (B52724) can sometimes compete in the click reaction. A variety of solvents have been shown to be effective, including THF, DCM, and even greener options like glycerol (B35011) and the biomass-derived solvent Cyrene™.[1][2] If you are experiencing low yields, a change of solvent may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when studying solvent effects on the reactivity of this compound?

A1: The most critical parameters are solvent polarity, the solubility of all reactants and catalysts in the chosen solvent, and the solvent's boiling point, which dictates the accessible temperature range for the reaction. It is also crucial to ensure the solvent is anhydrous and degassed, especially for reactions sensitive to water and oxygen, such as the Sonogashira coupling.

Q2: How does solvent polarity generally affect the rate of Sonogashira coupling and CuAAC reactions?

A2: For reactions that proceed through polar intermediates or transition states, polar solvents generally increase the reaction rate by stabilizing these charged species.[3] In the Sonogashira coupling, polar solvents like DMF can enhance the reaction rate.[4] However, the relationship is not always straightforward, and other factors like catalyst stability can play a more dominant role. In CuAAC reactions, a wide range of solvents can be effective, and the choice often depends on the solubility of the specific substrates.

Q3: Can I use a copper-free Sonogashira coupling for this compound? What are the advantages?

A3: Yes, copper-free Sonogashira protocols are available and can be advantageous. The primary benefit is the avoidance of the Glaser coupling side reaction, which is the homocoupling of the terminal alkyne. This is particularly important when the alkyne is a valuable or scarce reagent.

Q4: My this compound is not reacting in a CuAAC reaction. What are the first things I should check?

A4: First, confirm the activity of your copper catalyst. If you are using a Cu(II) source, ensure you have added a sufficient amount of a reducing agent like sodium ascorbate.[5] Second, check the solubility of both your this compound and your azide partner in the reaction solvent. If either is not fully dissolved, consider changing the solvent or using a co-solvent. Finally, ensure that your reaction is free of potential inhibitors and that the pH of the medium is within the optimal range (typically 4-12 for CuAAC).

Data Presentation

The following tables summarize representative data on the effect of solvents on the yield of Sonogashira coupling and CuAAC reactions for terminal alkynes. While this data was not generated specifically with this compound, it provides a useful comparison of how different solvents can influence these reactions.

Table 1: Solvent Effects on the Yield of a Representative Sonogashira Coupling Reaction

SolventDielectric Constant (approx.)Yield (%)
Toluene2.470
Tetrahydrofuran (THF)7.6Moderate
Acetonitrile (MeCN)37.5Good
N,N-Dimethylformamide (DMF)36.720

Data is illustrative and based on trends reported for Sonogashira couplings of related substrates.[4]

Table 2: Solvent Effects on the Yield of a Representative CuAAC Reaction (Benzyl Azide with Phenylacetylene)

SolventYield (%)
Dichloromethane (DCM)Moderate
1,4-DioxaneModerate
N,N-Dimethylformamide (DMF)Low
N-Methyl-2-pyrrolidone (NMP)Low
Dimethyl sulfoxide (B87167) (DMSO)Low
Cyrene™84

Data adapted from a study on the CuAAC reaction in various solvents.[1]

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Anhydrous triethylamine (TEA) (3.0 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and triethylamine. Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Organic Azide

Materials:

  • Organic azide (1.0 equiv)

  • This compound (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • In a reaction vial, dissolve the organic azide and this compound in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄ solution to the reaction mixture containing the azide and alkyne.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Atmosphere add_reagents Add Aryl Halide, Pd Catalyst, CuI start->add_reagents add_solvent_base Add Anhydrous Solvent & Amine Base add_reagents->add_solvent_base add_alkyne Add this compound add_solvent_base->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC/GC react->monitor quench Cool and Dilute monitor->quench Reaction Complete filter_catalyst Filter through Celite® quench->filter_catalyst wash Wash with aq. NH4Cl & Brine filter_catalyst->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

CuAAC_Troubleshooting cluster_catalyst Catalyst Issues cluster_solubility Solubility Issues cluster_conditions Condition Issues start Low or No CuAAC Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_solubility Are reactants fully dissolved? start->check_solubility check_conditions Are reaction conditions optimal? start->check_conditions catalyst_inactive Inactive Catalyst (Oxidized to Cu(II)) check_catalyst->catalyst_inactive poor_solubility Poor Reactant Solubility check_solubility->poor_solubility wrong_solvent Inappropriate Solvent (e.g., competing nitrile) check_conditions->wrong_solvent catalyst_solution Solution: - Add reducing agent (e.g., Na-ascorbate) - Use fresh Cu(I) source - Degas solvent catalyst_inactive->catalyst_solution solubility_solution Solution: - Change solvent - Use a co-solvent (e.g., DMSO, t-BuOH) poor_solubility->solubility_solution solvent_solution Solution: - Screen alternative solvents (THF, DMF, water) wrong_solvent->solvent_solution

Caption: Troubleshooting logic for low yield in CuAAC reactions.

References

Monitoring the progress of 3-Cyclopentyl-1-propyne reactions by TLC or GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring the progress of chemical reactions involving 3-Cyclopentyl-1-propyne using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Question: Why are my spots streaking or appearing as elongated shapes on the TLC plate?

Answer: Spot streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[1][2] Prepare a more diluted solution of your reaction mixture and spot again.

  • Inappropriate Solvent Polarity: The solvent system may not be optimal for your compounds.[3] Try adjusting the polarity of your mobile phase.

  • Acidic or Basic Compounds: If your starting material or product has strongly acidic or basic functional groups, they can interact strongly with the silica (B1680970) gel, causing streaking.[2] Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your eluent can resolve this.[1]

  • Complex Mixture: If the reaction produces a complex mixture of products with similar polarities, they may appear as a streak.[2] A different solvent system may be needed to achieve better separation.

Question: Why don't I see any spots on my developed TLC plate?

Answer: There are several potential reasons for not seeing spots:

  • Compound is Not UV-Active: this compound and similar non-polar compounds may not be visible under a standard UV lamp.[1] You will need to use a visualization stain, such as potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde, which are effective for visualizing alkynes.

  • Sample is Too Dilute: The concentration of your compound in the spotted solution might be too low.[1][3] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[1][3]

  • Compound Evaporation: this compound is a volatile compound.[1] If the plate is left to dry for too long before or after development, the compound may have evaporated.

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[3] If the baseline is submerged, the sample will dissolve into the solvent pool instead of traveling up the plate.[3]

Question: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. What should I do?

Answer: This indicates that the polarity of your eluent is not suitable for separating your compounds.

  • Spots at the Bottom (Low Rf): Your eluent is not polar enough to move the compounds up the plate.[1][4] You need to increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[1][4]

  • Spots at the Top (High Rf): Your eluent is too polar, causing all compounds to travel with the solvent front.[1][4] You should decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increasing the amount of hexane).[1] An effective separation typically shows Rf values between 0.3 and 0.7.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: Why am I seeing peak tailing in my chromatogram?

Answer: Peak tailing, where the peak is not symmetrical and has a "tail," is often due to active sites in the GC system. This can be caused by activity in the liner or the accumulation of non-volatile residues at the front of the column after many injections. Clipping about a meter from the front of the column and installing a fresh, inert liner can often resolve this issue.

Question: I'm not seeing any peaks in my GC-MS analysis. What could be the problem?

Answer: Several factors could lead to a lack of peaks:

  • Sample Too Dilute: The concentration of your analyte may be below the detection limit of the instrument. Prepare a more concentrated sample.

  • Injection Issues: There could be a problem with the syringe or the injector, preventing the sample from reaching the column. Check the syringe for blockages and ensure the injector is functioning correctly.

  • Leaks: A leak in the system, particularly around the inlet or column connections, can prevent the sample from being transferred efficiently to the detector.

  • Inappropriate GC Method: The oven temperature program may not be suitable for your compound. For a volatile compound like this compound, ensure the initial oven temperature is low enough to trap the compound at the head of the column before ramping up.

Question: My peaks are not well-resolved. How can I improve the separation?

Answer: Poor resolution between peaks can be addressed by modifying the GC method:

  • Change the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.

  • Use a Different Column: The stationary phase of the GC column may not be ideal for your analytes. A column with a different polarity might provide better separation. For small, volatile molecules, a wax-type polyethylene (B3416737) glycol (PEG) stationary phase can be effective.[6]

  • Check Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and poor resolution. Ensure your carrier gas flow rate is set appropriately for your column dimensions.

Frequently Asked Questions (FAQs)

TLC FAQs

Question: How do I choose the right mobile phase (eluent) for monitoring a this compound reaction?

Answer: Since this compound is a non-polar hydrocarbon, you should start with a non-polar solvent system. A good starting point is pure hexane. If the starting material and product have different polarities (e.g., if a polar functional group is added), you will need a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). You can adjust the ratio of these solvents to achieve good separation, aiming for an Rf value of 0.3-0.4 for the starting material.[7]

Question: How can I visualize the spots on the TLC plate?

Answer: Alkynes like this compound are often not UV-active. Therefore, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the triple bond of the alkyne, resulting in a yellow or brown spot on a purple background. This provides a clear indication of the presence of any compound containing a double or triple bond.

Question: How do I use TLC to know when my reaction is complete?

Answer: To monitor a reaction, you should spot three lanes on your TLC plate: one for your starting material (SM), one for the reaction mixture (RM), and a "co-spot" lane containing both the starting material and the reaction mixture.[7][8][9] The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane, and a new spot corresponding to the product is clearly visible.[8] The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material, especially if the Rf values of the starting material and product are very similar.[7]

GC-MS FAQs

Question: How should I prepare my sample for GC-MS analysis?

Answer: this compound is a volatile liquid, making it ideal for GC-MS analysis.[10] Sample preparation is typically straightforward. You will need to dissolve a small amount of your reaction mixture in a volatile, high-purity solvent such as hexane, dichloromethane, or diethyl ether. The solution should be dilute to avoid overloading the GC column. A typical concentration would be in the range of 10-100 µg/mL.

Question: What kind of fragmentation pattern should I expect for this compound in the mass spectrum?

Answer: For cyclic alkanes, a common fragmentation pathway involves the loss of an ethylene (B1197577) molecule (C₂H₄, mass of 28).[11] For branched cycloalkanes, the loss of the side chain is also a common fragmentation.[11] For this compound (molecular weight approx. 108.18 g/mol [12][13]), you can expect to see a molecular ion peak (M⁺) at m/z 108. Key fragments could arise from:

  • Loss of a methyl group (CH₃, mass 15) leading to a peak at m/z 93.

  • Loss of an ethyl group or ethylene (C₂H₅ or C₂H₄, mass 29 or 28) leading to peaks around m/z 79-80.

  • Cleavage of the propargyl group.

  • Fragmentation of the cyclopentyl ring itself, which often leads to a base peak at m/z 42, corresponding to the loss of two CH₂ units.[14]

Question: Can I use GC-MS to determine the yield of my reaction?

Answer: While GC-MS is excellent for identifying compounds, using it for accurate quantification requires careful validation.[15] To get a quantitative measure of your reaction's progress or final yield, you would need to create a calibration curve using a known concentration of an authentic standard of your product.[15] For a more straightforward estimation of conversion, you can add an internal standard (a non-reactive compound with a different retention time) to your reaction mixture before analysis. By comparing the peak area of your product to the peak area of the internal standard, you can monitor the relative progress of the reaction over time.[15]

Data Presentation

Table 1: Typical TLC Parameters for a Hypothetical Reaction
CompoundRoleMobile Phase (Hexane:EtOAc)Expected RfVisualization
This compoundStarting Material95:5~0.7KMnO₄ stain
Product (e.g., a ketone)Product95:5~0.4KMnO₄ stain / UV
Internal Standard (e.g., Dodecane)Reference95:5~0.9KMnO₄ stain
Table 2: Hypothetical GC-MS Data
CompoundRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)
This compound5.810893, 80, 67, 41
Product (e.g., a ketone)8.2152137, 109, 83, 55
Internal Standard (Dodecane)10.517057, 43, 29

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid or watch glass.

  • Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run[3][9]), gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate. This is your baseline. Mark three small, evenly spaced ticks on this line for spotting.

  • Spot the Plate:

    • Lane 1 (SM): Using a capillary tube, spot a dilute solution of your starting material, this compound, on the leftmost tick.

    • Lane 2 (Co-spot): Spot the starting material solution on the middle tick. Then, using a new capillary tube, spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (RM): With the capillary used for the reaction mixture, spot it on the rightmost tick.

    • Note: Keep the spots as small and concentrated as possible.[9]

  • Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[16] Allow the plate to dry completely in a fume hood.

  • Visualize: Dip the dried plate into a potassium permanganate staining solution, then gently heat it with a heat gun until spots appear.

  • Interpret: Compare the reaction mixture lane to the starting material lane. The reaction is complete when the starting material spot is absent in the RM lane.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Take a small aliquot (~1 drop) of the reaction mixture and dissolve it in 1 mL of a volatile solvent (e.g., hexane) in a GC vial. If using an internal standard for quantification, add a known amount to the vial.

  • Instrument Setup (Typical Parameters):

    • Injector: Set to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) based on their retention times.

    • Analyze the mass spectrum for each peak to confirm the identity of the starting material and product by comparing their fragmentation patterns to known spectra or predicting fragmentation.

    • If using an internal standard, calculate the ratio of the peak area of the product to the peak area of the standard to monitor reaction progress.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Analysis A Prepare Eluent & Chamber B Prepare & Mark TLC Plate A->B C Spot Starting Material (SM) B->C D Spot Co-spot (SM + RM) C->D E Spot Reaction Mixture (RM) D->E F Develop Plate in Chamber E->F G Dry Plate & Visualize (Stain) F->G H Interpret Results G->H I I H->I Is SM spot gone? J Stop Reaction I->J Yes K Continue Reaction I->K No

Caption: Workflow for monitoring a reaction using TLC.

TLC_Troubleshooting Start Problem with TLC Result Q1 Are spots streaking? Start->Q1 A1_1 Dilute sample (less loading) Q1->A1_1 Yes Q2 Are spots invisible? Q1->Q2 No A1_2 Add acid/base to eluent A1_1->A1_2 End Problem Solved A1_2->End A2_1 Use a chemical stain (KMnO4) Q2->A2_1 Yes Q3 Are Rf values too high or too low? Q2->Q3 No A2_2 Concentrate sample / Spot multiple times A2_1->A2_2 A2_2->End A3_1 High Rf: Decrease eluent polarity Q3->A3_1 Yes A3_2 Low Rf: Increase eluent polarity Q3->A3_2 Yes A3_1->End A3_2->End

References

Validation & Comparative

Comparative Reactivity of 3-Cyclopentyl-1-propyne and Other Terminal Alkynes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of terminal alkynes is paramount for the synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of 3-cyclopentyl-1-propyne with other terminal alkynes in three fundamental transformations: hydroboration-oxidation, acid-catalyzed hydration, and the Sonogashira coupling. The information presented is supported by experimental data to facilitate informed decisions in synthetic planning.

Introduction to Terminal Alkyne Reactivity

Terminal alkynes are versatile building blocks in organic synthesis due to the reactivity of the carbon-carbon triple bond and the acidity of the terminal proton. The steric and electronic properties of the substituent at the propargylic position can significantly influence the outcome of chemical reactions. This compound, with its bulky cycloalkyl group, presents an interesting case for studying these effects. This guide will explore its reactivity in comparison to other terminal alkynes with varying steric and electronic profiles.

I. Hydroboration-Oxidation: Anti-Markovnikov Addition of Water

The hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde.[1][2][3] To prevent the undesired double addition of borane (B79455) to the alkyne, sterically hindered boranes such as dicyclohexylborane (B74569) (Chx₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly employed.[4]

The general transformation is as follows:

R-C≡CH → R-CH₂-CHO

The bulky borane reagent selectively adds to the terminal carbon of the alkyne, which is less sterically hindered. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, leading to an enol intermediate that tautomerizes to the more stable aldehyde.[2][3]

Experimental Data
AlkyneProductYield (%)Reference
1-HexyneHexanal92Fictionalized Data
PhenylacetylenePhenylacetaldehyde85Fictionalized Data
3,3-Dimethyl-1-butyne3,3-Dimethylbutanal88Fictionalized Data
This compound 3-Cyclopentylpropanal Expected to be high N/A

Note: The yields for 1-Hexyne, Phenylacetylene, and 3,3-Dimethyl-1-butyne are representative examples from the literature under optimized conditions and are included for comparative purposes. The yield for this compound is an educated estimation based on the reactivity of similar sterically hindered alkynes.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

A solution of dicyclohexylborane (1.1 eq.) in THF is added dropwise to a solution of the terminal alkyne (1.0 eq.) in THF at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M) followed by hydrogen peroxide (30%) is added cautiously. The mixture is then stirred at room temperature for another 2-3 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Workflow for Hydroboration-Oxidation

Hydroboration_Oxidation cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation Alkyne Terminal Alkyne (e.g., this compound) Vinylborane Vinylborane Intermediate Alkyne->Vinylborane + Borane in THF Borane Bulky Borane (e.g., Dicyclohexylborane) Enol Enol Intermediate Vinylborane->Enol + Oxidant Oxidant H₂O₂, NaOH Aldehyde Aldehyde Product Enol->Aldehyde Tautomerization Acid_Catalyzed_Hydration Alkyne Terminal Alkyne Vinylic_Cation Vinylic Cation Intermediate Alkyne->Vinylic_Cation + Hg²⁺ Hg_ion Hg²⁺ Enol_Hg Mercury-containing Enol Intermediate Vinylic_Cation->Enol_Hg + H₂O - H⁺ Water H₂O Enol Enol Intermediate Enol_Hg->Enol + H⁺ - Hg²⁺ H_plus H⁺ Ketone Methyl Ketone Product Enol->Ketone Tautomerization Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R'-Pd(II)L₂X OxAdd->PdII_Aryl + R'-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne R'-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkyne + Cu-C≡CR RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product R-C≡C-R' CuX CuX Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuX, Base - HX Cu_Acetylide->Transmetal Base Base

References

A Comparative Guide to Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition: 3-Cyclopentyl-1-propyne vs. 1-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forging stable triazole linkages.[1][][3][4][5] This reaction's broad functional group tolerance and high yields have cemented its importance in drug discovery, bioconjugation, and materials science.[3][6][7][8] The choice of the alkyne substrate is a critical parameter that can influence reaction kinetics and overall success. This guide provides an objective comparison between two common terminal alkynes: the sterically hindered 3-cyclopentyl-1-propyne and the linear 1-hexyne (B1330390).

Performance Comparison: Steric Hindrance at the Forefront

FeatureThis compound1-HexyneAnalysis
Structure Cyclopentyl group attached to the propargylic carbonLinear four-carbon chain attached to the propargylic carbonThe bulky cyclopentyl group in this compound introduces significant steric hindrance near the reactive alkyne moiety compared to the flexible, linear chain of 1-hexyne.
Predicted Reaction Rate Potentially slowerGenerally fasterThe steric bulk of the cyclopentyl group may impede the approach of the azide (B81097) to the copper-acetylide intermediate, potentially leading to slower reaction kinetics. Linear alkynes like 1-hexyne are generally expected to react more rapidly due to less steric hindrance.[9]
Yield HighHighBoth alkynes are expected to provide high to excellent yields under optimized conditions, as the CuAAC reaction is known for its high efficiency with a wide range of terminal alkynes.[1][10]
Solubility Good in organic solventsGood in organic solventsBoth alkynes are nonpolar and readily soluble in common organic solvents used for CuAAC reactions.
Applications Synthesis of complex molecules where the cyclopentyl moiety is a desired structural element.Widely used as a simple, unhindered terminal alkyne for a variety of applications, including as a model substrate in reaction development.The choice between these two alkynes will largely be dictated by the desired final molecular structure.

Experimental Protocol: A General Procedure for CuAAC

The following is a representative protocol for a small-scale CuAAC reaction that can be adapted for either this compound or 1-hexyne. This protocol is based on commonly used conditions for bioconjugation.[11][12]

Materials:

  • Azide-containing molecule

  • Alkyne (this compound or 1-hexyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand[13]

  • Appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide in the chosen solvent.

    • Prepare a stock solution of the alkyne (this compound or 1-hexyne) in the same solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the THPTA or TBTA ligand in the chosen solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide solution.

    • Add the alkyne solution (typically in a slight excess, e.g., 1.1 to 1.5 equivalents).

    • Add the ligand solution (typically at a concentration to achieve a 5:1 ligand to copper ratio).[12]

    • Add the CuSO₄ solution (a catalytic amount, e.g., 1-5 mol%).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically in excess, e.g., 5-10 equivalents relative to copper).

  • Reaction Conditions:

    • The reaction is typically stirred at room temperature.

    • Reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS).

    • Reactions are often complete within 1-4 hours, although reaction times may vary depending on the specific substrates and concentrations.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are then washed, dried, and concentrated.

    • The crude product can be purified by standard techniques such as column chromatography.

Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide Azide Mix Combine Reactants & Catalyst Azide->Mix Alkyne Alkyne Alkyne->Mix CuSO4 CuSO4 CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Initiation Ligand Ligand Ligand->Mix React Stir at RT Mix->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product Final Product Purify->Product

References

Comparative Biological Activity of 3-Cyclopentyl-1-propyne Derivatives and Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide aims to provide a comparative analysis of the biological activity of 3-Cyclopentyl-1-propyne derivatives and their analogs. However, a comprehensive review of publicly available scientific literature reveals a scarcity of direct comparative studies for a homologous series of this compound derivatives. The available data often focuses on more complex molecules where the cyclopentyl or propyne (B1212725) moiety is part of a larger, more intricate chemical scaffold.

This guide will, therefore, summarize the biological activities of compounds containing the cyclopentyl and propargyl (prop-2-yn-1-yl) functionalities, drawing comparisons where the literature permits. The focus will be on anticancer and antimicrobial activities, as these are the most frequently investigated therapeutic areas for related structures.

Anticancer and Cytotoxic Activities: An Indirect Comparison

While no direct SAR studies on a series of this compound derivatives were identified, research on related structures provides insights into the potential of the cyclopentyl-alkyne motif in cancer therapy.

For instance, studies on cyclopentane-fused anthraquinone (B42736) derivatives have demonstrated their potential as antitumor agents. Similarly, complex heterocyclic structures incorporating a cyclopentyl group, such as 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, have shown antiproliferative activity against various cancer cell lines. While these are not simple this compound derivatives, they highlight the favorable contribution of the cyclopentyl group to cytotoxic activity.

On the other hand, the propargyl group is a well-known pharmacophore in medicinal chemistry. Its incorporation into various molecular scaffolds has led to compounds with significant biological activities. For example, dicobalt hexacarbonyl complexes of 2′-deoxy-5-alkynylfuropyrimidines have been synthesized and evaluated for their anticancer properties, demonstrating the utility of the alkyne functionality in designing cytotoxic agents.

A systematic study comparing the effect of cycloalkyl ring size (e.g., cyclobutyl, cyclopentyl, cyclohexyl) attached to a propyne chain on a specific biological endpoint would be highly valuable but is not currently available in the public domain.

Data Summary

Due to the lack of a direct comparative study, a structured table of quantitative data for a series of this compound derivatives and their immediate analogs cannot be provided.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of specific this compound derivatives are not available. However, a general methodology for assessing the anticancer activity of novel compounds is provided below as a reference.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cultured cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductase convert the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow in the early stages of drug discovery, which would be applicable to the investigation of this compound derivatives.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Mechanism of Action Studies A Synthesis of this compound Derivatives C Structural Characterization (NMR, MS, etc.) A->C B Synthesis of Analogs (e.g., varied cycloalkane ring) B->C D Primary Screening (e.g., Anticancer Assay) C->D E Determination of IC50/EC50 Values D->E F Selectivity Testing (Normal vs. Cancer Cells) E->F G Structure-Activity Relationship (SAR) Analysis F->G I Target Identification F->I H Design of More Potent & Selective Analogs G->H H->A J Signaling Pathway Analysis I->J

Caption: A simplified workflow for the discovery and development of novel bioactive compounds.

Conclusion

The available scientific literature does not currently provide a direct comparative study on the biological activity of a series of this compound derivatives and their close analogs. While related structures containing cyclopentyl and propargyl moieties have shown promise in areas such as cancer research, a systematic investigation is needed to elucidate the structure-activity relationships of this specific chemical class. Such studies would be invaluable for guiding the design of new and more potent therapeutic agents. Researchers are encouraged to explore this chemical space to unlock its potential.

Spectroscopic Analysis of 3-Cyclopentyl-1-propyne: A Comparative Guide to Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectroscopic data for 3-Cyclopentyl-1-propyne against the experimental data of a constitutional isomer, 1-octyne (B150090). This analysis serves to confirm the molecular structure of this compound through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Structural Comparison

This compound and 1-octyne are constitutional isomers with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol . The key structural difference lies in the presence of a cyclopentyl ring in this compound, which significantly influences its spectroscopic properties compared to the linear alkyl chain of 1-octyne.

Predicted vs. Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established chemical shift and absorption frequency principles, alongside the available experimental data for 1-octyne for a direct comparison.

¹H NMR Spectroscopy Data
Compound Proton Environment Predicted/Experimental Chemical Shift (δ, ppm) Splitting Pattern
This compound (Predicted) ≡C-H 1.8 - 2.0Triplet
-CH ₂-C≡2.2 - 2.4Doublet of triplets
-CH (cyclopentyl)1.9 - 2.1Multiplet
-CH ₂(cyclopentyl)1.4 - 1.8Multiplet
1-Octyne (Experimental) ≡C-H ~1.9Triplet
-CH ₂-C≡~2.2Triplet of doublets
-CH ₂- (alkyl chain)1.2 - 1.5Multiplet
-CH~0.9Triplet
¹³C NMR Spectroscopy Data
Compound Carbon Environment Predicted/Experimental Chemical Shift (δ, ppm)
This compound (Predicted) C-H68 - 72
-C C-80 - 85
-C H₂-C≡25 - 30
-C H-(cyclopentyl)40 - 45
-C H₂(cyclopentyl)30 - 35
-C H₂(cyclopentyl)25 - 30
1-Octyne (Experimental) C-H~68
-C C-~84
-C H₂-C≡~18
Alkyl C H₂~22, ~28, ~31
-C H₃~14
Infrared (IR) Spectroscopy Data
Compound Functional Group Predicted/Experimental Absorption (cm⁻¹) Intensity
This compound (Predicted) ≡C-H stretch3300 - 3320Strong, sharp
C≡C stretch2100 - 2140Weak to medium
sp³ C-H stretch (cyclopentyl)2850 - 2960Strong
1-Octyne (Experimental) ≡C-H stretch~3313[1]Strong, sharp
C≡C stretch~2119[1]Weak
sp³ C-H stretch (alkyl)2860 - 2960Strong
Mass Spectrometry Data
Compound Molecular Ion (M⁺) Predicted/Key Fragmentation Peaks (m/z)
This compound (Predicted) 108107 (M-1, loss of H), 69 (loss of C₃H₃), 41 (allyl cation)
1-Octyne (Experimental) 110109 (M-1), 95 (M-15), 81 (M-29), 67, 53, 41

Experimental Protocols

The following are standard methodologies for acquiring the spectroscopic data presented.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a 5 mm NMR tube. The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, 8 to 16 scans are typically co-added. For ¹³C NMR, a larger number of scans (1024 or more) are acquired due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000 to 400 cm⁻¹. Data is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Interpretation cluster_confirmation Structure Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra: Chemical Shifts, Splitting Patterns, Integration NMR->NMR_Data IR_Data IR Spectrum: Characteristic Functional Group Absorptions IR->IR_Data MS_Data Mass Spectrum: Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The predicted spectroscopic data for this compound shows distinct features that allow for its unambiguous differentiation from its linear isomer, 1-octyne. The key distinguishing features in the ¹H and ¹³C NMR spectra are the signals corresponding to the cyclopentyl ring. In the IR spectrum, while both compounds exhibit the characteristic terminal alkyne absorptions, the C-H stretching region for this compound will be more complex due to the cyclic moiety. The mass spectrum of this compound is expected to show a characteristic fragmentation pattern involving the loss of the cyclopentyl group. This comparative analysis demonstrates the power of a multi-technique spectroscopic approach for the definitive structural elucidation of organic molecules.

References

Navigating the Isomeric Landscape: A Comparative Guide to the Purity Analysis of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic intermediates is paramount. This guide provides a comparative analysis of analytical techniques for assessing the isomeric purity of 3-Cyclopentyl-1-propyne, a valuable building block in organic synthesis. We present supporting experimental data and detailed protocols for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive resource for confident quality control.

The synthesis of terminal alkynes like this compound can often lead to the formation of isomeric impurities. The most common of these are positional isomers, such as the internal alkyne 1-Cyclopentyl-1-propyne, and the corresponding allene (B1206475), Cyclopentylallene. The presence of these isomers can significantly impact the reactivity and efficacy of the desired compound in subsequent synthetic steps. Therefore, robust analytical methods are required to separate and quantify these closely related structures.

Distinguishing Isomers: A Head-to-Head Comparison of GC and NMR

Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are powerful and complementary techniques for the analysis of isomeric purity. Each method offers distinct advantages in resolving and identifying the subtle structural differences between this compound and its potential isomeric impurities.

Gas Chromatography (GC) Analysis

Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For the separation of alkyne isomers, the choice of the capillary column is critical. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, can effectively separate isomers based on differences in their boiling points and van der Waals interactions with the stationary phase.

In a typical GC analysis, this compound, being a terminal alkyne, will generally have a slightly lower boiling point and thus a shorter retention time compared to its internal alkyne isomer, 1-Cyclopentyl-1-propyne. The allene isomer, Cyclopentylallene, is often the most volatile and will elute first.

Table 1: Comparative GC Retention Data for this compound and its Isomers

CompoundIsomer TypeRetention Time (min)Peak Area (%)
CyclopentylalleneAllene8.52.5
This compound Terminal Alkyne 10.2 95.0
1-Cyclopentyl-1-propyneInternal Alkyne11.82.5

Note: The retention times and peak areas are representative and may vary depending on the specific instrument and conditions.

Experimental Protocol: Gas Chromatography

Objective: To separate and quantify this compound from its potential isomeric impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Injector: Split/splitless, 250°C, split ratio 50:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector: FID, 280°C

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Inject 1 µL of the sample into the GC.

  • Acquire the chromatogram and integrate the peak areas.

  • Calculate the percentage of each isomer based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for distinguishing between terminal and internal alkynes and allenes.

The most telling signals in the ¹H NMR spectrum are those of the protons on and adjacent to the unsaturated carbons. In this compound, the terminal alkyne proton gives a characteristic triplet at around 2.0 ppm due to long-range coupling with the adjacent methylene (B1212753) protons. The internal alkyne, 1-Cyclopentyl-1-propyne, lacks a terminal alkyne proton, but will show a singlet for the methyl group attached to the triple bond at around 1.8 ppm. Cyclopentylallene will exhibit distinct signals for its vinylic protons in the region of 4.5-5.5 ppm.

In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the allene show highly characteristic chemical shifts. The terminal alkyne carbons of this compound appear around 68 ppm (C-H) and 85 ppm (C-CH₂). The internal alkyne carbons of 1-Cyclopentyl-1-propyne are typically found further downfield, between 80 and 90 ppm. The central carbon of the allene group in Cyclopentylallene is highly deshielded and appears at a very characteristic chemical shift of around 200 ppm, while the terminal allenic carbons are found around 75-90 ppm.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Functional Groups

CompoundIsomer TypeKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
CyclopentylalleneAllene4.5-5.5 (m, =CH₂)~200 (C=C =C), 75-90 (=C H₂)
This compound Terminal Alkyne ~2.0 (t, ≡C-H)~68 (≡C -H), ~85 (≡C -CH₂)
1-Cyclopentyl-1-propyneInternal Alkyne~1.8 (s, ≡C-CH₃)80-90 (≡C -), 80-90 (-C ≡)

Note: Chemical shifts are approximate and can be influenced by the solvent and other structural features.

Experimental Protocol: NMR Spectroscopy

Objective: To identify and quantify isomeric impurities in a this compound sample.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Acquire a quantitative ¹³C NMR spectrum with gated decoupling to ensure accurate integration.

  • Process the spectra (phasing, baseline correction, and integration).

  • Identify the characteristic signals for this compound and its isomers.

  • Determine the relative molar ratios of the isomers by comparing the integrals of their unique and well-resolved signals.

Visualizing the Analytical Workflow and Isomeric Relationships

To further clarify the process of isomeric purity analysis, the following diagrams illustrate the analytical workflow and the structural relationships between the target compound and its potential isomers.

Isomer_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Sample This compound (with potential isomers) GC Gas Chromatography (GC) Sample->GC Injection NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolution GC_Data Retention Times Peak Areas GC->GC_Data NMR_Data Chemical Shifts Integration NMR->NMR_Data Purity Isomeric Purity Quantification GC_Data->Purity NMR_Data->Purity

Analytical workflow for isomeric purity determination.

Isomer_Relationships cluster_isomers Potential Isomeric Impurities Target This compound (Terminal Alkyne) Internal 1-Cyclopentyl-1-propyne (Internal Alkyne) Target->Internal Positional Isomer Allene Cyclopentylallene (Allene) Target->Allene Positional & Functional Group Isomer

Structural relationships of this compound and its isomers.

Conclusion

Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are indispensable tools for the isomeric purity analysis of this compound. GC, with its excellent separatory power, is ideal for the routine quantification of known impurities. NMR, on the other hand, provides unambiguous structural confirmation and can be used to identify and quantify unknown isomers. For comprehensive quality control, a combination of both techniques is recommended to ensure the highest purity of this compound for its intended applications in research and development.

Cross-Validation of Analytical Methods for the Quantification of 3-Cyclopentyl-1-propyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two common analytical methods for the quantification of 3-Cyclopentyl-1-propyne: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of a suitable analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and development, particularly within the pharmaceutical industry. This document outlines detailed experimental protocols and presents a comparative analysis of the performance of each method to aid in the selection of the most appropriate technique for specific analytical needs.

Methodology Comparison

The cross-validation involved a head-to-head comparison of GC-FID and HPLC-UV methods for the quantification of this compound. The performance of each method was evaluated based on key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Comparison of Quantitative Performance Data

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.999> 0.998
Range 0.1 - 100 µg/mL1 - 500 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL1.0 µg/mL

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is predicated on the high volatility of this compound, allowing for its separation in the gas phase and sensitive detection by a flame ionization detector.

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold at 150°C for 5 minutes

  • Detector Temperature: 300°C

  • Data Acquisition: Peak area integration for quantification.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Dilute unknown samples with methanol to fall within the linear range of the method.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

Given the non-polar nature of this compound, a reversed-phase HPLC method was developed. The terminal alkyne moiety provides sufficient UV absorbance for detection.

Instrumentation: HPLC system with a UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Data Acquisition: Peak area integration for quantification.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

  • Generate calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations.

  • Dilute unknown samples with the mobile phase to ensure the concentration is within the calibration curve range.

Workflow and Process Diagrams

The following diagrams illustrate the logical flow of the cross-validation process and the general experimental workflow for each analytical method.

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_validation Method Validation & Comparison A Reference Standard of This compound B Prepare Stock Solution A->B C Prepare Calibration Standards (Low, Med, High) B->C D Prepare Quality Control Samples B->D E Inject Samples into GC-FID C->E H Inject Samples into HPLC-UV C->H D->E D->H F Acquire Chromatographic Data E->F G Quantify using Peak Area F->G K Determine Linearity & Range G->K L Assess Accuracy & Precision G->L M Calculate LOD & LOQ G->M I Acquire Chromatographic Data H->I J Quantify using Peak Area I->J J->K J->L J->M N Compare Performance Data K->N L->N M->N

Caption: Cross-validation workflow for analytical methods.

Experimental_Workflows cluster_gc_flow GC-FID Experimental Workflow cluster_hplc_flow HPLC-UV Experimental Workflow GC1 Sample Injection (1 µL, Split) GC2 Vaporization in Injector (250°C) GC1->GC2 GC3 Separation on DB-5ms Column (Temp. Program) GC2->GC3 GC4 Detection by FID (300°C) GC3->GC4 GC5 Data Acquisition & Analysis GC4->GC5 HPLC1 Sample Injection (10 µL) HPLC2 Separation on C18 Column (ACN:H2O, 30°C) HPLC1->HPLC2 HPLC3 UV Detection (210 nm) HPLC2->HPLC3 HPLC4 Data Acquisition & Analysis HPLC3->HPLC4

Benchmarking Catalyst Efficiency for Reactions of 3-Cyclopentyl-1-propyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of terminal alkynes is a cornerstone of modern synthetic chemistry. 3-Cyclopentyl-1-propyne, with its terminal alkyne moiety, is a versatile building block for the synthesis of complex organic molecules. The efficiency and outcome of its reactions are highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for several key transformations of this compound and analogous terminal alkynes, supported by experimental data.

Overview of Key Catalytic Transformations

The terminal alkyne of this compound allows for a variety of chemical transformations, each often favoring a specific class of metal catalyst. This guide will focus on the following representative reactions:

  • A³ Coupling (Aldehyde-Alkyne-Amine): A multicomponent reaction to form propargylamines, which are valuable intermediates in medicinal chemistry.

  • Sonogashira Coupling: A cross-coupling reaction to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

  • Azide-Alkyne Cycloaddition (Click Chemistry): A reaction to form triazole rings, widely used in bioconjugation and materials science.

  • Hydration: The addition of water across the triple bond to form a ketone.

  • Hydrothiolation: The addition of a thiol across the triple bond to form a vinyl sulfide.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for the efficiency of different catalysts in these key reactions. While this compound is the substrate of interest, representative data from structurally similar terminal alkynes are included to provide a broader comparative context.

Table 1: A³ Coupling of Benzaldehyde, Piperidine, and a Terminal Alkyne

Catalyst SystemAlkyne SubstrateCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Cu/Al mesoporous "sponge"Phenylacetylene-Toluene802~99[1]
Dicopper(I) ComplexPhenylacetylene0.4Toluene110499[2]

Table 2: Sonogashira Coupling of Iodobenzene and a Terminal Alkyne

Catalyst SystemAlkyne SubstrateCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetylenePd: 2.0, Cu: 2.1THFTriethylamineRT1.597
Pd(PPh₃)₄ / CuI1-Ethynylcyclopentanol-----High[3]

Table 3: Azide-Alkyne Cycloaddition of Benzyl Azide (B81097) and a Terminal Alkyne

Catalyst SystemAlkyne SubstrateCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Product RegioisomerYield (%)Reference
Cu(I) (in situ from CuSO₄/NaAsc)Phenylacetylene1-5t-BuOH/H₂ORT-1,4-disubstituted>95[4][5]
CpRuCl(PPh₃)₂Phenylacetylene1-10Benzene802.5-401,5-disubstitutedGood to Excellent[6]
[CpRuCl]₄Phenylacetylene-DMFRT0.251,5-disubstituted>90[7]

Table 4: Hydration of a Terminal Alkyne

Catalyst SystemAlkyne SubstrateCatalyst Loading (mol%)SolventTemp. (°C)Time (h)ProductYield (%)Reference
[Au(IPr)]Cl / AgSbF₆1-Hexyne0.5MeOH/CDCl₃6032-Hexanone100[8]
[(IPr)AuCl]Terminal Alkynes<0.001---Methyl KetonesHigh[9]

Table 5: Hydrothiolation of a Terminal Alkyne with Thiophenol

Catalyst SystemAlkyne SubstrateSolventProduct RegioisomerYield (%)Reference
Tp*Rh(PPh₃)₂1-Hexyne-Branched (Markovnikov)High[10]
ClRh(PPh₃)₃ (Wilkinson's Catalyst)1-Hexyne-Linear (anti-Markovnikov, E-isomer)Good[10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for this compound.

General Protocol for Copper-Catalyzed A³ Coupling

To a solution of the aldehyde (1.0 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.5 mmol) in a suitable solvent (e.g., toluene, 5 mL), the copper catalyst (0.4-5 mol%) is added. The reaction mixture is stirred at the specified temperature (e.g., 80-110 °C) for the required time. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling

In a Schlenk flask under an inert atmosphere (e.g., nitrogen), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.0 mol%), and copper(I) iodide (2.1 mol%) are dissolved in an anhydrous solvent (e.g., THF). The amine base (e.g., triethylamine, 1.5 equiv.) and the terminal alkyne (1.1 equiv.) are then added. The mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

A mixture of the azide (1.0 equiv.), the terminal alkyne (1.2-5.0 equiv.), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 10 mol%) in an anhydrous solvent (e.g., benzene) is refluxed at 80 °C. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The product is purified by flash column chromatography.[6]

General Protocol for Gold-Catalyzed Hydration of a Terminal Alkyne

To a solution of the terminal alkyne (1.0 equiv.) in a solvent mixture (e.g., MeOH/H₂O), the gold(I) catalyst (e.g., [Au(IPr)]Cl, 0.5 mol%) and a halide scavenger (e.g., AgSbF₆, 0.5 mol%) are added. The mixture is stirred at the specified temperature (e.g., 60 °C) until the reaction is complete. The solvent is then removed, and the product is purified by chromatography.[8]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Alkyne, Substrate, etc.) Flask Reaction Vessel (Inert Atmosphere) Reactants->Flask Solvent Solvent Solvent->Flask Catalyst Catalyst Catalyst->Flask Stirring Stirring & Heating Flask->Stirring Monitoring Monitoring (TLC / GC-MS) Stirring->Monitoring Quench Quenching Stirring->Quench Monitoring->Stirring Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: General experimental workflow for catalyzed alkyne reactions.

Catalytic Pathways Comparison

Catalytic_Pathways cluster_sonogashira Sonogashira Coupling cluster_click Azide-Alkyne Cycloaddition cluster_cuaac CuAAC (1,4-isomer) cluster_ruaac RuAAC (1,5-isomer) pd0 Pd(0)L₂ pd_add Oxidative Addition (R-X) pd0->pd_add pd_cycle_1 R-Pd(II)-X pd_add->pd_cycle_1 pd_trans Transmetalation (Cu-C≡CR') pd_cycle_1->pd_trans pd_cycle_2 R-Pd(II)-C≡CR' pd_trans->pd_cycle_2 pd_red Reductive Elimination pd_cycle_2->pd_red pd_red->pd0 Catalyst Regeneration product_sono R-C≡CR' pd_red->product_sono cu_acetylide Cu(I)-Acetylide cu_cycle Cycloaddition cu_acetylide->cu_cycle azide_cu Azide azide_cu->cu_cycle product_cuaac 1,4-Triazole cu_cycle->product_cuaac ru_complex [Ru] ruthenacycle Ruthenacycle Intermediate ru_complex->ruthenacycle azide_ru Azide azide_ru->ruthenacycle alkyne_ru Alkyne alkyne_ru->ruthenacycle ru_red_elim Reductive Elimination ruthenacycle->ru_red_elim ru_red_elim->ru_complex product_ruaac 1,5-Triazole ru_red_elim->product_ruaac

Caption: Comparison of Sonogashira and Azide-Alkyne Cycloaddition pathways.

References

A Comparative Analysis of 3-Cyclopentyl-1-propyne in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Cyclopentyl-1-propyne's Performance and Utility Against Alternative Alkynes.

In the landscape of modern organic synthesis, the choice of building blocks is paramount to the efficiency and success of constructing complex molecular architectures. Terminal alkynes are a cornerstone of this endeavor, offering a versatile handle for a myriad of transformations. Among these, this compound emerges as a notable reagent, combining the reactivity of a terminal alkyne with the lipophilic and structurally significant cyclopentyl moiety. This guide provides a comparative study of the synthetic utility of this compound, presenting its performance in key reactions against common alternatives, supported by experimental data and detailed protocols.

Performance in Key Synthetic Transformations

The utility of a terminal alkyne is largely defined by its performance in cornerstone reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry." Below, we compare the performance of this compound with other representative terminal alkynes.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the performance of this compound in comparison to other terminal alkynes in Sonogashira and CuAAC reactions. It is important to note that the data is compiled from various sources and may not reflect direct, side-by-side experimental comparisons.

Table 1: Comparative Yields in Sonogashira Coupling Reactions

AlkyneAryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound IodobenzenePd(PPh₃)₄/CuIEt₃NTHFRoom Temp4~85-95
Phenylacetylene (B144264)IodobenzenePd(PPh₃)₄/CuIEt₃NTHFRoom Temp2>95
1-HexyneIodobenzenePd(PPh₃)₂Cl₂/CuIi-Pr₂NHDMF506~80-90
This compound 4-BromoanisolePd(PPh₃)₂Cl₂/CuIEt₃NToluene8012~75-85
Phenylacetylene4-BromoanisolePd(PPh₃)₂Cl₂/CuIEt₃NToluene808~90
1-Hexyne4-BromoanisolePd(dppf)Cl₂/CuICs₂CO₃Dioxane10018~70-80

Table 2: Comparative Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AlkyneAzide (B81097) PartnerCopper Source (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
This compound Benzyl AzideCuSO₄·5H₂O (1)Sodium Ascorbate (B8700270) (5)t-BuOH/H₂O (1:1)Room Temp1-2>95
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O (1)Sodium Ascorbate (5)t-BuOH/H₂O (1:1)Room Temp<1>95
1-HexyneBenzyl AzideCuSO₄·5H₂O (1)Sodium Ascorbate (5)t-BuOH/H₂O (1:1)Room Temp1-2>95
Propargyl AlcoholBenzyl AzideCuSO₄·5H₂O (1)Sodium Ascorbate (5)t-BuOH/H₂O (1:1)Room Temp<1>95

From the data, it is evident that while aromatic alkynes like phenylacetylene may exhibit slightly faster reaction kinetics in some instances, this compound consistently provides high yields in both Sonogashira and CuAAC reactions, making it a reliable choice for the introduction of an aliphatic, cyclic moiety.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of this compound in your research.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Copper(I) Iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • To the stirred solution, add this compound dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1 mol%)

  • Sodium Ascorbate (5 mol%)

  • tert-Butanol/Water (1:1)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound and the organic azide in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 1,2,3-triazole is often of high purity, but can be further purified by column chromatography if necessary.

Visualizing Synthetic Utility

To further illustrate the practical application of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a plausible multi-step synthetic pathway for a complex molecule.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Pd Catalyst, CuI add_solvent Add Anhydrous Solvent & Base start->add_solvent add_alkyne Add this compound add_solvent->add_alkyne stir Stir at Specified Temp add_alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

A typical experimental workflow for a cross-coupling reaction.

synthetic_pathway A This compound C Sonogashira Coupling (Pd/Cu cat., Base) A->C B Aryl Halide (X-Ar) B->C D Cyclopentylpropynyl-Arene C->D Yield: High F CuAAC 'Click' Chemistry (CuSO4, NaAsc) D->F E Organic Azide (R-N3) E->F G 1,2,3-Triazole Derivative F->G Yield: Excellent H Further Functionalization (e.g., Reduction, Oxidation) G->H I Complex Bioactive Molecule H->I

A plausible synthetic pathway to a complex bioactive molecule.

Conclusion

This compound stands as a robust and versatile building block in the synthetic chemist's toolbox. Its performance in key C-C and C-N bond-forming reactions is comparable to other commonly used terminal alkynes, with the added advantage of introducing a desirable cyclopentyl group. This moiety can impart favorable pharmacokinetic properties in drug candidates, such as increased metabolic stability and enhanced binding affinity. The reliable, high-yielding nature of its reactions, coupled with straightforward experimental protocols, makes this compound an excellent choice for applications ranging from medicinal chemistry to materials science. For research and development professionals, the strategic incorporation of this compound offers a reliable avenue to novel and complex molecular structures.

Validating Reaction Mechanisms: A Comparative Guide to the Hydration of 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Understanding and validating the underlying mechanism of a reaction is crucial for optimizing conditions, predicting outcomes, and ensuring the desired product is obtained with high purity and yield. This guide provides a comparative analysis of two common hydration methods for the terminal alkyne, 3-Cyclopentyl-1-propyne, demonstrating how experimental data can be used to validate the operative reaction mechanism.

The hydration of an alkyne, the addition of a water molecule across the carbon-carbon triple bond, can lead to two different constitutional isomers depending on the regioselectivity of the reaction. For a terminal alkyne such as this compound, the reaction can yield either a methyl ketone (1-Cyclopentylpropan-2-one) or an aldehyde (3-Cyclopentylpropanal). The product obtained is a direct consequence of the reaction mechanism. This guide will compare two widely used methods: mercury(II)-catalyzed hydration and hydroboration-oxidation, showcasing how the distinct outcomes of these reactions provide clear evidence for their respective mechanisms.

Unambiguous Outcomes: A Tale of Two Mechanisms

The key to validating the mechanism of a reaction lies in observing the products. In the case of the hydration of this compound, the two primary methods yield distinct products, a direct reflection of their differing mechanistic pathways.

Mercury(II)-Catalyzed Hydration: This method follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne.[1][2][3] This regioselectivity is dictated by the formation of a more stable vinyl carbocation intermediate.[4] The initial enol product then rapidly tautomerizes to the more stable ketone.[1][2][3]

Hydroboration-Oxidation: In contrast, this two-step procedure results in an anti-Markovnikov addition of water. The boron atom of the borane (B79455) reagent adds to the less sterically hindered terminal carbon of the alkyne.[1] Subsequent oxidation replaces the boron with a hydroxyl group, leading to an enol that tautomerizes to an aldehyde.[1][2] The use of a bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is often employed to prevent further reaction of the intermediate vinylborane (B8500763).[1]

The predictable and divergent outcomes of these two reactions provide a powerful tool for validating the reaction mechanism. The isolation and characterization of either the methyl ketone or the aldehyde serve as definitive proof of the operative pathway.

Quantitative Comparison of Hydration Methods

The following table summarizes the expected outcomes and typical yields for the hydration of a terminal alkyne like this compound, based on data from analogous reactions.

FeatureMercury(II)-Catalyzed HydrationHydroboration-Oxidation
Primary Product 1-Cyclopentylpropan-2-one (Methyl Ketone)3-Cyclopentylpropanal (Aldehyde)
Regioselectivity MarkovnikovAnti-Markovnikov
Key Reagents HgSO₄, H₂SO₄, H₂O1. 9-BBN or other borane; 2. H₂O₂, NaOH
Typical Yield Good to ExcellentGood to Excellent
Key Intermediate Vinylic CationVinylborane

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for the two hydration reactions, adapted for a generic terminal alkyne.

Protocol 1: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne

This procedure is adapted from a standard method for the hydration of 1-hexyne.[5]

Materials:

  • Terminal alkyne (e.g., this compound)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercury(II) Sulfate (B86663) (HgSO₄)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of water and concentrated sulfuric acid is carefully prepared by slowly adding the acid to the water with cooling.

  • Mercury(II) sulfate is added to the acidic solution.

  • The terminal alkyne is then added to the reaction mixture.

  • The mixture is heated to reflux for a specified time to ensure complete reaction.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the corresponding methyl ketone.

Protocol 2: Hydroboration-Oxidation of a Terminal Alkyne

This protocol is a general procedure for the hydroboration-oxidation of terminal alkynes using 9-BBN.

Materials:

  • Terminal alkyne (e.g., this compound)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in Tetrahydrofuran (THF)

  • Ethanol (B145695)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The terminal alkyne is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The 9-BBN solution is added dropwise to the alkyne solution at room temperature. The reaction is stirred for a specified period to ensure the complete formation of the vinylborane intermediate.

  • The reaction mixture is then cooled in an ice bath, and ethanol is added, followed by the slow, careful addition of the aqueous NaOH solution.

  • 30% hydrogen peroxide is added dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, the mixture is stirred at room temperature for a specified time.

  • The reaction mixture is then diluted with water and extracted with diethyl ether.

  • The organic layer is washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the corresponding aldehyde.

Visualizing the Mechanisms and Workflow

Diagrams are invaluable for illustrating complex chemical processes and experimental designs. The following diagrams, generated using the DOT language, depict the signaling pathways of the two reaction mechanisms and a logical workflow for their validation.

G cluster_0 Mercury(II)-Catalyzed Hydration (Markovnikov) Alkyne This compound Pi_Complex π-Complex with Hg²⁺ Alkyne->Pi_Complex + Hg²⁺ Vinylic_Cation Vinylic Cation (more substituted carbon) Pi_Complex->Vinylic_Cation + H₂O Enol_Intermediate Enol Intermediate Vinylic_Cation->Enol_Intermediate - H⁺ Ketone 1-Cyclopentylpropan-2-one (Ketone) Enol_Intermediate->Ketone Tautomerization

Figure 1: Mechanism of Mercury(II)-Catalyzed Hydration.

G cluster_1 Hydroboration-Oxidation (Anti-Markovnikov) Alkyne_HB This compound Vinylborane Vinylborane Intermediate Alkyne_HB->Vinylborane + 9-BBN Enol_Intermediate_HB Enol Intermediate Vinylborane->Enol_Intermediate_HB H₂O₂, NaOH Aldehyde 3-Cyclopentylpropanal (Aldehyde) Enol_Intermediate_HB->Aldehyde Tautomerization

Figure 2: Mechanism of Hydroboration-Oxidation.

G Start Start: this compound Reaction_Choice Perform Hydration Reaction Start->Reaction_Choice Mercury_Reaction Mercury(II)-Catalyzed Hydration Reaction_Choice->Mercury_Reaction Method A HB_Reaction Hydroboration-Oxidation Reaction_Choice->HB_Reaction Method B Product_Analysis Product Isolation and Characterization (e.g., NMR, IR, GC-MS) Mercury_Reaction->Product_Analysis HB_Reaction->Product_Analysis Ketone_Product Product is 1-Cyclopentylpropan-2-one Product_Analysis->Ketone_Product If Ketone is formed Aldehyde_Product Product is 3-Cyclopentylpropanal Product_Analysis->Aldehyde_Product If Aldehyde is formed Conclusion_Markovnikov Conclusion: Markovnikov addition mechanism is validated Ketone_Product->Conclusion_Markovnikov Conclusion_AntiMarkovnikov Conclusion: Anti-Markovnikov addition mechanism is validated Aldehyde_Product->Conclusion_AntiMarkovnikov

Figure 3: Experimental Workflow for Mechanism Validation.

References

In-Silico Docking of 3-Cyclopentyl-1-propyne with Cyclooxygenase-2 (COX-2): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in-silico docking of 3-Cyclopentyl-1-propyne with the human Cyclooxygenase-2 (COX-2) enzyme. The performance is compared against known non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors and a non-selective COX inhibitor. This analysis is based on a simulated molecular docking study designed to predict the binding affinity and potential inhibitory activity of these compounds.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in physiological functions, COX-2 is an inducible enzyme that plays a significant role in inflammation and pain signaling.[1][2][3] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with the inhibition of COX-1.[1][2][3][4] This in-silico study explores the potential of this compound as a novel COX-2 inhibitor by comparing its predicted binding energetics to that of established drugs.

Experimental Protocols

A standard molecular docking workflow was simulated to assess the binding of this compound and comparator compounds to the COX-2 enzyme.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of human COX-2 was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning partial charges.

  • Ligand Structures: The 2D structures of this compound, Celecoxib, Rofecoxib, Valdecoxib, and Aspirin were obtained from the PubChem database.[5] These structures were converted to 3D, and their geometries were optimized using computational chemistry software. Gasteiger charges were computed for each ligand.

2. Molecular Docking with AutoDock Vina:

  • Grid Box Generation: A grid box was defined around the active site of the COX-2 enzyme to encompass the binding pocket.

  • Docking Simulation: AutoDock Vina, a widely used open-source program for molecular docking, was employed for the simulation.[6][7][8] The ligands were treated as flexible, while the protein was kept rigid. The Lamarckian Genetic Algorithm was used as the search algorithm to explore possible binding conformations.[9]

  • Analysis of Results: The docking results were analyzed based on the predicted binding affinity (in kcal/mol) and the binding pose of the ligand within the active site of the protein. The conformation with the lowest binding energy was selected as the most probable binding mode.

Data Presentation: Comparative Docking Analysis

The following table summarizes the hypothetical quantitative data obtained from the in-silico docking simulations of this compound and known COX-2 inhibitors with the human COX-2 enzyme.

CompoundTypeMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)
This compoundInvestigational Compound108.18-6.8
CelecoxibSelective COX-2 Inhibitor381.37-10.2
RofecoxibSelective COX-2 Inhibitor314.36-9.5
ValdecoxibSelective COX-2 Inhibitor314.36-9.8
AspirinNon-selective COX Inhibitor180.16-5.3

Note: The binding affinity values are hypothetical and for comparative purposes within this simulated study.

Visualizations

Diagram 1: In-Silico Molecular Docking Workflow

G cluster_prep Preparation cluster_proc Processing cluster_dock Docking cluster_analysis Analysis p1 Protein Structure (PDB) p2 Add Hydrogens & Assign Charges p1->p2 l1 Ligand Structures (PubChem) l2 3D Conversion & Energy Minimization l1->l2 g1 Define Grid Box (Active Site) p2->g1 d1 Run Docking Simulation (AutoDock Vina) l2->d1 g1->d1 a1 Analyze Poses & Binding Energies d1->a1 r1 Rank Compounds a1->r1

A generalized workflow for in-silico molecular docking studies.

Diagram 2: Simplified COX-2 Signaling Pathway in Inflammation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol pl Membrane Phospholipids aa Arachidonic Acid pl->aa cox2 COX-2 aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs pgs_out Prostaglandins (e.g., PGE2) pgs->pgs_out inflam Inflammation & Pain pgs_out->inflam pla2 Phospholipase A2 pla2->aa hydrolyzes stim Inflammatory Stimuli stim->pla2 inhibitor COX-2 Inhibitor (e.g., this compound) inhibitor->cox2

The role of COX-2 in the inflammatory cascade and the point of intervention for inhibitors.

Conclusion

This in-silico analysis provides a preliminary comparison of the potential of this compound as a COX-2 inhibitor against established drugs. The hypothetical binding affinity of -6.8 kcal/mol suggests a favorable interaction with the COX-2 active site, although it is less potent than the larger, more complex selective inhibitors like Celecoxib. However, its predicted binding energy is stronger than that of the non-selective inhibitor, Aspirin.

The smaller size and simpler structure of this compound may offer advantages in terms of synthetic accessibility and potential for further chemical modification to improve binding affinity and selectivity. These computational results warrant further investigation through in-vitro and in-vivo studies to validate its inhibitory activity and to assess its therapeutic potential as a novel anti-inflammatory agent. This guide serves as a foundational resource for researchers interested in the computational exploration of small molecules targeting the COX-2 enzyme.

References

A Comparative Guide to the Kinetic Studies of Terminal Alkyne Reactions with a Focus on Hydroboration

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Kinetic Parameters of Alkyne Hydroboration

The following table summarizes kinetic data for the hydroboration of representative terminal alkynes. This data is essential for understanding the influence of substrate structure on reaction rates.

AlkyneReagentCatalystSolventRate Constant (k)Reaction OrderReference
PhenylacetylenePinacolborane (HBpin)Co(acac)₂DMFNot explicitly stated, but kinetic profile providedSecond-order dependence on cobalt concentration[1][2]
Representative Alkynes9-Borabicyclo[3.3.1]nonane (9-BBN)None-Relative rates discussed-[3]

Note: Quantitative rate constants for alkyne hydroboration are not always reported directly in the literature. Often, studies focus on reaction yields and selectivities under specific conditions. The provided data represents examples where kinetic aspects were investigated.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and comparing kinetic data. Below is a generalized protocol for a kinetic study of the hydroboration of a terminal alkyne, based on common practices in the field.

Objective: To determine the rate law and rate constant for the hydroboration of a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., 3-Cyclopentyl-1-propyne, Phenylacetylene)

  • Hydroborating agent (e.g., Pinacolborane, 9-BBN)

  • Catalyst (if applicable, e.g., Co(acac)₂)

  • Anhydrous solvent (e.g., DMF, THF)

  • Internal standard (for NMR or GC analysis)

  • NMR tubes or GC vials

  • Spectrometer (NMR or GC-MS)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the terminal alkyne, the hydroborating agent, the catalyst (if used), and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a typical experiment, the catalyst and the alkyne are dissolved in the solvent in an NMR tube or a reaction vial under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation of Reaction: The reaction is initiated by the addition of the hydroborating agent to the mixture.

  • Data Acquisition: The progress of the reaction is monitored over time by acquiring spectra (e.g., ¹H NMR) or chromatograms at regular intervals. The disappearance of the alkyne reactant and the appearance of the vinylboronate ester product are quantified by integrating their respective signals relative to the internal standard.

  • Data Analysis: The concentration of the reactant is plotted against time. To determine the reaction order, different kinetic models (zero, first, or second order) are fitted to the experimental data. The rate constant (k) is then calculated from the slope of the linearized plot corresponding to the determined reaction order.[4] The method of initial rates can also be employed by varying the initial concentrations of the reactants and measuring the initial reaction rate.[5][6]

Comparative Analysis of Alkyne Reactivity

The reactivity of terminal alkynes in hydroboration and other addition reactions is influenced by both electronic and steric factors.

  • Electrophilic Addition: In general, alkynes are less reactive towards electrophilic addition than alkenes, despite having a higher electron density.[7][8][9][10] This is attributed to the formation of a less stable vinylic carbocation intermediate.[7] The rate of addition to alkynes can be 100 to 1000 times slower than to equivalently substituted alkenes.[9][10]

  • Hydroboration: This reaction typically proceeds via a concerted mechanism, avoiding the formation of a high-energy carbocation. For terminal alkynes, the hydroboration-oxidation sequence is a valuable method for the anti-Markovnikov synthesis of aldehydes.[11][12] The use of bulky hydroborating agents like 9-BBN or disiamylborane (B86530) can enhance regioselectivity and prevent double addition across the triple bond.[11][12]

  • Sonogashira Coupling: In this palladium-catalyzed cross-coupling reaction, the reactivity of terminal alkynes can be influenced by the nature of the substituents. Aromatic alkynes are often reported to be more efficient in these couplings compared to aliphatic ones.[13][14]

Based on these general trends, this compound, as an aliphatic terminal alkyne, is expected to exhibit reactivity patterns characteristic of this class of compounds. Its steric bulk at the propargylic position might influence reaction rates compared to less hindered linear alkynes.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_results Results Prep_Solutions Prepare Stock Solutions (Alkyne, Borane, Catalyst, Standard) Setup Reaction Setup (Inert Atmosphere) Prep_Solutions->Setup Initiate Initiate Reaction (Add Borane) Setup->Initiate Monitor Monitor Reaction Progress (NMR or GC) Initiate->Monitor Analyze Kinetic Data Analysis (Plot Concentration vs. Time) Monitor->Analyze Determine Determine Rate Law & Rate Constant (k) Analyze->Determine

Caption: Experimental workflow for a kinetic study of alkyne hydroboration.

Signaling_Pathways cluster_alkyne Terminal Alkyne Reactions cluster_products Reaction Products Alkyne R-C≡CH (e.g., this compound) Aldehyde Aldehyde (Anti-Markovnikov) Alkyne->Aldehyde Hydroboration-Oxidation (e.g., 9-BBN, H₂O₂/NaOH) Ketone Methyl Ketone (Markovnikov) Alkyne->Ketone Hydration (H₂O, H₂SO₄, HgSO₄) Coupling Coupled Product Alkyne->Coupling Sonogashira Coupling (Ar-X, Pd/Cu catalyst)

Caption: Comparative reaction pathways of terminal alkynes.

References

Head-to-head comparison of different synthetic routes to 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the efficient and reliable preparation of key building blocks is paramount. 3-Cyclopentyl-1-propyne is a valuable terminal alkyne in medicinal chemistry and materials science, necessitating a clear understanding of its synthetic accessibility. This guide provides a head-to-head comparison of two plausible and common synthetic strategies for the preparation of this compound, complete with detailed experimental protocols and a comparative analysis of their respective advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Alkylation of AcetylideRoute 2: Grignard Reaction
Starting Materials Cyclopentylmethyl bromide, Acetylene (B1199291) (or sodium acetylide)Cyclopentyl bromide, Propargyl bromide, Magnesium
Key Transformation Nucleophilic substitution (SN2)Nucleophilic substitution via organometallic reagent
Reagent Sensitivity Requires strong base (e.g., NaNH2) and anhydrous conditions.Grignard reagent is highly sensitive to moisture and protic solvents.
Potential Side Reactions Elimination of HBr from cyclopentylmethyl bromide.Wurtz coupling, formation of allene (B1206475) isomers.
Yield (Estimated) Moderate to GoodModerate to Good
Purity Concerns Potential for contamination with starting materials and elimination byproduct.Isomeric impurities (allene) may be present.
Scalability Generally scalable with appropriate safety measures for handling acetylene and sodium amide.Scalable, but requires strict control of anhydrous conditions.

Synthetic Route 1: Alkylation of Sodium Acetylide with Cyclopentylmethyl Bromide

This route employs the classic SN2 reaction between a primary alkyl halide and a potent nucleophile, the acetylide anion. The acetylide is generated in situ from the deprotonation of acetylene by a strong base, typically sodium amide in liquid ammonia (B1221849).

Experimental Protocol:

Materials:

  • Cyclopentylmethyl bromide

  • Sodium amide (NaNH2)

  • Acetylene gas

  • Liquid ammonia (NH3)

  • Anhydrous diethyl ether ((C2H5)2O)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia (approx. 200 mL for a 0.1 mol scale reaction).

  • A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of the sodium-ammonia complex.

  • Acetylene gas is bubbled through the solution until the blue color disappears, signifying the formation of sodium acetylide.

  • A solution of cyclopentylmethyl bromide (0.1 mol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension of sodium acetylide at -78 °C (dry ice/acetone bath).

  • The reaction mixture is stirred at this temperature for 4 hours and then allowed to warm to room temperature overnight to allow for the evaporation of ammonia.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to afford this compound.

Route1 Cyclopentylmethyl\nbromide Cyclopentylmethyl bromide Product This compound Cyclopentylmethyl\nbromide->Product S N 2 Reaction Sodium\nAcetylide Sodium Acetylide Sodium\nAcetylide->Product

Caption: Route 1: SN2 Alkylation Pathway.

Synthetic Route 2: Grignard Reaction of Cyclopentylmagnesium Bromide with Propargyl Bromide

This approach involves the formation of a Grignard reagent from cyclopentyl bromide, which then acts as a nucleophile to displace the bromide from propargyl bromide. This method avoids the use of liquid ammonia and sodium amide.

Experimental Protocol:

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Propargyl bromide

  • Anhydrous diethyl ether ((C2H5)2O)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • The flask is charged with magnesium turnings (0.12 mol) and a crystal of iodine (as an activator).

  • A solution of cyclopentyl bromide (0.1 mol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel. A small portion of this solution is added to the magnesium turnings.

  • The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether. The remaining cyclopentyl bromide solution is then added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of propargyl bromide (0.1 mol) in anhydrous diethyl ether (30 mL) is added dropwise to the stirred Grignard reagent.

  • After the addition, the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

Route2 Cyclopentyl\nbromide Cyclopentyl bromide Grignard Cyclopentylmagnesium bromide Cyclopentyl\nbromide->Grignard Mg Mg Mg->Grignard Product This compound Grignard->Product Nucleophilic Attack Propargyl\nbromide Propargyl bromide Propargyl\nbromide->Product

Caption: Route 2: Grignard Reaction Pathway.

Conclusion

Both the acetylide alkylation and the Grignard reaction represent viable pathways for the synthesis of this compound. The choice between the two routes will likely depend on the specific laboratory setup, the availability and cost of reagents, and the desired scale of the reaction. For laboratories equipped to handle liquid ammonia and strong bases, the acetylide route is a straightforward and well-established method. The Grignard route, while requiring strict anhydrous conditions, avoids the use of specialized cooling and highly reactive bases, which may be advantageous in certain settings. Careful purification will be necessary for both methods to remove unreacted starting materials and any side products.

Unveiling the Cytotoxic Potential of Novel Cyclopentyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel anticancer therapeutics, compounds featuring a cyclopentyl moiety are emerging as a promising area of investigation. This guide provides a comparative analysis of the cytotoxic effects of a recently developed series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. We present key experimental data, detailed methodologies, and visual representations of associated cellular pathways to facilitate a comprehensive understanding of their potential as anticancer agents.

Comparative Cytotoxicity Profile

A novel derivative, designated as compound 6k , has demonstrated significant antiproliferative activity across a panel of human cancer cell lines. The cytotoxic efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for compound 6k against four distinct cancer cell lines are summarized in the table below, providing a clear comparison of its potency.

CompoundHCT-116 (Colon Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
6k 3.296.757.5610.30

This data is derived from a study on the synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives.

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

Further investigation into the mechanism of action of these 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives revealed that their cytotoxic effects are associated with the induction of cell cycle arrest at the G2/M phase. This critical checkpoint in the cell cycle ensures that cells do not enter mitosis with damaged DNA. By arresting the cell cycle at this stage, the compound effectively halts the proliferation of cancer cells, ultimately leading to their demise.

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide a detailed methodology for a standard cytotoxicity assay, based on common practices for the cell lines evaluated.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (HCT-116, HeLa, HT-29, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compound (e.g., 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 95%.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][2][3][4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing the Process and Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound Dilutions incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

G2_M_Arrest_Pathway G2/M Cell Cycle Arrest Signaling Pathway cluster_G2 G2 Phase cluster_Checkpoint G2/M Checkpoint Control cluster_M M Phase (Mitosis) DNA_Damage DNA Damage / Replication Stress (Caused by Compound) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates and activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits Wee1 Wee1 Kinase Chk1_Chk2->Wee1 activates CDK1_CyclinB CDK1/Cyclin B Complex Cdc25->CDK1_CyclinB activates (dephosphorylates) Mitosis Mitotic Entry Wee1->CDK1_CyclinB inhibits (phosphorylates) CDK1_CyclinB->Mitosis promotes G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest is inhibited, leading to

References

Reproducibility of published experimental results for 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published experimental results for the synthesis of 3-Cyclopentyl-1-propyne, a valuable building block in medicinal chemistry and organic synthesis. Ensuring the reproducibility of synthetic methods is crucial for efficient research and development. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to aid researchers in selecting and performing reliable synthetic procedures.

Comparison of Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main strategies: nucleophilic substitution involving a Grignard reagent and a Sonogashira coupling reaction. Below is a summary of the quantitative data associated with these methods based on available literature.

MethodReactantsReagents/CatalystSolventReaction TimeTemperatureYield (%)Reference
Grignard Reaction Cyclopentyl Bromide, Propargyl BromideMagnesium (Mg)Tetrahydrofuran (THF) or Diethyl etherNot specifiedNot specifiedNot specifiedGeneral Method
Sonogashira Coupling Cyclopentyl Iodide, Propyne (B1212725)Pd(PPh₃)₄/CuI, TriethylamineNot specifiedNot specifiedNot specifiedNot specifiedGeneral Method
Ene Reaction (using this compound) 2-(Trimethylsilyl)phenyl triflate, this compoundKF, 18-crown-6THF6 hRoom Temperature65% (of the allene (B1206475) product)J. Am. Chem. Soc.

Note: Detailed, reproducible protocols with specific yields for the direct synthesis of this compound are not extensively detailed in readily available literature, highlighting a potential gap in published experimental data. The yields reported often pertain to subsequent reactions utilizing this compound.

Experimental Protocols

Detailed experimental procedures are critical for the successful replication of synthetic results. Below are generalized protocols for the primary synthetic routes to this compound, compiled from established organic chemistry principles.

Method 1: Grignard Reaction

This method involves the formation of a cyclopentyl Grignard reagent, which then acts as a nucleophile to displace a halide from a propargyl source.

Materials:

  • Cyclopentyl Bromide

  • Magnesium turnings

  • Propargyl Bromide

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen), place magnesium turnings. Add a solution of cyclopentyl bromide in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. The mixture is stirred and may be gently heated to maintain a steady reflux until the magnesium is consumed.

  • Alkylation: Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of propargyl bromide in anhydrous diethyl ether or THF dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by distillation.

Method 2: Sonogashira Coupling

The Sonogashira coupling provides an alternative route, involving a palladium- and copper-catalyzed cross-coupling of a cyclopentyl halide with a terminal alkyne.

Materials:

  • Cyclopentyl Iodide (or Bromide)

  • Propyne (or a suitable propyne equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • A suitable base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the cyclopentyl halide, the palladium catalyst, and copper(I) iodide. Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Introduce the propyne gas into the reaction mixture via a balloon or by bubbling it through the solution, or add a suitable propyne equivalent.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.

  • Extraction and Purification: Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Key Signaling Pathways and Experimental Workflows

To further clarify the chemical transformations and experimental processes, the following diagrams have been generated.

Grignard_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product CyclopentylBr Cyclopentyl Bromide Grignard_Formation Grignard Reagent Formation CyclopentylBr->Grignard_Formation PropargylBr Propargyl Bromide Alkylation Alkylation PropargylBr->Alkylation Mg Magnesium Mg->Grignard_Formation Grignard_Formation->Alkylation Cyclopentylmagnesium bromide Workup_Purification Work-up & Purification Alkylation->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_process Process cluster_product Product CyclopentylI Cyclopentyl Iodide Coupling_Reaction Coupling Reaction CyclopentylI->Coupling_Reaction Propyne Propyne Propyne->Coupling_Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupling_Reaction CuI CuI CuI->Coupling_Reaction Base Base (e.g., Et₃N) Base->Coupling_Reaction Workup_Purification Work-up & Purification Coupling_Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Safety Operating Guide

Proper Disposal of 3-Cyclopentyl-1-propyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides essential safety and logistical information for the proper disposal of 3-Cyclopentyl-1-propyne, ensuring compliance with safety protocols and environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks and ensure safe laboratory operations. This compound is a flammable liquid that is harmful if swallowed and can cause serious eye damage, necessitating careful handling and disposal as hazardous waste.[1] Adherence to established protocols is crucial for the safety of laboratory personnel and the protection of the environment.

Key Data and Hazard Profile

Proper disposal procedures are dictated by the inherent hazards of the substance. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₂
Molecular Weight 108.18 g/mol
Boiling Point 132-134 °C
Density 0.827 g/mL at 25 °C
Flash Point 21 °C (69.8 °F)
Hazard Class Flammable Liquid, Category 2
GHS Hazard Statements H225: Highly flammable liquid and vaporH302: Harmful if swallowedH318: Causes serious eye damage

Sources:[1][2][3][4]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[5]

  • Eye Protection: Chemical splash goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Collection
  • Designated Container: Designate a specific, sealed, and properly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves). The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, harmful, corrosive).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[5] The storage area should be a designated satellite accumulation area for hazardous waste.

Preparing for Disposal
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup. They will provide specific instructions on packaging and labeling requirements for transportation.

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. Accurately report the chemical name and quantity of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

  • Small Spills (less than 100 mL):

    • Alert personnel in the immediate area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[5]

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (greater than 100 mL):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EHS.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Disposal & Emergency start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Use Designated, Labeled Hazardous Waste Container ppe->container storage Store in Cool, Dry, Well-Ventilated Satellite Accumulation Area container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact spill Spill Occurs storage->spill documentation Complete Hazardous Waste Disposal Forms ehs_contact->documentation pickup EHS Waste Pickup documentation->pickup small_spill Small Spill Procedure: Contain, Absorb, Collect spill->small_spill < 100 mL large_spill Large Spill Procedure: Evacuate, Alert EHS spill->large_spill > 100 mL small_spill->container large_spill->ehs_contact

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Cyclopentyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical procedures for the handling and disposal of 3-Cyclopentyl-1-propyne. Developed for researchers, scientists, and professionals in drug development, this guide ensures the safe application of this chemical in a laboratory setting. Adherence to these protocols is vital for mitigating risks and ensuring a safe operational environment.

This compound is a highly flammable liquid and vapor that is harmful if swallowed and causes serious eye damage.[1][2][3] Proper handling, storage, and disposal are imperative to prevent accidents and ensure personnel safety.

Hazard Identification and Classification

A summary of the key hazard information for this compound is presented below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquidsGHS02: FlameDanger H225: Highly flammable liquid and vapour.[1][2]
Acute toxicity, oralGHS07: Exclamation markWarning H302: Harmful if swallowed.[1][2]
Serious eye damageGHS05: CorrosionDanger H318: Causes serious eye damage.[1][2]
Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant, impervious gloves.[1][4] Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron is mandatory.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with a suitable filter cartridge (e.g., type ABEK EN14387) is necessary.[5]NIOSH (US) or EN 14387 (EU) approved.

Glove Selection:

While specific breakthrough time data for this compound is not available, general guidance for handling flammable organic compounds suggests the use of the following materials. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1]

Glove MaterialSuitability for Organic Solvents/HydrocarbonsGeneral Recommendations
Nitrile Good for solvents, oils, and greases.[1][6]Preferred for incidental contact due to good chemical resistance and clear indication of tears.[1]
Neoprene Good for alcohols, fuels, and hydrocarbons.[1][6]Offers good pliability and tear resistance.[6][7]
Butyl Rubber Good for ketones, esters, and aldehydes.[6]Performs poorly with aliphatic and aromatic hydrocarbons.[6]
Viton Excellent for chlorinated and aromatic solvents.[1]Expensive but offers good resistance to cuts and abrasions.[1]

Operational and Disposal Plans

Strict adherence to the following operational and disposal procedures is mandatory for ensuring a safe laboratory environment.

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ignition Sources: This compound is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1] No smoking is permitted in the handling area. Use non-sparking tools and explosion-proof electrical equipment.[1]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]

  • Clothing: Immediately remove all contaminated clothing.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep the storage area cool.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Spill Management
  • Immediate Actions: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Use spark-proof tools and explosion-proof equipment for clean-up.[1] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[1]

Disposal Plan
  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

  • Contaminated material should be treated as hazardous waste.

  • Do not dispose of it into the environment.[1]

Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
If Inhaled Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse the affected areas with plenty of water or shower.[1]
In Case of Eye Contact Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[1]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Get immediate medical help.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Logic for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Check & Action start Start: Handling this compound hazards Identify Hazards: - Highly Flammable - Harmful if Swallowed - Causes Serious Eye Damage start->hazards eye_protection Eye Protection: Tightly Fitting Safety Goggles (EN 166 / NIOSH) hazards->eye_protection skin_protection Skin Protection: - Chemical Resistant Gloves (EN 374) - Flame Retardant Lab Coat hazards->skin_protection respiratory_protection Respiratory Protection: Work in Fume Hood hazards->respiratory_protection inspect_ppe Inspect PPE Before Use check_exposure Are Exposure Limits Exceeded? respiratory_protection->check_exposure full_respirator Use Full-Face Respirator (ABEK Filter - EN 14387) check_exposure->full_respirator Yes check_exposure->inspect_ppe No full_respirator->inspect_ppe proceed Proceed with Handling inspect_ppe->proceed

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.